3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
3-(2-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11-5-3-2-4-9(11)10-6-8(7-13)15-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISEUFQRSBSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695994 | |
| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808740-33-2 | |
| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde (CAS 808740-33-2): Synthesis, Characterization, and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-(2-methoxy-phenyl)-isoxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. While specific peer-reviewed synthesis protocols for this exact molecule are not widely published, this document outlines a robust and scientifically sound synthetic strategy based on well-established principles of isoxazole formation. We will detail a representative two-step protocol centered on the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne. The narrative emphasizes the mechanistic rationale behind procedural choices, outlines a comprehensive workflow for purification, and presents a full suite of expected analytical data for unambiguous structural verification. This guide is designed to empower researchers to confidently synthesize and utilize this versatile intermediate for the development of novel, complex molecular architectures.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from a combination of favorable properties: it is a bioisostere for various functional groups, participates in hydrogen bonding, and possesses a stable aromatic character, all while maintaining a favorable metabolic profile.
The specific compound, this compound, is of particular strategic interest. The 3-aryl substitution provides a lipophilic anchor and a vector for exploring structure-activity relationships, while the formyl group at the 5-position is a uniquely versatile chemical handle. This aldehyde can be readily transformed into a vast array of other functional groups—amines, alcohols, carboxylic acids, and more—making it an ideal starting point for library synthesis and late-stage functionalization in drug discovery programs.[2]
Compound Profile & Physicochemical Properties
A clear understanding of a compound's physical properties is critical for experimental design, including solvent selection, purification strategy, and storage. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 808740-33-2 | [3],[4] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Expected to be a solid (e.g., pale yellow needles for its isomer) | [2] |
| Melting Point | Not experimentally determined (isomer melts at 72-79 °C) | [2] |
| Boiling Point | 351.6 ± 32.0 °C | Predicted |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, etc.) |
Proposed Synthetic Strategy & Mechanistic Rationale
The most reliable and modular method for constructing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). Our proposed synthesis leverages this powerful transformation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target isoxazole ring breaks the C5-O and C3-C4 bonds, revealing the two key synthons: 2-methoxyphenyl nitrile oxide and propynal (also known as propargyl aldehyde).
Forward Synthesis & Mechanism
The synthesis is executed in two primary stages:
-
Oxime Formation: Standard condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base yields the crucial precursor, 2-methoxybenzaldoxime.
-
In Situ Nitrile Oxide Generation and Cycloaddition: Nitrile oxides are highly reactive and prone to dimerization, so they are almost always generated in situ.[6][7] The aldoxime is oxidized (e.g., with aqueous sodium hypochlorite) to the corresponding hydroximoyl chloride, which then undergoes base-mediated elimination to form the 2-methoxyphenyl nitrile oxide. This highly reactive dipole is immediately trapped by the dipolarophile, propynal, which is present in the reaction mixture. The cycloaddition proceeds via a concerted, pericyclic mechanism to regioselectively form the desired 3,5-disubstituted isoxazole ring.[8][9]
Detailed Experimental Protocol (Representative Method)
Disclaimer: This is a representative protocol based on established chemical literature. Researchers should perform their own optimization and safety assessments.
Workflow Overview
Part A: Synthesis of 2-Methoxybenzaldoxime
Materials:
-
2-Methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 3:1 mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) portion-wise and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Once complete, reduce the volume of ethanol in vacuo.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Part B: Synthesis of this compound
Materials:
-
2-Methoxybenzaldoxime (from Part A, 1.0 eq)
-
Propynal (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Sodium hypochlorite solution (household bleach, ~6-8%, 1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-methoxybenzaldoxime (1.0 eq) and propynal (1.1 eq) in DCM in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: Cooling is critical to manage the exothermicity of the oxidation and to minimize the self-dimerization of the highly reactive nitrile oxide intermediate.[7]
-
-
Add the sodium hypochlorite solution dropwise to the stirred mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Scientist's Note: The bleach acts as a mild, inexpensive, and effective oxidizing agent to convert the oxime to the hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to generate the nitrile oxide in situ.[10]
-
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Structural Verification & Expected Analytical Data
Unambiguous characterization is essential for validating the successful synthesis of the target compound. The following data are predicted based on the known spectroscopic behavior of this class of molecules.[10][11][12][13]
| Technique | Expected Observations |
| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the isoxazole. δ ~7.4-7.6 ppm (m, 1H): Aromatic proton. δ ~7.0-7.2 ppm (m, 2H): Aromatic protons. δ ~6.8-7.0 ppm (s, 1H): Isoxazole C4-H proton. δ ~3.9-4.0 ppm (s, 3H): Methoxy protons (-OCH₃). |
| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl (C=O). δ ~160-170 ppm: Isoxazole C3 and C5. δ ~110-160 ppm: Aromatic carbons. δ ~100-105 ppm: Isoxazole C4. δ ~55-56 ppm: Methoxy carbon (-OCH₃). |
| FT-IR | ν ~1700-1715 cm⁻¹: Strong C=O stretch (aldehyde). ν ~1600-1610 cm⁻¹: C=N stretch (isoxazole ring). ν ~2850 & 2750 cm⁻¹: C-H stretches (aldehyde). ν ~1240-1260 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). |
| HRMS (ESI+) | Calculated for C₁₁H₁₀NO₃ [M+H]⁺: 204.0655. Found: 204.xxxx. |
Safety, Handling, and Storage
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Reagents: Aldehydes can be irritants. Propynal is volatile and toxic. Sodium hypochlorite is corrosive and an oxidant. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The final compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation of the aldehyde functionality.[2]
Conclusion
References
-
Dong, F., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Organic & Biomolecular Chemistry, 14(33), 7868–7872. Available at: [Link]
- Supporting Information for a relevant synthesis. (n.d.). General Procedure.
- Supporting Information for compounds 2,3,4,5. (n.d.). Analytical data for compounds.
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Available at: [Link]
-
RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. Available at: [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]
-
MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]
-
Scholarly Community Encyclopedia. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
HETEROCYCLES. (2004). Regioselectivity of Intramolecular Nitrile Oxide–Allene Cycloadditions. Available at: [Link]
-
PubMed. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]
-
Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]
-
NIH. (2007). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Available at: [Link]
-
ResearchGate. (2022). In situ generation of a nitrile oxide from aldoxime 5. Retrieved from [Link]
-
Preprints.org. (2024). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds. Available at: [Link]
-
Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]
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3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Profile of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 808740-33-2), a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic drug development. The document elucidates the molecule's structural features, physicochemical properties, and key spectroscopic signatures. Furthermore, it details robust synthetic strategies, including the classical chalcone-cyclization pathway and the Vilsmeier-Haack formylation of a pre-formed isoxazole core, offering mechanistic insights into these transformations. Detailed experimental protocols and predictive spectroscopic data tables are provided to serve as a practical reference for researchers. The guide contextualizes the molecule's utility as a versatile synthetic intermediate, stemming from the established pharmacological importance of the isoxazole scaffold and the synthetic versatility of the carbaldehyde functional group.
Section 1: Introduction to the Isoxazole Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of modern pharmacology, and among them, the isoxazole ring system holds a privileged position.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs, including the antibacterial agent Sulfamethoxazole and the anti-inflammatory drug Leflunomide.[2][3] The isoxazole core is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing ligand-target interactions through hydrogen bonding and dipole interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][3][4][5][6]
The subject of this guide, this compound, combines three critical structural motifs:
-
The Isoxazole Core : Provides the foundational scaffold known for its biological relevance and chemical stability.
-
The 2-Methoxyphenyl Substituent : The methoxy group can significantly influence a molecule's pharmacokinetic profile by modulating its lipophilicity and metabolic pathways. It can also form key hydrogen bond interactions with biological targets.
-
The C5-Carbaldehyde Group : This aldehyde function is a highly versatile synthetic handle, enabling a wide array of subsequent chemical modifications to build molecular complexity and develop compound libraries for structure-activity relationship (SAR) studies.
This molecule is therefore not just a static structure but a dynamic building block for the synthesis of novel, biologically active compounds.[7]
Section 2: Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data provides a baseline for its handling, storage, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 808740-33-2 | [8] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Solid | |
| Predicted Boiling Point | 351.6 ± 32.0 °C | [8] |
| InChI Key | XOISEUFQRSBSTC-UHFFFAOYSA-N | |
| SMILES | COc1ccccc1-c2cc(C=O)on2 |
Structurally, the molecule is characterized by the planar, aromatic isoxazole ring. The C3 position is substituted with a methoxy-bearing phenyl ring. Due to steric hindrance, the phenyl ring is expected to be twisted out of the plane of the isoxazole ring. The C5 position is functionalized with the electron-withdrawing carbaldehyde group, which influences the reactivity of the isoxazole ring itself.
Section 3: Synthetic Strategies and Mechanistic Insights
The synthesis of 3,5-disubstituted isoxazoles can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Strategy 1: Cyclization of α,β-Unsaturated Precursors (Chalcone Analogue Route)
A prevalent and robust method for constructing the isoxazole ring is the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[1][2][9] This pathway involves two primary stages: the synthesis of the chalcone precursor and its subsequent cyclization.
Step 1: Synthesis of (E)-3-(2-methoxyphenyl)-1-(oxazol-5-yl)prop-2-en-1-one (Chalcone Analogue)
-
To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) and a suitable methyl ketone (e.g., 5-acetyl-oxazole, 1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Maintain stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the purified chalcone.
Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a classic base-catalyzed reaction ideal for forming the α,β-unsaturated ketone system from an aldehyde and a ketone.[10] Ethanol is a common solvent that facilitates the solubility of both reactants. The basic conditions deprotonate the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl.
Step 2: Cyclization to form 3-(2-methoxyphenyl)isoxazole
-
Dissolve the synthesized chalcone (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) followed by an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the 3-(2-methoxyphenyl)isoxazole derivative.
Causality Behind Experimental Choices: Hydroxylamine first reacts with the ketone of the chalcone to form an oxime intermediate. The subsequent base-catalyzed intramolecular cyclization, followed by dehydration, results in the formation of the stable aromatic isoxazole ring.[4]
Caption: Chalcone cyclization pathway to form the isoxazole ring.
Strategy 2: Formylation of a Pre-formed Isoxazole Ring (Vilsmeier-Haack Approach)
An alternative strategy involves first synthesizing the 3-(2-methoxyphenyl)isoxazole core and then introducing the aldehyde at the C5 position. The Vilsmeier-Haack reaction is the classic and highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[11][12]
-
In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-(2-methoxyphenyl)isoxazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous sodium hydroxide or sodium carbonate solution.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(2-methoxyphenyl)isoxazole-5-carbaldehyde.
Causality Behind Experimental Choices: The reaction of POCl₃ with DMF forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[13] The isoxazole ring, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution, attacking the Vilsmeier reagent.[12] Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[11]
Caption: Vilsmeier-Haack reaction for formylation of the isoxazole core.
Section 4: Spectroscopic Characterization and Data Interpretation
While Sigma-Aldrich notes that specific analytical data is not collected for this product sold to early discovery researchers, a robust prediction of its spectral characteristics can be made based on the analysis of closely related structures. This predictive data is invaluable for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 - 10.1 | Singlet (s) | 1H | -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. |
| ~7.8 - 7.2 | Multiplet (m) | 4H | Ar-H | Protons on the 2-methoxyphenyl ring. |
| ~7.0 - 7.2 | Singlet (s) | 1H | Isoxazole C4-H | A characteristic singlet for the lone proton on the isoxazole ring, appearing in the aromatic region.[14] |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet around this value.[5] |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is significantly deshielded. |
| ~170 | Isoxazole C5 | Carbon attached to the aldehyde group. |
| ~163 | Isoxazole C3 | Carbon attached to the phenyl ring. |
| ~157 | Ar-C (C-OCH₃) | Aromatic carbon bonded to the electron-donating methoxy group. |
| ~132 - 120 | Ar-C | Remaining aromatic carbons of the phenyl ring. |
| ~112 | Ar-C | |
| ~105 | Isoxazole C4 | The CH carbon of the isoxazole ring. |
| ~55.5 | -OCH₃ | Methoxy group carbon. |
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
| Frequency (cm⁻¹) | Functional Group | Vibration |
| ~3100 | Ar C-H | Stretch |
| ~2950, 2850 | Aliphatic C-H (-OCH₃) | Stretch |
| ~1700 - 1715 | C=O (Aldehyde) | Strong, sharp stretch |
| ~1610 | C=N (Isoxazole) | Stretch |
| ~1580, 1480 | C=C (Aromatic) | Stretch |
| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch |
| ~1170 | C-O (Isoxazole Ring) | Ring Stretch[4] |
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 203.06 (for C₁₁H₉NO₃)
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z = 175), CHO (m/z = 174), and potentially cleavage of the isoxazole ring or the methoxy group.
Section 5: Applications in Synthetic and Medicinal Chemistry
This compound is primarily valued as a synthetic intermediate.[7] The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the rapid diversification of the core structure. Key transformations include:
-
Oxidation: Conversion to the corresponding carboxylic acid, which can then be used for amide coupling reactions.
-
Reduction: Conversion to a primary alcohol, a useful building block for ether or ester synthesis.
-
Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, a cornerstone of medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Elongation of the carbon chain by forming new C=C bonds.
-
Condensation Reactions: Formation of imines, hydrazones, and other derivatives.
By leveraging these reactions, researchers can efficiently synthesize libraries of novel isoxazole-based compounds to probe for various biological activities, from anti-cancer to anti-inflammatory effects.[5][7]
Section 6: Conclusion
This compound is a well-defined molecular entity with significant potential in drug discovery and development. Its structure combines the pharmacologically relevant isoxazole ring with a versatile aldehyde handle, making it an ideal starting point for synthetic exploration. Understanding its synthesis through established pathways like chalcone cyclization or Vilsmeier-Haack formylation, coupled with a firm grasp of its spectroscopic properties, empowers researchers to effectively utilize this compound in the design and creation of next-generation therapeutics.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- Karaburun, A. C., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
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Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]
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Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]
-
Supporting Information. (n.d.). 3-(2-chlorophenyl)-5-phenylisoxazole. Available at: [Link]
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Abu-Hamed, E. E., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]
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Foreword: The Isoxazole-5-carbaldehyde Scaffold - A Nexus of Synthetic Versatility and Biological Potential
An In-Depth Technical Guide to the Biological Activity of Substituted Isoxazole-5-carbaldehydes
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutics, including established drugs like the antibiotic sulfamethoxazole and the anti-inflammatory valdecoxib.[3][4] This guide delves into a specific, highly reactive, and synthetically valuable subset: substituted isoxazole-5-carbaldehydes.
The aldehyde functionality at the 5-position is not merely a substituent; it is a versatile chemical handle. It serves as an electrophilic center, primed for reactions to form a diverse array of derivatives, most notably Schiff bases and hydrazones. This synthetic accessibility allows for the systematic exploration of chemical space, enabling researchers to fine-tune molecular properties and optimize biological activity. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of compounds derived from the isoxazole-5-carbaldehyde core, aimed at researchers, scientists, and drug development professionals. We will dissect the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the Core Scaffold: 3-Substituted Isoxazole-5-carbaldehyde
The strategic synthesis of the isoxazole-5-carbaldehyde core is paramount for the subsequent generation of derivative libraries. A common and effective route begins with readily available substituted acetophenones, proceeding through a multi-step sequence that offers good yields and control over the substitution at the 3-position.
The rationale for this pathway lies in its stepwise and robust nature. The initial Claisen condensation creates a β-diketone intermediate, which is primed for cyclization. Using hydroxylamine hydrochloride provides the necessary N-O fragment to form the isoxazole ring. The final reduction step is a standard and high-yielding conversion of an ester to an aldehyde, providing the target scaffold.
General Synthetic Workflow
Caption: General synthesis of 3-phenylisoxazole-5-carbaldehyde.
Experimental Protocol: Synthesis of 3-phenylisoxazole-5-carbaldehyde[5]
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (β-Diketone)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate dropwise at room temperature.
-
Follow with the dropwise addition of the desired substituted acetophenone (e.g., acetophenone).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the diketo ester.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol.
-
-
Step 2: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate
-
Dissolve the diketo ester from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the isoxazole ester.
-
-
Step 3: Reduction to 3-phenylisoxazole-5-carbaldehyde
-
Suspend Lithium Aluminum Hydride (LiAlH₄) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Add a solution of the isoxazole ester from Step 2 in dry THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde. Purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
-
Part 2: Key Biological Activities and Applications
The isoxazole-5-carbaldehyde scaffold serves as a launching point for derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Schiff bases, formed by the condensation of the isoxazole-5-carbaldehyde with various primary amines, have emerged as a particularly promising class of antimicrobial agents.[7] The resulting imine (-C=N-) linkage is crucial for their biological activity.
Mechanism of Action Insight: The antimicrobial action of Schiff bases is often attributed to the electrophilic nature of the imine carbon, which can interact with and inactivate essential microbial enzymes or proteins. The overall lipophilicity of the molecule, governed by the substituents on both the isoxazole and the amine-derived portion, plays a critical role in its ability to penetrate microbial cell walls.
A study involving benzothiazole-linked isoxazole Schiff bases demonstrated potent activity against a panel of bacteria and fungi. The structure-activity relationship (SAR) revealed that substitutions on the benzothiazole ring significantly modulated the minimum inhibitory concentration (MIC).
Table 1: Antimicrobial Activity of Benzothiazole-Linked Isoxazole Schiff Bases
| Compound ID | R (Substitution on Benzothiazole) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 12d | 6-F | 3.9 | 7.8 | 7.8 | 15.6 |
| 12g | 6-Cl | 7.8 | 15.6 | 15.6 | 32.5 |
| 12l | 6-Br | 3.9 | 7.8 | 7.8 | 15.6 |
| Ciprofloxacin | - | 3.12 | 1.56 | - | - |
| Fluconazole | - | - | - | 3.12 | 6.25 |
Note: Data extracted from a study by Mallikarjun et al. Compounds 12d, 12g, and 12l showed promising antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[5][9]
This protocol is a self-validating system as it includes positive (standard antibiotic) and negative (no drug) controls to ensure the assay is performing correctly.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Culture Preparation: Inoculate the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with broth and inoculum only (negative control) and wells with broth, inoculum, and the standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The isoxazole scaffold is a frequent feature in molecules designed as anticancer agents.[8][9] Derivatives act through various mechanisms, including the induction of apoptosis, inhibition of crucial cell cycle enzymes like sirtuins, and disruption of signaling pathways such as those involving vascular endothelial growth factor receptor (VEGFR).[1][9][10] The isoxazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to amides—a class of compounds that has shown significant cytotoxic potential.[11]
Table 2: In Vitro Cytotoxicity of Selected Isoxazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-Chalcone Hybrid (10a) | DU145 (Prostate) | 0.96 | [10] |
| Isoxazole-Chalcone Hybrid (10b) | DU145 (Prostate) | 1.06 | [10] |
| Dihydropyrazole Derivative (45) | A549 (Lung) | 2 | [12] |
| Dihydropyrazole Derivative (39) | A549 (Lung) | 4 | [12] |
| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | [11] |
| Isoxazole-Carboxamide (2d/2e) | Hep3B (Liver) | ~23 µg/mL | [11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability. Its internal logic relies on the principle that only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13]
COX Pathway and Isoxazole Inhibition
Caption: Inhibition of the COX pathway by isoxazole derivatives.
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay[1]
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle only), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized isoxazole derivatives. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Neuroprotective Activity
Emerging research points to the potential of isoxazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15] The mechanisms are still being elucidated but may involve the modulation of complex pathways. For instance, certain isoxazole-isoxazole hybrids have been shown to inhibit stearoyl-CoA desaturase (SCD1 and SCD5), enzymes implicated in neuronal function and survival.[15] While this area is less developed than others, the initial findings are promising and warrant further investigation into the neuroprotective capabilities of isoxazole-5-carbaldehyde derivatives.
Conclusion and Future Perspectives
Substituted isoxazole-5-carbaldehydes represent a synthetically tractable and biologically significant class of molecules. The aldehyde group provides a gateway to a vast chemical diversity, enabling the creation of extensive libraries of Schiff bases, hydrazones, and other derivatives. The compelling data across antimicrobial, anticancer, and anti-inflammatory domains underscore the therapeutic potential of this scaffold.
Future research should focus on:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets of the most active compounds.
-
Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their drug-like characteristics.
-
In Vivo Efficacy: Progressing the most promising candidates from in vitro assays to more complex in vivo models of disease to validate their therapeutic potential.
The isoxazole-5-carbaldehyde core is a powerful starting point for the discovery of next-generation therapeutics. The combination of its synthetic accessibility and proven biological relevance ensures that it will remain an area of intense interest for medicinal chemists and drug discovery professionals for the foreseeable future.
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Pharmacological potential of isoxazole derivatives in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its electronic nature and ability to act as a bioisostere, have led to its incorporation into a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of the pharmacological potential of isoxazole derivatives, delving into their diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental design and present self-validating protocols to ensure scientific rigor. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
The Versatility of the Isoxazole Nucleus in Medicinal Chemistry
The isoxazole moiety is a cornerstone in the design of contemporary pharmaceuticals.[3][4] Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, confers a unique set of electronic and steric properties that are highly advantageous for drug design.[2] The presence of these heteroatoms allows for a range of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for high-affinity binding to biological targets.[3]
Furthermore, the isoxazole ring is often employed as a bioisosteric replacement for other functional groups, such as amides and esters, to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[3] This strategic substitution can lead to compounds with superior drug-like properties. The synthetic accessibility of isoxazole derivatives, through well-established methodologies like 1,3-dipolar cycloaddition, further contributes to its prevalence in drug discovery programs.[1]
The following sections will explore the diverse pharmacological landscapes where isoxazole derivatives have made a significant impact, including their roles as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-Inflammatory Potential of Isoxazole Derivatives: Targeting the Arachidonic Acid Cascade
A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][5]
Mechanism of Action: Selective COX-2 Inhibition
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]
Several isoxazole-containing drugs, such as Valdecoxib and Parecoxib, are potent and selective COX-2 inhibitors.[1][7] The isoxazole scaffold in these molecules is crucial for their selective binding to the active site of the COX-2 enzyme.[2] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the isoxazole ring of these inhibitors, contributing to their selectivity.[2]
Signaling Pathway: COX-2 Mediated Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by isoxazole derivatives.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a widely accepted and robust model for evaluating the anti-inflammatory activity of novel compounds.[1] The underlying principle is the induction of a localized, acute inflammation by injecting carrageenan, a phlogistic agent, into the paw of a rodent.[1][8] The subsequent swelling (edema) is a quantifiable measure of the inflammatory response.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the isoxazole derivative. The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Causality and Self-Validation:
-
Why Carrageenan? Carrageenan induces a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins, which is the target of COX inhibitors. This allows for the assessment of a compound's effect on prostaglandin-mediated inflammation.
-
Controls: The inclusion of a vehicle control group is essential to determine the baseline inflammatory response. A standard drug group provides a benchmark for the potency of the test compound.
-
Blinding: To prevent observer bias, the individual measuring the paw volume should be blinded to the treatment allocation of the animals.
Anticancer Activity of Isoxazole Derivatives: A Multi-Targeted Approach
The isoxazole scaffold is present in numerous compounds with significant anticancer activity, targeting a variety of mechanisms to inhibit tumor growth and proliferation.[2][4]
Mechanisms of Action in Oncology
Isoxazole derivatives have been shown to exert their anticancer effects through several pathways:
-
Induction of Apoptosis: Many isoxazole-containing compounds can trigger programmed cell death in cancer cells. For example, isoxazolone-modified hydnocarpin has been shown to induce apoptosis in human lung and melanoma cancer cells.[3]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell division. For instance, some isoxazole compounds can induce G2/M phase arrest.[2]
-
Inhibition of Kinases: Isoxazoles can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A notable example is the inhibition of the p38 mitogen-activated protein (MAP) kinase.[3]
Signaling Pathway: p38 MAP Kinase Inhibition
The following diagram depicts the p38 MAP kinase signaling pathway and its inhibition by isoxazole derivatives.
Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.[10]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Causality and Self-Validation:
-
Why MTT? This assay provides a quantitative measure of cell viability, which is a direct indicator of a compound's cytotoxic effect.
-
Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic agent (e.g., doxorubicin) can be used as a positive control. Wells containing only medium and MTT are used to determine the background absorbance.
-
Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results.
-
Cell Line Selection: The choice of cancer cell line is critical and should be based on the specific research question.[11] For example, if a compound is designed to target a specific receptor, a cell line overexpressing that receptor should be used.
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Harmine Derivative 18 | HCT116 (Colon) | 0.2 | [2] |
| Harmine Derivative 18 | MCF7 (Breast) | 9.7 | [2] |
| Forskolin Derivative 6 | MCF-7 (Breast) | 0.5 | [2] |
| Combretastatin A-4 Derivative 8 | Various | EC50 = 0.001 | [2] |
| Meisoindigo Derivative 11 | MCF-7 (Breast) | 2.3 | [2] |
| Meisoindigo Derivative 11 | Hep3B (Liver) | 2.7 | [2] |
Antimicrobial Potential of Isoxazole Derivatives
The isoxazole ring is a key component of several antibacterial and antifungal agents.[4] The mechanism of action of these compounds can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis.
Mechanisms of Antimicrobial Action
-
Inhibition of Dihydropteroate Synthase: The sulfonamide antibiotic Sulfisoxazole, which contains an isoxazole ring, competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]
-
Inhibition of Fungal Cell Wall Synthesis: The antifungal drug micafungin, which features an isoxazole moiety, inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard in vitro technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The isoxazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Causality and Self-Validation:
-
Why Broth Microdilution? This method allows for the simultaneous testing of multiple concentrations of a compound against a microorganism, providing a quantitative measure of its antimicrobial activity.
-
Controls: A positive control well (containing only the microorganism and growth medium) and a negative control well (containing only the growth medium) are included to ensure the validity of the assay.
-
Resazurin Assay for Viability: The addition of a viability indicator like resazurin can provide a more objective and sensitive determination of microbial growth inhibition.[12] A color change from blue to pink indicates viable, metabolically active cells.[12]
Table 2: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sampangine Derivative 42 | C. neoformans H99 | 0.031 | [2] |
| Sampangine Derivative 42 | C. albicans (resistant) | 0.12 | [2] |
| Curcumin Derivative 40 | M. tuberculosis | 0.09 | [2] |
| Cinchonic Acid Derivative 47a | M. tuberculosis H37Rv | 0.5 | [2] |
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[4] Its favorable physicochemical properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox. The diverse range of pharmacological activities exhibited by isoxazole derivatives, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscores the immense potential of this heterocyclic motif.
Future research in this area will likely focus on the development of isoxazole derivatives with enhanced target selectivity and improved pharmacokinetic profiles. The exploration of novel synthetic methodologies will enable the creation of more complex and diverse chemical libraries. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of isoxazole compounds will facilitate the rational design of next-generation therapeutics with superior efficacy and safety profiles. The continued investigation of the pharmacological potential of isoxazole derivatives holds great promise for addressing unmet medical needs and advancing human health.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6).
- Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
- MTT assay protocol | Abcam. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10).
- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10).
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An In-depth Technical Guide to the Initial Synthesis of 3-(Aryl)-Isoxazole-5-Carbaldehydes
Introduction: The Strategic Importance of 3-(Aryl)-Isoxazole-5-Carbaldehydes in Modern Drug Discovery
The 3-(aryl)-isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the pharmacophores of numerous therapeutic agents. The introduction of a carbaldehyde group at the 5-position transforms this versatile core into a highly valuable synthetic intermediate. This functional handle serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs. The inherent reactivity of the aldehyde allows for its elaboration into a wide range of functionalities, including but not limited to, amines via reductive amination, alcohols through reduction, carboxylic acids via oxidation, and various carbon-carbon bond formations (e.g., Wittig, aldol reactions). This guide provides an in-depth exploration of the principal synthetic routes to 3-(aryl)-isoxazole-5-carbaldehydes, offering field-proven insights into the causality of experimental choices and providing detailed, self-validating protocols for key transformations.
Primary Synthetic Strategies: A Comparative Overview
The synthesis of 3-(aryl)-isoxazole-5-carbaldehydes can be broadly approached through two primary, robust, and well-established strategies:
-
Route A: [3+2] Cycloaddition Followed by Oxidation. This convergent approach involves the initial construction of the isoxazole ring with a masked or precursor functional group at the 5-position, which is subsequently oxidized to the desired aldehyde. This strategy is often favored for its high regioselectivity and the commercial availability of the starting materials.
-
Route B: [3+2] Cycloaddition to an Ester Synthon Followed by Reduction. In this pathway, the isoxazole-5-carboxylate ester is first synthesized, followed by a controlled partial reduction to the aldehyde. This method offers an alternative to oxidation-based strategies and can be advantageous when dealing with sensitive functional groups that may not be compatible with oxidative conditions.
A third, more direct but less universally applicable approach, the Vilsmeier-Haack formylation , will also be discussed as a potential, albeit more substrate-dependent, synthetic avenue.
Route A: The Convergent Path of Cycloaddition and Subsequent Oxidation
This synthetic strategy is arguably the most common and versatile approach. It hinges on the classic 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by a reliable oxidation of a precursor alcohol.
Mechanism and Rationale
The cornerstone of this route is the [3+2] cycloaddition between an in situ generated aryl nitrile oxide and an alkyne bearing a hydroxymethyl group, such as propargyl alcohol. The aryl nitrile oxide is typically generated from the corresponding aryl aldoxime by oxidation with an agent like sodium hypochlorite. The cycloaddition proceeds with high regioselectivity, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, and the nitrogen adding to the terminal carbon, to furnish the desired 3,5-disubstituted isoxazole. The resulting (3-aryl-isoxazol-5-yl)methanol is then oxidized to the target carbaldehyde using a mild and selective oxidizing agent like the Swern oxidation system, which is well-suited for this transformation due to its high efficiency and tolerance of the isoxazole ring.[1][2][3]
Experimental Protocols
This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be generalized for various aryl aldoximes.[3]
Materials:
-
Aryl aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Propargyl alcohol (1.5 eq)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Aldoxime Formation: To a solution of the aryl aldehyde (1.0 eq) in pyridine (2.0 eq) at 0 °C, add hydroxylamine hydrochloride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up of Aldoxime: Quench the reaction with 1 M HCl and extract with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude aryl aldoxime, which can often be used in the next step without further purification.
-
Cycloaddition: Dissolve the crude aryl aldoxime in dichloromethane. To this solution, add propargyl alcohol (1.5 eq). Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise with vigorous stirring. The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring and Work-up: Stir the biphasic mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (3-aryl-isoxazol-5-yl)methanol.
This is a general and reliable protocol for the Swern oxidation of primary alcohols.[1][4][5]
Materials:
-
(3-Aryl-isoxazol-5-yl)methanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activator Formation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of (3-aryl-isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes at this temperature.
-
Base Addition and Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-(aryl)-isoxazole-5-carbaldehyde.
Visualization of Route A Workflow
Route B: The Reductive Path from an Ester Precursor
This synthetic route provides a valuable alternative to the oxidation-based approach, particularly when the substrate is sensitive to oxidative conditions. It involves the initial synthesis of an isoxazole-5-carboxylate ester, which is then selectively reduced to the aldehyde.
Mechanism and Rationale
Similar to Route A, this strategy commences with a [3+2] cycloaddition reaction. In this case, the aryl nitrile oxide reacts with an acetylene synthon bearing an ester group, such as ethyl propiolate. The regioselectivity of this cycloaddition is again high, affording the ethyl 3-aryl-isoxazole-5-carboxylate. The subsequent step involves the partial reduction of the ester to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6][7][8] At low temperatures (typically -78 °C), DIBAL-H adds to the ester carbonyl to form a stable tetrahedral intermediate. Upon aqueous work-up, this intermediate collapses to yield the aldehyde. Over-reduction to the primary alcohol is minimized by maintaining the low temperature throughout the reaction.[6]
Experimental Protocols
This protocol is based on the cycloaddition of nitrile oxides with ethyl propiolate.[9]
Materials:
-
Aryl aldoxime (1.0 eq, from Part 1 of Route A)
-
Ethyl propiolate (1.2 eq)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cycloaddition: Dissolve the aryl aldoxime (1.0 eq) in DCM and add ethyl propiolate (1.2 eq).
-
Nitrile Oxide Generation: Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-aryl-isoxazole-5-carboxylate.
This is a general protocol for the controlled reduction of esters to aldehydes.[6]
Materials:
-
Ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene, 1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (1 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve the ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq) in anhydrous DCM or toluene and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
DIBAL-H Addition: Add the DIBAL-H solution (1.1-1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress by TLC, quenching small aliquots with methanol before analysis.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Work-up: Allow the mixture to warm to room temperature and add 1 M Rochelle's salt solution. Stir vigorously until two clear layers form (this may take several hours). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the 3-(aryl)-isoxazole-5-carbaldehyde.
Visualization of Route B Workflow
Alternative Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12]
Applicability and Mechanistic Considerations
The feasibility of this reaction for the synthesis of 3-(aryl)-isoxazole-5-carbaldehydes is highly dependent on the electronic nature of the isoxazole ring. For the reaction to proceed, the isoxazole must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. The presence of electron-donating groups on the aryl substituent at the 3-position may enhance the reactivity of the isoxazole ring. However, the inherent electron-withdrawing nature of the isoxazole nitrogen atom can deactivate the ring towards electrophilic attack. There is limited literature precedent for the successful Vilsmeier-Haack formylation of 3-aryl-isoxazoles specifically at the 5-position. Some studies on related oxazole systems have shown formylation at the 4-position, indicating that regioselectivity can be an issue.[13] Therefore, this route should be considered on a case-by-case basis and may require empirical optimization.
General Reaction Scheme
Due to the lack of a standardized, reliable protocol for the 5-formylation of 3-aryl-isoxazoles, a detailed experimental procedure is not provided here. Researchers interested in exploring this route should start with small-scale test reactions and carefully analyze the product mixture for regioisomers.
Data Summary and Comparison of Routes
| Feature | Route A: Cycloaddition-Oxidation | Route B: Cycloaddition-Reduction | Vilsmeier-Haack Formylation |
| Overall Yield | Generally good to excellent | Generally good to excellent | Highly variable, substrate-dependent |
| Number of Steps | 2 (from aldoxime) | 2 (from aldoxime) | 1 (from isoxazole) |
| Key Reagents | NaOCl, Propargyl alcohol, DMSO, (COCl)₂, TEA | NaOCl, Ethyl propiolate, DIBAL-H | DMF, POCl₃ |
| Reaction Conditions | Mild to cryogenic (-78 °C for oxidation) | Mild to cryogenic (-78 °C for reduction) | Typically 0 °C to reflux |
| Advantages | Robust, versatile, well-documented | Avoids potentially harsh oxidizing agents | Potentially the most direct route |
| Disadvantages | Use of malodorous DMSO, cryogenic conditions | Requires careful temperature control to avoid over-reduction | Uncertain regioselectivity, limited substrate scope |
Conclusion and Future Perspectives
The synthesis of 3-(aryl)-isoxazole-5-carbaldehydes is a critical undertaking for the advancement of medicinal chemistry and drug discovery. The two primary multi-step routes, proceeding via either oxidation of a 5-hydroxymethyl intermediate or reduction of a 5-carboxylate ester, offer reliable and versatile strategies for accessing these valuable building blocks. The choice between these routes will often depend on the specific substrate, the presence of other functional groups, and the desired scale of the synthesis. While the Vilsmeier-Haack formylation presents a more direct approach, its applicability is less certain and requires further investigation to establish its general utility for this class of compounds. Future research in this area may focus on the development of catalytic and more atom-economical methods for the direct C-H formylation of the isoxazole ring, as well as the exploration of novel cycloaddition partners that can directly install the carbaldehyde functionality.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.
- DIBAL-H Reduction. Organic Synthesis.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Swern Oxidation Proceedure.
- Vilsmeier–Haack reaction. Wikipedia.
- Isoxazole synthesis. Organic Chemistry Portal.
- Swern Oxid
- Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central.
- Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
- Swern Oxid
- DIBAL Reducing Agent. Chemistry Steps.
- Swern oxid
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- new chemistry of oxazoles. HETEROCYCLES.
- ORGANIC CHEMISTRY. Royal Society of Chemistry.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Construction of Isoxazole ring: An Overview. NanoBioLetters.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences.
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Crystal structure analysis of 3-(2-methoxyphenyl)isoxazole compounds
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Methoxyphenyl)isoxazole Compounds
Foreword: From Molecular Blueprint to Therapeutic Potential
Welcome to this comprehensive guide on the structural analysis of 3-(2-methoxyphenyl)isoxazole compounds. As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the rationale behind them. The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount. It dictates their physical properties, such as solubility and stability, and governs how they interact with biological targets.
This guide is structured to walk you through the journey of crystal structure elucidation, from obtaining suitable crystals to interpreting the intricate network of forces that govern their assembly. We will focus on the 3-(2-methoxyphenyl)isoxazole core, a moiety of significant interest due to the conformational flexibility introduced by the methoxy-substituted phenyl ring. This seemingly simple substitution can profoundly influence crystal packing and, by extension, the compound's developability as a therapeutic agent.
Section 1: The Foundation - Synthesis and High-Quality Crystal Growth
The prerequisite for any crystal structure analysis is, of course, the compound itself, synthesized with high purity. The synthesis of isoxazole derivatives is well-established, often involving methods like 1,3-dipolar cycloaddition reactions or the cyclization of chalcones with hydroxylamine.[1][4][5] Following synthesis and purification, which can be confirmed by techniques like NMR and mass spectrometry, the critical step is growing single crystals of sufficient size and quality for X-ray diffraction.
Experimental Protocol: Single Crystal Growth
The choice of crystallization method is more art than science, often requiring empirical screening of various conditions. The underlying principle is to approach supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice.
Objective: To grow single crystals of a 3-(2-methoxyphenyl)isoxazole derivative suitable for single-crystal X-ray diffraction (typically >0.1 mm in all dimensions).
Methodology: Slow Evaporation from a Saturated Solution
-
Solvent Selection (The Causality): Begin by assessing the compound's solubility in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, acetone). The ideal solvent is one in which the compound is moderately soluble at room temperature. A solvent that is too effective will prevent crystallization, while one that is too poor will cause rapid precipitation. For many isoxazole derivatives, a binary solvent system provides the best control.[6]
-
Preparation of the Saturated Solution:
-
Place approximately 5-10 mg of the purified compound into a small, clean vial (e.g., a 4 mL glass vial).
-
Add the chosen "good" solvent (e.g., ethyl acetate) dropwise while gently warming and swirling until the solid completely dissolves. The goal is to use the minimum amount of solvent necessary.
-
If a binary system is used, now add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Add one or two drops of the "good" solvent to redissolve the precipitate, resulting in a clear, saturated solution.
-
-
Crystallization:
-
Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
-
Monitoring and Harvesting:
-
Check the vial daily without disturbing it. Crystals may form over a period of several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation, especially if data is to be collected at cryogenic temperatures.
-
Section 2: The Primary Technique - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.
Workflow for Single-Crystal X-ray Diffraction
The process can be visualized as a logical progression from crystal selection to final structural validation.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Interpreting the Data: A Case Study Perspective
From a successful SC-XRD experiment on a 3-(2-methoxyphenyl)isoxazole derivative, we would obtain a Crystallographic Information File (CIF). This file contains a wealth of quantitative data.
Key Structural Parameters:
-
Dihedral Angles: A critical parameter for this class of compounds is the dihedral angle between the isoxazole ring and the 2-methoxyphenyl ring. This angle reveals the extent of twisting between the two planar systems. For instance, in a related compound, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angles between the isoxazole ring and the phenyl rings are 17.1° and 15.2°.[7] A larger twist in our target molecule could be indicative of steric hindrance from the ortho-methoxy group.
-
Bond Lengths and Angles: These values are compared against standard values to confirm the chemical identity and to identify any unusual strain or electronic effects. The N-O bond within the isoxazole ring is characteristically weak, which is a key aspect of its chemistry.[2]
Data Presentation: Crystallographic Parameters
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the crystal. |
| a, b, c (Å) | 10.1, 8.5, 12.3 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[7] |
| Dihedral Angle (Isoxazole-Phenyl) | 7.30° - 28.2° | Indicates the degree of planarity. This is influenced by substituents and crystal packing forces.[6][8] |
Section 3: Complementary and Confirmatory Techniques
While SC-XRD provides the definitive solid-state structure, other techniques are essential for confirming the structure in solution and providing a more complete characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular structure's connectivity in solution.[4][5] For 3-(2-methoxyphenyl)isoxazole, key signals would include the characteristic methoxy singlet (~3.9 ppm), distinct aromatic proton signals, and the isoxazole C-H proton signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups.[9] Characteristic peaks for our target compound would include C-H stretching for aromatic and aliphatic groups, a C=N imine peak (~1607 cm⁻¹), and C-O stretching from the methoxy group and the isoxazole ring (~1173 cm⁻¹).[9]
Computational Analysis: Deeper Insights into Interactions
Computational methods are invaluable for understanding the forces that dictate the observed crystal structure.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase.[10] Comparing this theoretical structure to the experimental crystal structure reveals the conformational changes induced by crystal packing forces.
-
Hirshfeld Surface Analysis: This powerful tool visualizes and quantifies intermolecular interactions within the crystal.[6][11] It maps the closest intermolecular contacts onto a 3D surface around the molecule. The analysis of a related 5-amino-3-(4-methoxyphenyl)isoxazole revealed that the most significant contacts were H···H (36.1%) and C···H/H···C (31.3%), highlighting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.[6]
Section 4: The Supramolecular Architecture - Analyzing Intermolecular Interactions
A single molecule is a blueprint; the crystal is the building. The forces holding the molecules together—the intermolecular interactions—are critical for drug performance.[3][12] For 3-(2-methoxyphenyl)isoxazole compounds, we anticipate a network of weak, non-covalent interactions.
Key Intermolecular Interactions
The specific arrangement of molecules in the crystal lattice is dictated by a hierarchy of interactions.
Caption: A map of potential intermolecular interactions governing crystal packing.
-
C-H···O/N Hydrogen Bonds: While weaker than classical O-H···O bonds, these interactions are ubiquitous in organic crystals. The aromatic C-H donors can interact with the oxygen atom of the methoxy group or the nitrogen and oxygen atoms of the isoxazole ring of a neighboring molecule.
-
π-π Stacking: The planar aromatic and heteroaromatic rings can stack on top of each other. This interaction is highly dependent on the dihedral angle; a more planar conformation facilitates stronger stacking.
-
C-H···π Interactions: An aliphatic or aromatic C-H bond can act as a donor to the electron-rich face of an aromatic ring.[7] These interactions are often observed building centrosymmetric dimers in the crystal structures of similar compounds.[7]
The presence and geometry of the ortho-methoxy group are particularly influential. It can act as a hydrogen bond acceptor, but its steric bulk can also disrupt ideal π-π stacking, leading to herringbone or other packing motifs.[8] Analyzing these interactions provides crucial insights for predicting and potentially controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.
Conclusion: Implications for Drug Development
The crystal structure analysis of 3-(2-methoxyphenyl)isoxazole compounds is not an academic exercise; it is a critical component of drug development. The data derived from these studies informs:
-
Polymorph Screening: Identifying the most stable crystal form is essential for ensuring consistent product quality and bioavailability.
-
Formulation Development: Knowledge of a compound's solid-state properties, such as solubility and dissolution rate, which are governed by the crystal structure, is vital for designing effective drug delivery systems.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity provides a rational basis for designing next-generation analogs with improved potency and selectivity.[13]
By rigorously applying the multi-technique approach outlined in this guide, researchers can build a comprehensive understanding of their target molecules, accelerating their journey from a laboratory curiosity to a potential therapeutic agent.
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MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link]
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MDPI. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]
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MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
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A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Isoxazole Nucleus in Medicinal Chemistry
The Isoxazole Moiety: A Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions mean that isoxazole derivatives exhibit a vast spectrum of biological activities.[1] This versatile scaffold is a core component in numerous commercially available drugs, including the COX-2 inhibitor Parecoxib and the immunosuppressant Leflunomide.[2] The continued interest in this moiety drives the need for robust, efficient, and regioselective synthetic methodologies to generate diverse libraries of isoxazole-containing compounds for screening and development.[3][4]
Scope and Purpose of this Guide
This technical guide provides an in-depth exploration of the primary and emergent synthetic strategies for constructing 3,5-disubstituted isoxazoles. As a senior application scientist, the aim is not merely to present protocols but to offer a causal understanding behind the methodological choices, empowering researchers to select and optimize the synthetic route best suited for their specific target molecules. We will delve into the mechanistic underpinnings of two foundational methods, provide detailed, field-tested experimental protocols, and survey modern advancements in the field. This guide is designed for chemists at the bench, from graduate-level research to industrial drug development, who require a comprehensive and practical understanding of isoxazole synthesis.
Foundational Synthetic Strategies: The Pillars of Isoxazole Synthesis
The construction of the 3,5-disubstituted isoxazole core is predominantly achieved through two highly reliable and versatile strategies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.
The Huisgen 1,3-Dipolar Cycloaddition: A Classic Route
The most widely employed method for isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[2] This reaction involves the concerted [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the stable, aromatic isoxazole ring.[2][5][6]
The reaction proceeds through a concerted, pericyclic mechanism.[2][7] The regioselectivity—determining which substituent ends up at the 3- and 5-positions—is a critical consideration. For the reaction of a nitrile oxide (R1-CNO) and a terminal alkyne (R2-C≡CH), the predominant regioisomer is the 3,5-disubstituted product. This outcome is governed by the frontier molecular orbitals (FMO) of the reactants, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation.
Nitrile oxides are often unstable and prone to dimerization to form furoxans.[8] Consequently, they are almost always generated in situ for immediate trapping by the alkyne. The two most common precursor classes are hydroximoyl chlorides (or bromides) and aldoximes.
-
From Hydroximoyl Halides: Dehydrohalogenation of a hydroximoyl halide using a mild base (e.g., triethylamine, sodium carbonate) is a classic and effective method.[9] This approach is straightforward but requires the prior synthesis of the hydroximoyl halide.
-
From Aldoximes: The oxidation of aldoximes provides a more direct and atom-economical route.[4] A variety of oxidants can be employed, with common choices being sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or greener systems like Oxone in the presence of a chloride source.[4][10][11] This method avoids the separate synthesis of a halogenated precursor.
This protocol describes the synthesis of 3-phenyl-5-methylisoxazole via the in situ generation of benzonitrile oxide from benzaldoxime using sodium hypochlorite.
Materials:
-
Benzaldoxime (1.0 eq)
-
Propyne (or suitable precursor, >1.5 eq)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%, 2.0 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium sulfite solution
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.
-
Alkyne Addition: Add the alkyne dipolarophile (>1.5 eq) to the cooled solution.
-
In Situ Generation & Cycloaddition: Add the sodium hypochlorite solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The causality here is critical: slow addition maintains a low concentration of the nitrile oxide, minimizing dimerization and favoring the desired cycloaddition.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the aldoxime.
-
Workup: Quench the reaction by adding aqueous sodium sulfite solution to destroy any excess oxidant. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Condensation of 1,3-Dicarbonyls with Hydroxylamine: A Versatile Approach
A second cornerstone of isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (NH₂OH).[12] This method is particularly valuable for its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl starting materials.
The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons.[9] This is followed by condensation to form an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group onto the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[12]
A key challenge with unsymmetrical 1,3-dicarbonyls is controlling regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomeric isoxazoles.[13] Control can often be achieved by modulating reaction conditions (e.g., pH, solvent) or by using substrates where the electronic or steric properties of the R groups strongly favor attack at one carbonyl over the other.[13][14] For instance, a more electrophilic carbonyl will typically react first.
This method tolerates a wide range of functional groups on both R¹ and R² substituents of the dicarbonyl precursor. Both alkyl and aryl groups are well-tolerated. The primary limitation, as mentioned, is the potential for forming mixtures of regioisomers with unsymmetrical diketones, which may necessitate challenging purification steps or careful reaction optimization.[13]
This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone.
Materials:
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Sodium acetate or another suitable base (1.1 eq)
-
Ethanol or methanol
Procedure:
-
Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in ethanol. The base is essential to liberate the free hydroxylamine from its hydrochloride salt.
-
Reactant Addition: Add acetylacetone (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high purity but can be further purified by distillation or column chromatography if necessary.
Modern and Emergent Synthetic Methodologies
While the classical methods remain workhorses in the field, research continues to yield novel and improved strategies for isoxazole synthesis.
Transition-Metal Catalyzed Approaches
Transition metals, particularly copper and palladium, have been employed to catalyze the synthesis of isoxazoles.[15] Copper(I) catalysis, for example, is well-known in the related azide-alkyne "click chemistry" and has been adapted for nitrile oxide cycloadditions, often leading to improved yields and regioselectivity, especially with terminal alkynes.[16] Palladium-catalyzed cascade reactions have also been developed, allowing for the construction of complex, functionalized isoxazoles from readily available starting materials.[17]
Flow Chemistry in Isoxazole Synthesis
The use of continuous-flow microreactors offers significant advantages for isoxazole synthesis, particularly for reactions involving unstable intermediates like nitrile oxides. Flow chemistry allows for precise control over reaction parameters (temperature, residence time), enhances safety, and can improve yields and purity by minimizing the formation of byproducts like furoxans.
Green Chemistry Perspectives
Modern synthetic efforts increasingly focus on environmental sustainability. This includes the development of metal-free synthetic routes to avoid the cost and toxicity issues associated with many catalysts.[4] Additionally, performing reactions in greener solvents, such as water or under solvent-free conditions (e.g., ball-milling), represents a significant advance in the eco-friendly production of isoxazoles.[11][16]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Methodology | Starting Materials | Key Advantages | Key Limitations | Regioselectivity |
| 1,3-Dipolar Cycloaddition | Aldoximes/Hydroximoyl Halides + Alkynes | High modularity and substrate scope. Generally high yielding. | Requires handling of potentially unstable nitrile oxides. May require oxidants or halogenating agents. | Generally high for terminal alkynes, predictable by FMO theory. |
| 1,3-Dicarbonyl Condensation | 1,3-Dicarbonyls + Hydroxylamine | Operationally simple. Readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[13] | Can be low; dependent on substrate and reaction conditions. |
| Transition-Metal Catalysis | Various (e.g., Alkynyl oximes, Alkynes + Nitro sources) | Can enable novel transformations. May improve regioselectivity and yields.[16] | Cost and toxicity of metal catalysts. Requires catalyst screening and optimization. | Often very high, directed by the catalyst. |
| Flow Chemistry | Aldoximes + Alkynes | Excellent control, improved safety, higher purity, easy scale-up. | Requires specialized reactor equipment. | High, due to minimized side reactions. |
Conclusion: Future Directions in Isoxazole Synthesis
The synthesis of 3,5-disubstituted isoxazoles is a mature field built upon the robust foundations of 1,3-dipolar cycloaddition and dicarbonyl condensation reactions. These methods continue to be the primary tools for accessing this critical heterocyclic scaffold. The future of isoxazole synthesis will likely focus on refining these methods through the lens of efficiency, sustainability, and complexity. We anticipate further growth in C-H functionalization techniques to decorate pre-formed isoxazole rings, the development of novel catalytic systems that operate under milder, metal-free conditions, and the expanded use of enabling technologies like flow chemistry to streamline the production of these vital compounds for the advancement of medicine and materials science.
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Tran, B. L., et al. (2013). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
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Li, W., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Martins, M. A. P., et al. (2013). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry. [Link]
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An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group on the Isoxazole Ring
Abstract
The isoxazole nucleus is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] The introduction of a carbaldehyde group onto this privileged scaffold unlocks a vast potential for synthetic diversification, serving as a versatile handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the isoxazole carbaldehyde, intended for researchers, chemists, and professionals in drug development. We will delve into the key transformations of this functional group, including condensation and olefination reactions, oxidation and reduction, and its role in multicomponent reactions. Each section is supported by mechanistic insights, authoritative literature, and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Isoxazole Carbaldehyde as a Synthetic Linchpin
The five-membered isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles.[1][2][3] Consequently, isoxazole-containing compounds have found applications as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[2][4] The carbaldehyde group, when attached to the isoxazole ring, acts as a powerful electrophilic center, primed for a multitude of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the isoxazole ring, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5] This guide will systematically explore the synthetic utility of this versatile functional group.
Synthesis of Isoxazole Carbaldehydes
The strategic placement of a carbaldehyde group on the isoxazole ring is a critical first step. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern. One common approach involves the Vilsmeier-Haack reaction on a suitable isoxazole precursor.[6] Another effective method is the condensation reaction of primary nitro compounds with 3-oxetanone to yield 3-substituted isoxazole-4-carbaldehydes.[7][8] Additionally, the oxidation of corresponding isoxazolyl carbinols provides a direct route to the desired aldehydes.[9] The instability of the isoxazole ring in some acidic oxidizing conditions necessitates the use of mild and selective oxidizing agents like barium manganate (BaMnO₄) to achieve good yields.[9]
Key Reactions of the Isoxazole Carbaldehyde Group
The reactivity of the isoxazole carbaldehyde is dominated by the electrophilic nature of the carbonyl carbon. This allows for a wide range of transformations, which can be broadly categorized as follows:
Knoevenagel Condensation: Forging Carbon-Carbon Double Bonds
The Knoevenagel condensation is a cornerstone reaction for forming new C-C bonds by reacting an aldehyde with an active methylene compound. Isoxazole carbaldehydes readily participate in this reaction, leading to the formation of α,β-unsaturated systems which are themselves valuable synthetic intermediates.[4][10]
Mechanistic Rationale: The reaction is typically catalyzed by a base, such as piperidine or an amine-functionalized nanocatalyst.[4][10] The base deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the isoxazole carbaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product. The use of green chemistry principles, such as employing water as a solvent and utilizing recyclable catalysts, has been successfully applied to these reactions, often with the aid of ultrasound irradiation to enhance reaction rates and yields.[4]
Experimental Protocol: Ultrasound-Assisted Knoevenagel Condensation[4]
-
Reactants: A mixture of the isoxazole carbaldehyde (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as NH₂-MMT (montmorillonite) is prepared.
-
Solvent: Deionized water is used as the reaction medium.
-
Procedure: The reaction mixture is subjected to ultrasonic irradiation (e.g., 100 W) at a controlled temperature (e.g., 30°C).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product is typically isolated by filtration, washed with water, and dried. The catalyst can often be recovered and reused.
-
Yields: This method has been reported to produce yields ranging from 80% to 97%, depending on the specific substrates used.[4]
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[11][12][13] This reaction is particularly valuable for introducing a double bond with control over its geometry. Isoxazole carbaldehydes are excellent substrates for the Wittig reaction, allowing for the straightforward installation of various alkenyl groups.
Mechanistic Insight: The key reagent in the Wittig reaction is a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon of the isoxazole carbaldehyde. This initial nucleophilic addition leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine oxide byproduct.
Visualization of the Wittig Reaction Mechanism
Caption: General workflow for the oxidation of an isoxazole carbaldehyde.
Influence of Substituents on Reactivity
The reactivity of the carbaldehyde group can be significantly influenced by the nature and position of other substituents on the isoxazole ring. [2][14][15]Electron-withdrawing groups on the ring will generally enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. [5][6]Conversely, electron-donating groups may decrease its reactivity. This principle can be strategically employed to tune the reactivity of the isoxazole carbaldehyde for specific synthetic applications. For instance, in certain reactions, aldehydes bearing electron-withdrawing substituents have been shown to exhibit enhanced reactivity. [6]
Conclusion and Future Perspectives
The carbaldehyde group on the isoxazole ring is a remarkably versatile functional group that serves as a gateway to a vast chemical space. Its predictable reactivity in a wide range of transformations, including condensations, olefinations, multicomponent reactions, and redox manipulations, makes it an invaluable tool for medicinal chemists and drug discovery professionals. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic use of isoxazole carbaldehydes in synthetic campaigns will undoubtedly play a pivotal role in the development of the next generation of therapeutics. The ongoing development of green and efficient synthetic methodologies will further enhance the utility of these important building blocks.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
FACILE SYNTHESIS OF ISOXAZOLE 4- AND 5-CARBALDEHYDES AND THEIR CONVERSION TO ISOXAZOLYL-1, 4-DIHYDROPYRIDINES. Organic Preparations and Procedures International. Available at: [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Publications. Available at: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. Available at: [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]
-
One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing. Available at: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]
-
Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. ResearchGate. Available at: [Link]
-
Copper-assisted Wittig-type olefination of aldehydes with p-toluenesulfonylmethyl isocyanide. RSC Publishing. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. Available at: [Link]
-
One-Pot Synthesis of Functionalized Isoxazole.lb.Thiolane Hybrids via Knoevenagel Condensation and Domino Sulfa-1,6-Michael/Intramolecular Vinylogous Henry Reactions. ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols. YouTube. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Journal of Applicable Chemistry. Available at: [Link]
-
19.7b Wittig Reaction. YouTube. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The title compound, this compound, is a particularly valuable building block. The strategic placement of the 2-methoxyphenyl group at the 3-position and a reactive aldehyde at the 5-position offers a versatile platform for the synthesis of novel therapeutics and functional materials. This document provides a comprehensive, step-by-step protocol for its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Synthesis Overview: A Three-Step Approach
The synthesis of this compound is efficiently achieved in three sequential steps, commencing with commercially available 2-methoxybenzaldehyde. The overall synthetic workflow is depicted below.
Figure 1: High-level overview of the synthetic workflow.
The core of this synthesis is a [3+2] cycloaddition reaction, a powerful and widely used method for constructing five-membered heterocyclic rings.[1][2] This specific protocol involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne to form the isoxazole ring.
PART 1: Detailed Experimental Protocol
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | ≥97% | Fisher Scientific |
| Ethanol | Anhydrous | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | 98% | Acros Organics |
| Propargyl alcohol | 99% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | 98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Celite® 545 | --- | Sigma-Aldrich |
Step 1: Synthesis of 2-Methoxybenzaldehyde Oxime
Rationale: This initial step converts the starting aldehyde into its corresponding oxime. The oxime functionality is the precursor to the nitrile oxide required for the subsequent cycloaddition reaction.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (10.0 g, 73.4 mmol) in 100 mL of ethanol.
-
To this solution, add hydroxylamine hydrochloride (6.12 g, 88.1 mmol).
-
With stirring, slowly add a solution of sodium hydroxide (3.52 g, 88.1 mmol) in 20 mL of water.
-
Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxybenzaldehyde oxime as a white solid. This product is typically of sufficient purity to be used directly in the next step.
Step 2: Synthesis of (3-(2-methoxyphenyl)isoxazol-5-yl)methanol
Rationale: This is the key isoxazole ring-forming step. N-Chlorosuccinimide (NCS) is used to convert the oxime into a hydroximoyl chloride intermediate. The addition of a non-nucleophilic base, triethylamine, facilitates the elimination of HCl to generate the 2-methoxyphenyl nitrile oxide in situ. This highly reactive 1,3-dipole is immediately trapped by propargyl alcohol (the dipolarophile) in a [3+2] cycloaddition to form the desired isoxazole.
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer and an addition funnel, add 2-methoxybenzaldehyde oxime (10.0 g, 66.1 mmol) and dissolve it in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add N-chlorosuccinimide (9.7 g, 72.7 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
In the addition funnel, prepare a solution of propargyl alcohol (4.0 g, 71.4 mmol) and triethylamine (10.1 mL, 72.7 mmol) in 20 mL of anhydrous DMF.
-
Add the solution from the addition funnel dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir vigorously for 30 minutes to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford (3-(2-methoxyphenyl)isoxazol-5-yl)methanol as a solid.
Step 3: Synthesis of this compound
Rationale: The final step is the selective oxidation of the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation as it is less prone to over-oxidation to the carboxylic acid compared to stronger oxidizing agents, especially when used in an anhydrous solvent like dichloromethane (DCM).[3][4] The addition of Celite® prevents the formation of a tarry residue and simplifies the work-up.[5]
Procedure:
-
To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC) (6.4 g, 29.7 mmol) and 5 g of Celite®.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir to create a suspension.
-
In a separate flask, dissolve (3-(2-methoxyphenyl)isoxazol-5-yl)methanol (5.0 g, 24.8 mmol) in 50 mL of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC (Eluent: 40% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, washing with additional diethyl ether (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a crystalline solid.
PART 2: Mechanistic Insights & Characterization
Reaction Mechanism
The formation of the isoxazole ring proceeds through a well-established 1,3-dipolar cycloaddition mechanism.
Figure 2: Mechanism of in-situ nitrile oxide formation and subsequent [3+2] cycloaddition.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.99 (s, 1H, -CHO), 7.92 (dd, J=7.7, 1.7 Hz, 1H, Ar-H), 7.52 (ddd, J=8.3, 7.4, 1.8 Hz, 1H, Ar-H), 7.12 (td, J=7.6, 1.0 Hz, 1H, Ar-H), 7.05 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (s, 1H, isoxazole-H), 3.96 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 185.1, 163.4, 157.2, 154.7, 132.5, 131.8, 121.4, 118.1, 111.6, 110.8, 55.9. |
PART 3: Safety & Handling
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Propargyl alcohol: Flammable, toxic, and a suspected carcinogen. Handle with extreme caution.
-
Triethylamine: Flammable and corrosive. Causes severe skin and eye irritation.
-
Pyridinium chlorochromate (PCC): A strong oxidizer, toxic, and a suspected carcinogen.[6] May intensify fire. Avoid contact with combustible materials. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: Heptanal. Coll. Vol. 6, p.644 (1988); Vol. 55, p.852 (1976). Retrieved from [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
ACS Publications. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. University of Liverpool. Retrieved from [Link]
-
MDPI. (2024). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
YouTube. (2022). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
Application Notes and Protocols: 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, acts as a versatile scaffold that can be readily functionalized to modulate biological activity. Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The stability of the isoxazole ring allows for further chemical modifications, making it an ideal building block in the synthesis of complex molecular architectures.[1]
Within this important class of heterocyles, 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The strategic placement of its functional groups—the 3-aryl substituent, the central isoxazole core, and the reactive 5-carbaldehyde—offers a tripartite platform for molecular diversification. The aldehyde group, in particular, serves as a gateway to a multitude of chemical transformations, enabling the construction of novel isoxazole derivatives with potential therapeutic applications. This document provides a comprehensive guide to the synthesis and synthetic applications of this versatile intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 808740-33-2 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 351.6 ± 32.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
Spectroscopic Data: While experimental spectra for this specific compound are not widely published, typical spectroscopic features can be predicted based on its structure.
-
¹H NMR: Protons of the phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons would be a singlet around δ 3.9-4.1 ppm. The isoxazole ring proton would be a singlet in the region of δ 7.0-7.5 ppm, and the aldehyde proton would be a highly deshielded singlet around δ 9.9-10.1 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of δ 185-195 ppm. Aromatic and isoxazole carbons would appear between δ 110-170 ppm. The methoxy carbon would be observed around δ 55-60 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde would be prominent around 1700-1720 cm⁻¹. C=N and C=C stretching vibrations of the isoxazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. A C-O stretching band for the methoxy group would be present around 1240-1260 cm⁻¹.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reliable and well-established two-step sequence involving a Claisen-Schmidt condensation followed by a cyclization reaction with hydroxylamine.
Figure 1: General synthetic workflow for 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde.
Protocol 1: Synthesis of 4-(2-Methoxyphenyl)but-3-en-2-one (Chalcone Intermediate)
This protocol is adapted from a general procedure for aldol condensation.[4]
Materials:
-
2-Methoxybenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (10 mmol) in acetone (20 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 g) in water (15 mL) and ethanol (10 mL).
-
Slowly add the NaOH solution to the stirred solution of 2-methoxybenzaldehyde and acetone at room temperature.
-
Continue stirring the reaction mixture vigorously for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude chalcone is dried and can be purified by recrystallization from ethanol.
Causality and Insights: The use of a strong base like NaOH is crucial to deprotonate the α-carbon of acetone, generating the enolate nucleophile. The subsequent condensation with the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, followed by dehydration, affords the α,β-unsaturated ketone (chalcone).
Protocol 2: Synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde
This protocol is based on a general method for isoxazole synthesis from chalcones.[5]
Materials:
-
4-(2-Methoxyphenyl)but-3-en-2-one (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (10 mmol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (12 mmol) to the solution and stir.
-
Slowly add a solution of sodium hydroxide (12 mmol) in a small amount of water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Causality and Insights: The reaction proceeds through the initial formation of an oxime from the ketone of the chalcone. The subsequent base-catalyzed intramolecular cyclization, followed by elimination of water, leads to the formation of the stable aromatic isoxazole ring.
Applications as a Synthetic Intermediate
The aldehyde functionality of 3-(2-methoxyphenyl)isoxazole-5-carbaldehyde is a versatile handle for a variety of synthetic transformations, enabling the creation of a diverse library of derivatives.
Sources
Application Note & Protocol: Strategic Synthesis of Isoxazole-Hydrazone Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the synthesis of novel hydrazone derivatives from isoxazole-5-carbaldehyde. It elucidates the underlying chemical principles, offers a detailed, field-tested protocol, and provides expert insights to ensure reproducible and high-yield outcomes.
Scientific Introduction & Strategic Rationale
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature the isoxazole core, underscoring its therapeutic significance.[5]
Similarly, the hydrazone moiety (-C=N-NH-) is a versatile functional group recognized for its significant biological potential, including antibacterial, antiviral, and anti-inflammatory properties.[6][7] The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between an aldehyde or ketone and a hydrazine derivative.[8][9]
This application note details the strategic chemical ligation of the isoxazole scaffold with the hydrazone linker. By covalently linking isoxazole-5-carbaldehyde with various hydrazides, we aim to generate a library of hybrid molecules. This molecular hybridization is predicated on the hypothesis that the resultant compounds may exhibit synergistic or novel pharmacological profiles, making them attractive candidates for further investigation in drug development pipelines.[6][10]
The Chemistry: Mechanism of Hydrazone Formation
The synthesis of isoxazole-hydrazones is a classic example of nucleophilic addition-elimination at a carbonyl group. The reaction proceeds via a two-step mechanism, which is typically catalyzed by a weak acid, such as glacial acetic acid.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isoxazole-5-carbaldehyde. This step forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable hydrazone product.
The acid catalyst plays a dual role: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack, and facilitates the final dehydration step, which is often the rate-limiting step of the reaction at neutral pH.[11]
Caption: General mechanism for acid-catalyzed hydrazone formation.
Detailed Experimental Protocol
This protocol describes a general and robust method for synthesizing a representative isoxazole-hydrazone derivative.
3.1. Materials and Equipment
-
Reagents:
-
3-Phenylisoxazole-5-carbaldehyde (or other substituted isoxazole-5-carbaldehydes)
-
Isoniazid (Isonicotinylhydrazide) or other substituted hydrazines/hydrazides
-
Methanol (Anhydrous)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Ethyl Acetate and Hexane (for TLC)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
-
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve the selected phenylisoxazole-5-carbaldehyde derivative (e.g., 1.0 mmol) in 20 mL of methanol.[12]
-
In a separate beaker, dissolve the chosen hydrazide (e.g., Isoniazid, 1.0 mmol) in 25 mL of a hot methanol-water mixture (e.g., 10:2 v/v).[12] Gentle warming may be required to achieve complete dissolution.
-
-
Reaction Assembly & Execution:
-
While stirring the aldehyde solution, add the hydrazide solution dropwise over a period of 15-20 minutes at room temperature.[12]
-
Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12][13]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C for methanol) using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC).
-
TLC System: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is often a suitable mobile phase.
-
Spot the starting materials and the reaction mixture on the TLC plate. The formation of a new, less polar spot (the product) and the disappearance of the aldehyde spot indicate reaction progression.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Pour the concentrated residue slowly into a beaker containing 100 mL of crushed ice or cold water.[14] A solid precipitate should form.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove any residual acid and unreacted hydrazide.
-
-
Purification and Characterization:
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a methanol-DMSO mixture, to obtain the pure isoxazole-hydrazone derivative.[12][13]
-
Air-dry the purified crystals and determine the yield and melting point.
-
Confirm the structure of the final compound using standard analytical techniques (FT-IR, ¹H & ¹³C NMR, Mass Spectrometry).[12]
-
Caption: Step-by-step experimental workflow for synthesis.
Representative Data Summary
The following table summarizes typical experimental data for the synthesis of various isoxazole-hydrazone derivatives following the described protocol.
| Entry | Hydrazine Derivative | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Isonicotinylhydrazide | 3 | 73 | 230-232 |
| 2 | 4-Bromophenylhydrazine | 4 | 75 | 210-212 |
| 3 | 2-Chlorophenylhydrazine | 3 | 70 | 205-207 |
| 4 | 4-Methoxyphenylhydrazine | 5 | 78 | 202-204 |
| Data adapted from representative literature values for similar compounds for illustrative purposes.[12] |
Expert Insights & Troubleshooting
-
Causality of Solvent Choice: Methanol and ethanol are preferred solvents due to their ability to dissolve a wide range of organic reactants, their relatively low cost, and their appropriate boiling points for controlled reflux without requiring excessively high temperatures that could degrade sensitive functional groups.
-
Significance of Catalysis: While the reaction can proceed without a catalyst, it is often impractically slow. The addition of a few drops of glacial acetic acid significantly accelerates the rate-limiting dehydration step, leading to higher yields in a shorter timeframe.[11]
-
Importance of Reaction Monitoring: TLC is a critical, self-validating step. It provides direct visual evidence of reaction completion. Over-refluxing can lead to the formation of undesired side products or decomposition, while under-refluxing results in low yields due to incomplete conversion.
-
Troubleshooting Guide:
-
Low or No Yield:
-
Cause: Impure starting materials, insufficient reflux time, or catalyst degradation.
-
Solution: Verify the purity of the aldehyde and hydrazide. Extend the reflux time, monitoring with TLC. Use fresh glacial acetic acid.
-
-
Product Does Not Precipitate:
-
Cause: The product may be too soluble in the water/methanol mixture, or the concentration may be too low.
-
Solution: Further concentrate the solution by removing more solvent before pouring it into ice water. Try storing the aqueous mixture in a refrigerator for several hours to encourage crystallization.
-
-
Oily Product Formation:
-
Cause: The product may have a low melting point or impurities are preventing crystallization.
-
Solution: Attempt to induce solidification by scratching the inside of the beaker with a glass rod. Alternatively, perform a solvent trituration by stirring the oil with a poor solvent (like cold hexane) to wash away impurities and potentially yield a solid.
-
-
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
D'souza, S. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Li, Q., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. Molecules. Available at: [Link]
-
Gül, H. İ., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Li, Q., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. PMC. Available at: [Link]
-
D'souza, S. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Mohammed, H. S., et al. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
-
Kaur, R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]
-
D'souza, S. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Aarjane, M., et al. (2021). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie. Available at: [Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction? (2021). Chemistry Stack Exchange. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (2013). ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. (2015). Tạp chí Khoa học. Available at: [Link]
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available at: [Link]
-
Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (n.d.). JoVE. Retrieved January 23, 2026, from [Link]
-
Formation of oximes and hydrazones. (2013). Khan Academy. Available at: [Link]
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- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. minarjournal.com [minarjournal.com]
- 9. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 10. Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoxazole Carbaldehydes in Medicinal Chemistry
Abstract
The isoxazole nucleus is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions.[1][2][3] This guide focuses specifically on the applications of isoxazole carbaldehydes, a class of intermediates whose synthetic versatility makes them exceptionally powerful building blocks for creating complex, biologically active molecules. We will explore the strategic synthesis of these aldehydes and detail their subsequent transformations into a range of functional groups critical for probing structure-activity relationships (SAR) and developing novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and inflammation.[4][5]
Introduction: The Strategic Importance of the Isoxazole Carbaldehyde Moiety
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen heteroatoms, is a privileged scaffold in medicinal chemistry.[3][4][6] Its inclusion in a molecule can enhance pharmacokinetic profiles, improve target binding, and increase efficacy.[2] The introduction of a carbaldehyde (-CHO) group onto this ring transforms it from a mere scaffold into a highly reactive and versatile synthetic hub.
The aldehyde functionality serves two primary roles in drug development:
-
A Versatile Synthetic Handle: The aldehyde is a gateway to a vast array of chemical transformations. It can be readily converted into amines, alcohols, carboxylic acids, alkenes, and various heterocyclic systems, allowing for rapid library synthesis and SAR exploration.
-
A Potential Pharmacophoric Element: In certain contexts, the aldehyde group itself can act as a key interacting moiety, forming hydrogen bonds or even reversible covalent bonds with residues in a biological target's active site.
This guide provides researchers with both the strategic rationale and the practical protocols for leveraging isoxazole carbaldehydes in their drug discovery programs.
Synthetic Strategies for Isoxazole Carbaldehydes
The efficient and regioselective synthesis of isoxazole carbaldehydes is paramount. The choice of method depends on the desired substitution pattern and the nature of the starting materials.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is one of the most reliable and widely used methods for introducing a formyl group onto electron-rich heterocyclic systems, including isoxazoles.[7][8][9]
-
Causality and Mechanism: The reaction involves an electrophilic aromatic substitution. A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to generate a potent electrophile known as the Vilsmeier reagent (a chloroiminium ion).[7][8] This reagent is then attacked by the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde.[8]
-
Advantages: This method is generally high-yielding, uses readily available and economical reagents, and is scalable.[9]
-
Regioselectivity: The formylation typically occurs at the most electron-rich and sterically accessible position on the isoxazole ring. For instance, in 3,5-disubstituted isoxazoles, formylation preferentially occurs at the C4 position.
Protocol 1: Vilsmeier-Haack Synthesis of 3-phenyl-5-methylisoxazole-4-carbaldehyde
This protocol describes a typical Vilsmeier-Haack formylation of a pre-formed isoxazole.
Workflow Diagram:
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. eurekaselect.com [eurekaselect.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory Drugs from Isoxazole Precursors
Abstract: The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of several successful anti-inflammatory drugs. Its unique electronic and steric properties allow for potent and selective interactions with key biological targets in the inflammatory cascade. This guide provides an in-depth, experience-driven framework for researchers engaged in the discovery and development of novel anti-inflammatory agents derived from isoxazole precursors. We will traverse the path from rational chemical synthesis and purification to a multi-tiered biological evaluation, including enzymatic assays, cell-based mechanistic studies, and preclinical in vivo models. Each section is designed to explain not only the procedural steps but also the scientific rationale underpinning the experimental design, ensuring a robust and validated approach to drug discovery.
Introduction: The Isoxazole Scaffold in Anti-Inflammatory Drug Design
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The discovery of two isoforms, a constitutive COX-1 and an inducible COX-2, paved the way for selective inhibitors with potentially improved gastrointestinal safety profiles.
The isoxazole moiety has proven to be a highly effective pharmacophore for achieving this selectivity. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib and the structurally related pyrazole, Celecoxib, feature this heterocyclic core, which plays a critical role in their selective binding to the COX-2 active site.[1][2][3] The ability of isoxazoles to act as potent inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways further highlights their therapeutic potential.[4] Beyond direct enzyme inhibition, emerging research indicates that isoxazole derivatives can modulate key intracellular signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response.[5][6][7]
This document provides a comprehensive workflow for the synthesis and evaluation of novel isoxazole-based anti-inflammatory candidates.
Section 1: Synthesis and Characterization of Isoxazole Derivatives
The foundation of any drug discovery program is the efficient and reliable synthesis of novel chemical entities. The Claisen-Schmidt condensation followed by cyclization with hydroxylamine is a robust and widely adopted method for creating 3,5-disubstituted isoxazoles from readily available chalcone precursors.[8] This approach offers modularity, allowing for diverse substitutions to explore the structure-activity relationship (SAR).
Protocol 1.1: Synthesis of Isoxazole Derivatives from Chalcone Precursors
Causality: This protocol is chosen for its reliability and versatility. Chalcones (1,3-diaryl-2-propen-1-ones) are excellent Michael acceptors. The reaction with hydroxylamine hydrochloride proceeds via an initial Michael addition, followed by intramolecular cyclization and dehydration to form the stable five-membered isoxazole ring. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.
Methodology:
-
Chalcone Synthesis (Step A):
-
In a round-bottom flask, dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of a strong base (e.g., 2 mL of 40% aq. NaOH) dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone precursor.
-
-
Isoxazole Formation (Step B):
-
To a solution of the purified chalcone (5 mmol) in absolute ethanol (25 mL), add hydroxylamine hydrochloride (5.5 mmol) and sodium ethoxide or another suitable base (5.5 mmol).[8]
-
Reflux the mixture for 6-8 hours, monitoring progress by TLC.[8] The disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.
-
After completion, cool the reaction mixture and pour it into ice-cold water (75 mL).[8]
-
The resulting precipitate is the crude isoxazole derivative. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using standard analytical techniques:
-
FT-IR: To identify key functional groups.
-
¹H and ¹³C NMR: To confirm the proton and carbon framework.
-
Mass Spectrometry: To verify the molecular weight.
-
-
Section 2: In Vitro Screening for Anti-Inflammatory Activity
An effective in vitro screening cascade is essential for identifying promising candidates early.[9] The initial focus is on the primary molecular target, the COX enzymes, followed by cell-based assays that model the inflammatory response in a more physiologically relevant context.
Protocol 2.1: COX-1 and COX-2 Enzymatic Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of both COX isoforms. It is a critical first step to determine potency and, crucially, selectivity. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a key parameter; a higher SI indicates greater selectivity for COX-2, which is the desired profile to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]
Methodology:
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorescent probe (e.g., Amplex Red), and a known selective inhibitor (e.g., Celecoxib) as a positive control. Commercial kits are widely available and recommended for standardization.
-
Procedure:
-
Prepare a series of dilutions of the test isoxazole compounds in DMSO (typically from 100 µM to 0.1 nM).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.
-
Add the test compound dilutions or control (DMSO for vehicle, Celecoxib for positive control) to the wells and pre-incubate for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding arachidonic acid and the detection probe.
-
Measure the kinetic development of the signal (fluorescence or absorbance) over 10-20 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the Selectivity Index (SI).
-
Data Presentation Example:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1/IC₅₀ COX-2] |
| Isoxazole-A | 15.2 | 0.08 | 190 |
| Isoxazole-B | >100 | 1.5 | >66 |
| Isoxazole-C | 5.8 | 6.2 | 0.94 |
| Celecoxib (Control) | 12.5 | 0.05 | 250 |
Protocol 2.2: Cellular Assay for Pro-inflammatory Cytokine Inhibition
Causality: While enzymatic assays are clean, cell-based assays provide a more complex biological system, accounting for cell permeability, metabolism, and effects on signaling pathways. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), triggering the release of key pro-inflammatory cytokines such as TNF-α and IL-6.[10] This assay assesses the compound's ability to suppress this cellular inflammatory response.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old media and replace it with fresh media containing various concentrations of the isoxazole compounds. Pre-incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α or IL-6 to quantify the cytokine levels in the supernatant, following the manufacturer's protocol.[11][12][13]
ELISA Protocol (General Steps):
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Wash, then add the biotinylated detection antibody.
-
Wash, then add streptavidin-HRP conjugate.
-
Wash, then add TMB substrate and stop the reaction.
-
Read absorbance at 450 nm. A standard curve is used to determine the concentration of the cytokine in the samples.[13]
Section 3: Elucidating the Mechanism of Action
Active compounds from the screening phase must be investigated further to understand their molecular mechanism. The NF-κB and MAPK signaling pathways are primary drivers of pro-inflammatory gene expression, making them key targets for analysis.[6][7][14][15]
Protocol 3.1: Western Blot Analysis of Inflammatory Signaling Pathways
Causality: Western blotting allows for the visualization and semi-quantification of specific proteins.[16] The activation of the NF-κB and MAPK pathways involves the phosphorylation of key protein components. By using phospho-specific antibodies, we can measure the activation state of these pathways. A reduction in the phosphorylation of proteins like p65 (NF-κB) or p38 (MAPK) in the presence of an isoxazole compound provides strong evidence of its mechanism of action.
Methodology:
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with the test compound followed by a shorter LPS stimulation (e.g., 30-60 minutes, as signaling events are rapid).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody overnight at 4°C (e.g., anti-phospho-p65, anti-phospho-p38, or their total protein counterparts).
-
Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Wash again, then add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway activation.
Sources
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cusabio.com [cusabio.com]
- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols: A Comprehensive Guide to the Antimicrobial Screening of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Isoxazoles in an Era of Antimicrobial Resistance
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are present in several FDA-approved drugs, highlighting their therapeutic potential.[1][2] In the urgent, ongoing battle against antimicrobial resistance (AMR), the exploration of novel chemical entities is paramount. Isoxazole derivatives represent a promising class of molecules for the development of new antimicrobial agents due to their diverse synthetic accessibility and broad spectrum of biological activity.[1][3]
This comprehensive guide, designed for researchers and drug development professionals, outlines a systematic and robust protocol for the antimicrobial screening of novel isoxazole derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating framework grounded in established principles of antimicrobial susceptibility testing. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights. This document adheres to the foundational guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[4][5][6][7][8]
Foundational Principles: A Stepwise Approach to Antimicrobial Evaluation
The effective screening of novel compounds requires a multi-tiered approach. This protocol is structured to move from broad, qualitative assessments to precise, quantitative determinations of antimicrobial activity. This hierarchical process ensures that resources are focused on the most promising candidates.
Overall Antimicrobial Screening Workflow
The following diagram illustrates the logical progression of the screening protocol, from initial characterization to in-depth analysis of the most promising isoxazole derivatives.
Caption: Hypothetical inhibition of the MurB enzyme in the peptidoglycan synthesis pathway by a novel isoxazole derivative.
Protocol 5: Cytotoxicity Assessment Using the XTT Assay
It is crucial to evaluate the potential toxicity of lead compounds to mammalian cells to ensure a favorable therapeutic index. The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial enzymes. [9]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Sterile 96-well cell culture plates
-
Isoxazole derivatives
-
XTT labeling reagent and electron-coupling reagent
-
Positive control (e.g., a known cytotoxic agent)
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives for a specified period (e.g., 24 or 48 hours).
-
XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for a few hours.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at the appropriate wavelength using a plate reader. [9]5. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Self-Validation and Interpretation:
-
Why XTT? The XTT assay is advantageous over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and reducing potential interference. * Therapeutic Index: A high therapeutic index (CC₅₀ / MIC) is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.
Conclusion: Advancing the Pipeline of Novel Antimicrobials
The protocols detailed in this guide provide a robust and scientifically sound framework for the comprehensive antimicrobial screening of novel isoxazole derivatives. By following this structured approach, researchers can confidently identify and characterize promising lead candidates for further development. Adherence to established standards, such as those from CLSI and EUCAST, ensures the generation of high-quality, reproducible data that is essential for advancing the fight against antimicrobial resistance. The integration of quantitative assays and safety profiling early in the discovery process allows for the efficient allocation of resources and increases the likelihood of successfully identifying new and effective antimicrobial agents.
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- Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Creative Diagnostics. Minimum Inhibitory (MIC)
- European Committee on Antimicrobial Susceptibility Testing. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.
- Microbe Online. (2020). Minimum Inhibitory Concentration (MIC)
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- Al-Zoubi, W., Al-Sbou, I., & Al-Zoubi, Z. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2531.
- Kumari, V. S. A., & S, D. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333.
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- Iwata, S., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(22), 16186.
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Application Note & Protocol: A Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Alkynes
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug development.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal pharmacophore.[2] Consequently, isoxazole derivatives are found in a wide array of FDA-approved drugs, exhibiting activities as antibiotics (e.g., Sulfamethoxazole), anti-inflammatory agents (e.g., Isoxicam), and kinase inhibitors (e.g., Berzosertib).[2]
Traditionally, the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of an alkyne with a nitrile oxide.[3][4] However, nitrile oxides are highly reactive and unstable, necessitating their in situ generation.[5] Classical multi-step approaches often involve the isolation of intermediates such as aldoximes or hydroximoyl chlorides, leading to reduced overall yields, increased waste, and longer synthesis times.
This application note details a robust, one-pot telescopic synthesis that circumvents these issues. By starting from readily available aldehydes and terminal alkynes, this guide provides researchers with an efficient, metal-free, and copper-catalyzed protocol to access diverse 3,5-disubstituted isoxazoles, minimizing purification steps and maximizing molecular complexity in a single operation.
The Core Reaction: In-Situ Nitrile Oxide Generation and [3+2] Cycloaddition
The foundational reaction for isoxazole synthesis is the 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[3] The primary challenge in a one-pot setting is the controlled, sequential generation of the nitrile oxide from a stable precursor in the presence of the alkyne.
The overall workflow can be visualized as a domino reaction sequence:
Figure 2: Simplified mechanistic pathway from aldehyde to isoxazole.
Experimental Protocols
Two primary protocols are presented: a highly regioselective copper-catalyzed method suitable for most applications and a metal-free alternative.
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis
This method is the gold standard for achieving high regioselectivity for the 3,5-disubstituted product. The copper(I) catalyst is generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Causality & Rationale:
-
CuSO₄·5H₂O / Sodium Ascorbate: This combination is a classic and reliable way to generate the active Cu(I) catalyst in situ. Cu(I) is essential for coordinating to the terminal alkyne, which activates it for cycloaddition and dictates the regiochemical outcome. [1][6]* t-BuOH/H₂O Solvent System: A mixture of tert-butanol and water is an excellent solvent system for this reaction. It effectively dissolves both the organic substrates and the inorganic copper salts, creating a homogenous reaction environment that facilitates catalysis.
-
N-Chlorosuccinimide (NCS): NCS is an inexpensive and easy-to-handle solid chlorinating agent. It efficiently converts the intermediate aldoxime to the hydroximoyl chloride without producing harsh byproducts. [7]* Triethylamine (Et₃N): Serves a dual purpose. It acts as a base to form the aldoxime from its hydrochloride salt and, more importantly, to eliminate HCl from the hydroximoyl chloride intermediate to generate the nitrile oxide dipole. [8] Materials & Reagents:
-
Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Hydroxylamine Hydrochloride (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 mmol, 1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)
-
tert-Butanol (t-BuOH) and Deionized Water (1:1 mixture, 5 mL)
-
Round-bottom flask, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
Initial Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).
-
Solvent Addition: Add the 1:1 t-BuOH/H₂O solvent mixture (5 mL).
-
Aldoxime Formation: Add triethylamine (1.2 mmol) and stir the mixture at room temperature for 30-60 minutes. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Chlorination: Once the aldoxime formation is complete, add the terminal alkyne (1.0 mmol) followed by N-Chlorosuccinimide (NCS) (1.05 mmol) in one portion.
-
Cycloaddition: Add the remaining triethylamine (1.3 mmol) dropwise over 5 minutes. The reaction is typically exothermic. Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free One-Pot Synthesis
For applications where trace metal contamination is a concern (e.g., final steps of pharmaceutical synthesis), a metal-free approach is desirable. This protocol relies on thermal cycloaddition, which may sometimes result in lower regioselectivity depending on the substrates.
Causality & Rationale:
-
Absence of Metal: This protocol avoids copper to prevent any potential metal contamination in the final product. The cycloaddition proceeds thermally, relying on the inherent reactivity of the generated nitrile oxide. [1]* DMF as Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to effectively solubilize the reagents and intermediates. [7]* Slight Excess of Alkyne: A slight excess of the alkyne (1.2 equiv) is used to ensure the complete trapping of the transiently generated nitrile oxide, minimizing its dimerization to furoxan byproducts. [5] Materials & Reagents:
-
Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Hydroxylamine Hydrochloride (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv)
-
Sodium Hydroxide (NaOH) (0.5 mmol, 0.5 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Dimethylformamide (DMF) (3 mL)
-
Round-bottom flask, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
Initial Setup: In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and NaOH (0.5 mmol) in DMF (3 mL). [7]2. Aldoxime Formation: Stir the mixture at room temperature for 1 hour.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) and NCS (1.1 mmol) to the reaction mixture.
-
Nitrile Oxide Generation & Cycloaddition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (1.5 mmol) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into 30 mL of ice-cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash thoroughly with water (2 x 20 mL) to remove DMF, then wash with brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography as described in Protocol 1.
Substrate Scope and Data Presentation
The copper-catalyzed one-pot synthesis demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aldehyde and the alkyne.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) [2][7][6] |
| 1 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 88 |
| 2 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 92 |
| 3 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 91 |
| 4 | 2-Naphthaldehyde | Phenylacetylene | 3-(Naphthalen-2-yl)-5-phenylisoxazole | 85 |
| 5 | Benzaldehyde | 1-Octyne | 3-Phenyl-5-hexylisoxazole | 82 |
| 6 | 4-Methylbenzaldehyde | Propargyl alcohol | (3-(p-Tolyl)isoxazol-5-yl)methanol | 78 |
| 7 | Benzaldehyde | Ethynyltrimethylsilane | 3-Phenyl-5-(trimethylsilyl)isoxazole | 84 |
Yields are representative isolated yields after purification and may vary based on reaction scale and specific conditions.
Safety and Handling Precautions
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Triethylamine (Et₃N): Et₃N is a flammable and corrosive liquid with a strong odor. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF, t-BuOH, and ethyl acetate are flammable. Keep away from ignition sources. DMF is a suspected teratogen; avoid inhalation and skin contact.
-
General: All chemical manipulations should be performed in a well-ventilated fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) is required at all times.
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles from readily available alkynes and aldehydes represents a significant advancement in synthetic efficiency. The copper-catalyzed protocol, in particular, offers excellent control over regioselectivity, providing a reliable and high-yielding route to these valuable heterocyclic compounds. By eliminating the need for the isolation of unstable intermediates, these methods save time, reduce waste, and provide a powerful tool for researchers in medicinal chemistry and materials science to rapidly generate diverse molecular libraries.
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Hernandez R., R. A., Burchell-Reyes, K., Braga, A. P. C. A., Lopez, J. K., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(9), 5483–5487. [Link]
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Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]
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Wang, C., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 759-765. [Link]
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Gepner, T., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(13), 5002. [Link]
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Shaikh, I. R., et al. (2021). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. ResearchGate. [Link]
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Li, Y., et al. (2020). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 18(2), 239-243. [Link]
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Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 7(21), 4771-4774. [Link]
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Muat, A., et al. (2013). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). ResearchGate. [Link]
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Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
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Fokin, V. V., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(8), 3054–3058. [Link]
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Xia, J.-J., & Wang, G.-W. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(2), 231-236. [Link]
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Kumar, A., et al. (2023). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One-Pot Metal-Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. ResearchGate. [Link]
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Reddy, K. S., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(10), 101168. [Link]
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University of Mississippi Libraries. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. [Link]
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Talha, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(24), 8031. [Link]
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Shi, X., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 20(17), 5288-5291. [Link]
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Wu, X., et al. (2014). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 16(16), 4284-4287. [Link]
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Karadeniz, H., & Çelik, G. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 85. [Link]
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Maeda, Y., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]
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Asgari, F., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
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Zhang, X.-W., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2787. [Link]
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Wang, G.-W., & Xia, J.-J. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. ResearchGate. [Link]
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Organic Chemistry Explained. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
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Huisgen, R. (1963). Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry. [Link]
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Sloop, J. C. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]
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Zhang, X.-W., et al. (2019). One-pot synthesis of isoxazoles. The Journal of Organic Chemistry, 84(24), 16214-16221. [Link]
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Geng, T., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]
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Kim, J. N., et al. (1985). A new method for conversion of aldoximes into nitriles: use of chlorothionoformates. Journal of the Chemical Society, Chemical Communications, (11), 762-763. [Link]
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Forgione, P., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. ResearchGate. [Link]
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Reddy, C. R., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(9), 13836-13853. [Link]
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Kamal, A., et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters, 50(48), 6649-6652. [Link]
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Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Academia.edu. [Link]
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Ha, H.-J., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic Chemistry, 103, 104169. [Link]
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Rao, P. P., et al. (2022). Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Indian Journal of Chemistry, 61(12), 1264-1271. [Link]
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Application Notes & Protocols: Ultrasound-Assisted Green Synthesis of Isoxazole-Based Molecules
Executive Summary: A Paradigm Shift in Heterocyclic Synthesis
The isoxazole ring is a cornerstone of modern medicinal chemistry, integral to a host of pharmaceuticals including the COX-2 inhibitor Valdecoxib and several β-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] However, traditional synthetic routes often fall short of contemporary environmental standards, typically requiring harsh conditions, toxic organic solvents, and long reaction times.
This guide details the application of ultrasound irradiation—a powerful green chemistry tool—to revolutionize the synthesis of these vital molecules. Sonochemistry, the application of ultrasound to chemical reactions, offers a sustainable and highly efficient alternative.[6] By harnessing the physical phenomenon of acoustic cavitation, we can dramatically accelerate reaction rates, improve yields, and enable the use of environmentally benign solvents like water, often under milder conditions than conventional methods.[7][8] This document provides the foundational principles, field-proven protocols, and critical insights for researchers and drug development professionals to implement this transformative technology in their laboratories.
The Engine of Sonochemistry: Understanding Acoustic Cavitation
The remarkable efficacy of ultrasound in chemical synthesis is not due to a direct interaction between acoustic waves and molecules. Instead, it stems from acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[8][9]
The process can be visualized as follows:
-
Nucleation & Growth: During the rarefaction (low-pressure) cycle of the sound wave, small gas pockets in the liquid are pulled apart, forming microbubbles.
-
Oscillation: These bubbles oscillate in size over successive compression and rarefaction cycles.
-
Violent Collapse: The bubbles grow to an unstable size and then collapse violently during a high-pressure cycle.
This collapse is incredibly energetic, creating transient, localized "hot spots" with temperatures reaching several thousand degrees and pressures exceeding one thousand atmospheres.[8] This immense energy release is the driving force behind sonochemical effects, leading to:
-
The formation of high-energy radical species.
-
Extreme heating and cooling rates (~10⁶ K/s).[8]
-
Powerful shockwaves and microjets that enhance mass transfer, especially in heterogeneous systems.
This localized energy injection accelerates chemical reactions dramatically while the bulk solution remains at or near room temperature, a key advantage for thermally sensitive molecules.
Caption: General workflow for ultrasound-assisted isoxazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and itaconic acid (10 mol%).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is slightly above the level of the reaction mixture. Irradiate the mixture at a frequency of 40 kHz and a power of 300 W. Maintain the reaction temperature at 50 °C for approximately 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Once the reaction is complete (disappearance of the aldehyde spot), cool the flask to room temperature. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash it with a cold 1:1 mixture of ethanol and water to remove any unreacted starting materials and the catalyst.
-
Drying: Dry the resulting crystalline solid under vacuum to obtain the pure 4H-isoxazol-5-one derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
[10][11][12]Data Presentation: Ultrasound vs. Conventional Heating
| Aldehyde (Example) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ultrasound | 50 °C | 15 min | 95% | |
| 4-Chlorobenzaldehyde | Conventional Heating | 100 °C | 3 h | 90% | |
| 4-Nitrobenzaldehyde | Ultrasound | 50 °C | 20 min | 92% | |
| 4-Nitrobenzaldehyde | Conventional Heating | 100 °C | 3.5 h | 88% |
This data clearly shows that the ultrasound-assisted method provides higher yields in significantly less time and at half the temperature, underscoring its efficiency and green credentials.
[7]#### Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol details a one-pot, three-step synthesis of N-saccharin isoxazole derivatives using a KI/Oxone catalyst system in water. The key cycloaddition step is efficiently promoted by ultrasound.
[7]Rationale: This method avoids the isolation of intermediate oximes and unstable nitrile oxides. Ultrasound facilitates the final, often sluggish, 1,3-dipolar cycloaddition step, ensuring high yields and regioselectivity in a short timeframe. The use of water as a solvent further enhances the green nature of this protocol.
[7][13]Step-by-Step Methodology:
-
Oxime Formation (Step 1): In a flask, dissolve the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in 10 mL of water. Stir at room temperature for 15 minutes.
-
Nitrile Oxide Generation (Step 2): To the same flask, add Oxone (1 mmol) and KI (0.2 mmol). Stir for an additional 10 minutes at room temperature to generate the nitrile oxide in situ.
-
Cycloaddition (Step 3): Add the dipolarophile (e.g., an alkyne, 1 mmol) to the reaction mixture.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure isoxazole derivative.
-
Characterization: Verify the final structure using standard spectroscopic methods.
Data Presentation: Comparison of Yields
| Product Type | Substituents | Yield Range (%) | Reference |
| Isoxazoles | Various aryl aldehydes & alkynes | 65-85% | |
| Isoxazolines | Various aryl aldehydes & alkenes | 70-95% |
This method demonstrates high efficiency for synthesizing both isoxazoles and isoxazolines, showcasing the versatility of the ultrasound-assisted approach.
[7]### 5. Safety Precautions for Sonochemical Protocols
While sonochemistry is a green technology, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, lab coats, and appropriate gloves. Prolonged exposure to high-intensity ultrasound requires hearing protection (earplugs or earmuffs). *[14][15] Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of any potential aerosols or volatile reagents. *[14] Solvent Choice: Never use flammable solvents (e.g., diethyl ether, hexane) in an open vessel in an ultrasonic bath. The localized hot spots from cavitation can exceed the solvent's autoignition temperature, posing a severe fire or explosion risk. C[16]onfine reactions with volatile organic solvents to sealed vessels.
-
Equipment Inspection: Before use, inspect the sonicator's probe (for horn systems) or the bath for any cracks or damage. E[14]nsure the equipment is properly grounded to prevent electrical hazards. *[17] Container Handling: Do not touch the reaction vessel or the sonicator probe during operation. After sonication, allow the sample to cool before handling, as the process can generate heat.
Ultrasound-assisted synthesis represents a significant advancement in the production of isoxazole-based molecules. The technology aligns perfectly with the twelve principles of green chemistry by increasing energy efficiency, reducing reaction times, minimizing waste, and enabling the use of benign solvents. T[6][18]he protocols outlined here provide a robust starting point for researchers to harness the power of sonochemistry for the rapid and sustainable synthesis of diverse isoxazole libraries.
Future developments will likely focus on integrating sonochemistry with other green technologies, such as flow chemistry and biocatalysis, to create even more efficient and automated synthetic platforms for drug discovery and development.
References
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Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
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Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Available at: [Link]
-
Tachallait, H., et al. (2022). Ultrasound-Assisted Green Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides via One-Pot Five-Component Reaction using CaCl2/K2CO3 as Pre-Catalyst in Water. ChemistrySelect. Available at: [Link]
-
Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
-
Tachallait, H., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry. Available at: [Link]
-
Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]
-
Patel, H. R., et al. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]
-
da Silva, F. M., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Arabian Journal of Chemistry. Available at: [Link]
-
Kaur, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Henderson, T. (2023). Sonicator Safety: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Borah, P., & Borah, R. (2024). Recent developments on ultrasound-assisted organic synthesis in aqueous medium. Green Chemistry Letters and Reviews. Available at: [Link]
-
Scientz Biotechnology. (2024). What are the safety precautions when using sonicators?. Scientz Blog. Available at: [Link]
-
Kaur, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Kaur, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
- Kumar, K. S., et al. (2011).
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
-
MRC Lab. (n.d.). What precautions for ultrasonic cleaning. Available at: [Link]
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Dhane, A. S., et al. (2024). Green Synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. Available at: [Link]
-
Li, W., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. Available at: [Link]
- Cintas, P., & Luche, J.-L. (Eds.). (2017). Organic Sonochemistry Challenges and Perspectives for the 21st Century.
- Mathew, B., & Krishnan, S. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
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Aviation Maintenance and Misc Manuals. (n.d.). Safety Precautions During Ultrasonic Inspection. Available at: [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Mason, T. J. (2009). Sonochemistry - beyond synthesis. Royal Society of Chemistry: Education. Available at: [Link]
-
Borah, A. J., & Gogoi, P. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances. Available at: [Link]
-
Basavanna, V., et al. (2022). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. Scribd. Available at: [Link]
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Robust Analytical-Scale-up-to-Preparative-Scale-Chromatography-for-the-Characterization-and-Purification-of-Isoxazole-Derivatives
Application Note: A-734
Abstract
This technical guide provides a comprehensive framework for the analytical characterization and purification of isoxazole-containing compounds, a crucial class of heterocyclic scaffolds in medicinal chemistry.[1][2][3][4] We present detailed, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The protocols are designed to be self-validating, incorporating system suitability and method validation principles as outlined by the International Council for Harmonisation (ICH).[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for isoxazole derivatives.
Introduction: The Analytical Imperative for Isoxazoles
The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][8] The synthetic versatility of isoxazoles allows for the generation of diverse chemical libraries, necessitating robust analytical methods to confirm identity, purity, and stability.[8][9] Chromatographic techniques, particularly HPLC and TLC, are indispensable tools for the qualitative and quantitative analysis of these compounds.[2] This application note details optimized protocols for both techniques, providing a pathway from initial reaction monitoring to final purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of small molecules like isoxazoles due to its high resolution, sensitivity, and reproducibility.[10][11] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[10]
Causality in Method Development: A Step-by-Step Rationale
Developing a robust HPLC method requires a systematic approach. The following protocol is designed for a broad range of isoxazole derivatives, but optimization may be necessary based on the specific physicochemical properties of the analyte.
2.1.1. Column Selection: The Heart of the Separation
A C18 (octadecylsilane) column is the recommended starting point for most isoxazole derivatives.[10][12] The non-polar nature of the C18 stationary phase provides effective retention for the moderately polar isoxazole core and its various substituents.
2.1.2. Mobile Phase Optimization: Driving the Separation
A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier.[10]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for isoxazole analysis due to its lower viscosity and UV transparency.
-
Aqueous Component: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the aqueous phase can improve peak shape by suppressing the ionization of silanol groups on the silica support and any basic functionalities on the analyte.[13]
2.1.3. Detection Wavelength: Maximizing Sensitivity
The aromatic nature of the isoxazole ring typically results in strong UV absorbance.[14] An initial UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol: Isocratic RP-HPLC for Isoxazole Analysis
This protocol provides a starting point for the analysis of a novel isoxazole compound.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Prepare a 50:50 (v/v) mixture of Mobile Phase A and B for the initial isocratic elution. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the isoxazole reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at λmax of the analyte
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
The retention time of the peak in the sample chromatogram should match that of the standard.
-
Purity can be estimated by the area percentage of the main peak.
-
Data Presentation: System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and the stability of the system. |
Workflow Visualization: HPLC Method Development
Caption: HPLC method development workflow.
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Qualitative Analysis
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample.[15] The separation is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase.[15]
Rationale for TLC Method Development
3.1.1. Stationary Phase Selection
Silica gel is the most common stationary phase for TLC and is well-suited for the analysis of moderately polar isoxazole compounds.[14][15]
3.1.2. Mobile Phase Selection
The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) value between 0.2 and 0.8 for the compound of interest.
Experimental Protocol: TLC Analysis of Isoxazoles
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)[14]
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber[15]
-
Solvents (HPLC grade): ethyl acetate, hexane
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate.[15]
-
Development:
-
Pour a small amount of the developing solvent (e.g., 30:70 ethyl acetate:hexane) into the TLC chamber and allow it to saturate.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[15]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like isoxazoles will appear as dark spots.[14]
-
Alternatively, place the plate in an iodine chamber for visualization. Most organic compounds will appear as brown spots.[15]
-
-
Rf Calculation:
-
Measure the distance traveled by the spot and the solvent front.
-
Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15]
-
Visualization Techniques for Isoxazoles
| Technique | Principle | Observation |
| UV (254 nm) | Quenching of fluorescence by UV-absorbing compounds. | Dark spots on a fluorescent background.[14] |
| Iodine Vapor | Formation of a colored complex between iodine and the analyte. | Brown spots on a yellow-brown background.[15] |
Workflow Visualization: TLC Analysis
Caption: TLC analysis workflow.
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[7][16] Method validation is performed according to ICH guidelines and typically includes the following parameters:[5][6][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products.[16][19][20] This is typically assessed through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light.[19][21]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the characterization of isoxazole compounds. The HPLC protocol offers a high-resolution method for purity determination and quantification, while the TLC protocol serves as a rapid and effective tool for reaction monitoring. By following these guidelines and incorporating the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data, which is paramount in the field of drug development.
References
-
(No author given). (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
- Pratap, V., Singh, M., & Pandey, S. N. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 1-2.
-
(No author given). (n.d.). TLC Visualization Reagents. EPFL. [Link]
- (No author given). (n.d.).
-
Lovás, D. (2023). What reagent to use for visualization of isoxazole on TLC. ResearchGate. [Link]
- (No author given). (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
- (No author given). (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- (No author given). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
- (No author given). (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products.
-
(No author given). (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- (No author given). (n.d.).
- (No author given). (n.d.).
-
(No author given). (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
- (No author given). (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
- (No author given). (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed.
- (No author given). (2017).
- (No author given). (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
- (No author given). (2025). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Sy.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- (No author given). (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
-
Tosoh Bioscience. (n.d.). Reversed phase. MD Scientific. [Link]
- (No author given). (n.d.).
- (No author given). (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.
-
(No author given). (2020). Thin Layer Chromatography. [Link]
- (No author given). (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
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- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
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- 13. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Notes and Protocols: Mastering the 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of the isoxazole scaffold via the 1,3-dipolar cycloaddition reaction. This document delves into the mechanistic underpinnings, offers detailed experimental protocols, and explores the significance of this reaction in the synthesis of biologically active molecules.
The Enduring Importance of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[3] Furthermore, the isoxazole moiety can enhance a molecule's physicochemical properties, improving aspects like metabolic stability and bioavailability.[4] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]
The 1,3-Dipolar Cycloaddition: A Powerful Tool for Isoxazole Synthesis
The most widely employed and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[2][6] This reaction is a type of pericyclic reaction that generally proceeds through a concerted mechanism, allowing for the efficient and often regioselective formation of the heterocyclic ring.[6]
The Heart of the Reaction: The Nitrile Oxide Dipole
The nitrile oxide is a highly reactive intermediate that is typically generated in situ to prevent its dimerization.[7] The choice of the precursor and the method of generation are critical to the success of the cycloaddition. Common methods for generating nitrile oxides include:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of a hydroximoyl halide (often a chloride) with a base to eliminate HCl and form the nitrile oxide.[3][8]
-
Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides. Milder and more environmentally friendly methods, such as using chloramine-T or a combination of NaCl and Oxone, have been developed to avoid harsh conditions.[9][10]
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to furnish nitrile oxides, although this method is less common.[8]
The following diagram illustrates the general scheme for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.
Caption: Workflow for Isoxazole Synthesis.
The Dipolarophile: Alkyne vs. Alkene
While both alkynes and alkenes can serve as dipolarophiles, the reaction with alkynes directly yields the aromatic isoxazole ring. In contrast, the cycloaddition with an alkene produces an isoxazoline (a dihydroisoxazole), which can then be oxidized to the corresponding isoxazole if desired. The choice of dipolarophile is dictated by the desired final product and its substitution pattern.
Regioselectivity: A Key Consideration
The reaction of an unsymmetrical alkyne with a nitrile oxide can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In many cases, the reaction exhibits high regioselectivity, favoring the formation of the 3,5-disubstituted isomer due to a combination of steric and electronic factors.[11] However, specific reaction conditions and the use of certain catalysts can influence and even reverse this selectivity.[11] For instance, intramolecular cycloadditions can enforce a specific regiochemical outcome due to the geometric constraints of the tether connecting the dipole and dipolarophile.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. These protocols are intended as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Classic In Situ Generation of Nitrile Oxide from an Aldoxime using Sodium Hypochlorite
This protocol describes a common and effective method for the synthesis of 3,5-disubstituted isoxazoles.
Materials:
-
Substituted aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~5-10%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DCM or EtOAc (approximately 0.1-0.2 M concentration of the aldoxime). If the aldoxime is not very soluble, a co-solvent like tetrahydrofuran (THF) can be used.
-
Addition of Base (Optional): Add a catalytic amount of a tertiary amine base like triethylamine or DIPEA (0.1 eq). This can sometimes facilitate the reaction.
-
Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Add the aqueous sodium hypochlorite solution dropwise over 15-30 minutes with vigorous stirring. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is usually complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any excess hypochlorite. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
Copper catalysis can offer milder reaction conditions and improved yields for certain substrates.[12]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5-10 mol%)
-
Sodium ascorbate (if using CuSO₄·5H₂O, 10-20 mol%)
-
A suitable solvent such as a mixture of t-butanol and water, or DMF.
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), copper catalyst (e.g., CuI, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified isoxazole using appropriate analytical methods.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inefficient nitrile oxide generation | Try a different oxidant or base. Ensure the quality of the starting materials. |
| Decomposition of the nitrile oxide | Generate the nitrile oxide at a lower temperature and ensure it reacts quickly with the dipolarophile. | |
| Low reactivity of the alkyne | Use a more electron-rich or electron-poor alkyne, depending on the electronics of the nitrile oxide. Consider using a catalyst. | |
| Formation of multiple products | Dimerization of the nitrile oxide | Use a higher concentration of the alkyne or add it slowly to the reaction mixture where the nitrile oxide is being generated. |
| Poor regioselectivity | Modify the solvent or temperature. Screen different catalysts. | |
| Difficult purification | Byproducts from the oxidant | Choose an oxidant that gives easily removable byproducts. For example, using NaCl/Oxone can be a cleaner alternative.[10] |
Conclusion
The 1,3-dipolar cycloaddition is a robust and highly adaptable reaction for the synthesis of isoxazoles. Its significance in drug discovery and medicinal chemistry is undeniable.[5][13] By understanding the reaction mechanism, carefully selecting the starting materials and reaction conditions, and employing the detailed protocols provided, researchers can efficiently access a diverse range of isoxazole-containing molecules for further investigation and development. The continued evolution of this reaction, including the development of greener and more catalytic approaches, ensures its place as a vital tool in the synthetic chemist's arsenal.[1]
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32963-32988. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(12), 2849. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Population Therapeutics and Clinical Pharmacology, 29(2), e1-e12. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. [Link]
-
Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 137-151. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank, 2024(2), M1849. [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). Scientific Reports, 11(1), 1-8. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrile Oxide Synthesis Via Oxime. (n.d.). ChemTube3D. Retrieved from [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2014). Organic Letters, 16(20), 5342-5345. [Link]
-
Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (1967). Journal of Medicinal Chemistry, 10(5), 782-788. [Link]
-
1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved from [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2019). Molecules, 24(18), 3294. [Link]
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2023). Molecules, 28(13), 5122. [Link]
-
Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. (2012). European Journal of Organic Chemistry, 2012(16), 3043-3058. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3185-3193. [Link]
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Design and synthesis of isoxazole-based anticancer agents
An Application Guide to the Design, Synthesis, and Evaluation of Isoxazole-Based Anticancer Agents
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and biological evaluation of isoxazole-containing compounds as potential anticancer agents. The isoxazole moiety is recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1] This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, providing a framework for rational drug design and robust protocol execution.
The Isoxazole Scaffold: A Privileged Structure in Oncology
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a versatile heterocyclic core found in numerous natural products and clinically approved pharmaceuticals.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal building block for designing targeted therapies. Isoxazole derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of critical cellular machinery like protein kinases, heat shock proteins, and tubulin polymerization, as well as the induction of programmed cell death (apoptosis).[2][4][5]
The strategic advantage of the isoxazole nucleus lies in its synthetic tractability. The substitution pattern on the ring can be readily modified at the 3, 4, and 5 positions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1]
Rational Design and Mechanistic Insights
A successful drug discovery campaign begins with a rational design strategy grounded in an understanding of the molecular target and structure-activity relationships (SAR).
Key Molecular Targets and Mechanisms of Action
Isoxazole derivatives have been successfully designed to modulate a variety of cancer-relevant targets. Understanding these targets is crucial for designing focused compound libraries.
-
Heat Shock Protein 90 (HSP90) Inhibition : HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival (e.g., Akt, HER2, EGFR). Isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of these client proteins and subsequent tumor growth inhibition.[6][7]
-
Tubulin Polymerization Inhibition : The microtubule network is essential for cell division, making tubulin a validated target for anticancer drugs. Certain isoxazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4][6]
-
Protein Kinase Inhibition : Dysregulation of protein kinase signaling is a hallmark of cancer. Isoxazoles have been incorporated into small molecules that target various kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, interrupting signaling pathways that drive proliferation and survival.[2]
-
Induction of Apoptosis : Ultimately, the goal of many cancer therapies is to induce programmed cell death in malignant cells. Isoxazole compounds can trigger apoptosis through various mechanisms, including the inhibition of survival pathways or direct activation of apoptotic machinery like caspases.[4][7]
-
Aromatase Inhibition : In hormone-dependent cancers like breast cancer, the enzyme aromatase is crucial for estrogen synthesis. Isoxazole derivatives have been investigated as aromatase inhibitors, offering a targeted therapeutic strategy.[4][5]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the isoxazole scaffold is key to optimizing biological activity. While specific SAR is highly dependent on the target, some general principles have emerged.
| Position/Modification | General Effect on Anticancer Activity | Rationale & Causality |
| Substitution at R1/R3 | Replacing with electron-donating groups (EDG), pyrazole moieties, or steroidal groups often increases activity.[2] | These groups can enhance binding affinity to the target protein by forming additional hydrogen bonds, hydrophobic interactions, or by favorably positioning the molecule within the active site. |
| Substitution at R2 | Introduction of groups like piperazine or dichloro-phenyl can enhance potency.[2] | These substituents can improve solubility, cell permeability, or provide additional interaction points with the biological target, thereby increasing the compound's efficacy. |
| Amide Linkage at C4/C5 | Carboxamide derivatives often show potent cytotoxic activity.[3][8] | The amide bond can act as a crucial hydrogen bond donor/acceptor, mimicking peptide interactions and securing the molecule within the binding pocket of enzymes like kinases. |
| Fusion with other rings | Hybrid molecules (e.g., isoxazole-curcumin, indole-isoxazoles) can exhibit synergistic or enhanced effects.[1][2] | Combining the isoxazole core with another known pharmacophore can create a molecule that interacts with multiple targets or has improved drug-like properties (ADME). |
Synthetic Strategies and Protocols
The synthesis of isoxazoles is well-established, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes
-
1,3-Dipolar Cycloaddition : This is a powerful and versatile method for constructing the isoxazole ring. It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1][9][10] This method offers high regioselectivity, especially when catalyzed by copper(I).
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine : A classical and straightforward approach where a β-diketone or a related 1,3-dicarbonyl compound is condensed with hydroxylamine hydrochloride to yield the isoxazole core.[3][10]
-
Green Synthetic Approaches : Modern methods increasingly employ green chemistry principles. For instance, using ultrasonication can dramatically reduce reaction times, increase yields, and often allows for the use of environmentally benign solvents like water.[9][11]
Protocol 1: Synthesis of an N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivative
This protocol details a robust amide coupling reaction to synthesize a library of isoxazole-carboxamides, which have shown promising anticancer activity.[8]
Rationale : This procedure uses an EDC/DMAP coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid group of the isoxazole core, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a catalyst, facilitating the formation of an even more reactive DMAP-activated acyl intermediate, which is then readily attacked by the nucleophilic amine of the aniline derivative to form the stable amide bond. Dichloromethane (DCM) is used as an inert solvent. The final extraction with sodium bicarbonate (NaHCO₃) removes any unreacted carboxylic acid and acidic byproducts.
Materials :
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
EDC (1.2 equiv)
-
DMAP (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
1% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure :
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM.
-
Add DMAP (0.2 equiv) followed by EDC (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The activation of the carboxylic acid occurs during this step.
-
Add the appropriate substituted aniline derivative (1.2 equiv) to the mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1% NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid and water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the pure isoxazole-carboxamide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Evaluation: Protocols for Anticancer Activity
Once synthesized, the novel compounds must be evaluated for their biological activity. A standard workflow involves an initial screen for cytotoxicity followed by more detailed mechanistic assays for promising "hit" compounds.
Sources
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- 5. tandfonline.com [tandfonline.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
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- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your product yield and purity.
Introduction to the Synthesis
The synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields. This important heterocyclic compound serves as a versatile intermediate in the development of various pharmaceutical and agrochemical agents.[1] The most common and reliable synthetic approach involves a two-step sequence:
-
Formation of the Isoxazole Ring: A [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.[2]
-
Introduction of the Carbaldehyde Group: A Vilsmeier-Haack formylation reaction on the pre-formed isoxazole ring.[3][4]
This guide will focus on a composite protocol derived from established methodologies for these transformations and address the common challenges encountered in each step.
Visualizing the Synthetic Pathway
Caption: General synthetic routes to 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Step 1: Synthesis of 3-(2-Methoxyphenyl)-5-(hydroxymethyl)isoxazole
Q1: My yield of the isoxazole precursor is low. What are the likely causes?
A1: Low yields in the [3+2] cycloaddition step often stem from several factors:
-
Inefficient Nitrile Oxide Generation: The conversion of 2-methoxybenzaldehyde oxime to the corresponding nitrile oxide is a critical step. Common methods involve oxidation with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite. If this step is inefficient, the concentration of the active dipole will be low, leading to poor conversion.
-
Solution: Ensure your oxidizing agent is fresh and of high purity. The reaction is often sensitive to stoichiometry; a slight excess of the oxidizing agent may be beneficial, but a large excess can lead to side reactions. The slow addition of a base, like pyridine or triethylamine, is crucial to facilitate the elimination of HCl and generate the nitrile oxide in situ.
-
-
Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially in the absence of a dipolarophile or at high concentrations. This is a common side reaction that consumes the reactive intermediate.
-
Solution: The nitrile oxide should be generated in situ in the presence of the alkyne (propargyl alcohol). This ensures that the dipolarophile is readily available to trap the nitrile oxide as it is formed. Slow addition of the base helps to keep the instantaneous concentration of the nitrile oxide low, further minimizing dimerization.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.
-
Solution: While many cycloadditions proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ensure your reagents are anhydrous, as water can react with the nitrile oxide.
-
Q2: I am observing multiple spots on my TLC plate after the cycloaddition reaction. What are these byproducts?
A2: Besides unreacted starting materials, the most common byproducts are:
-
Furoxan Dimer: As mentioned above, this is a very common byproduct. It often appears as a less polar spot on the TLC plate compared to the desired product.
-
Unreacted Oxime: If the nitrile oxide generation is incomplete, you will see the starting oxime on your TLC.
-
Regioisomers: While the reaction of a terminal alkyne with a nitrile oxide is generally regioselective to give the 3,5-disubstituted isoxazole, small amounts of the 3,4-disubstituted regioisomer can sometimes form.
-
Purification Strategy: These byproducts can typically be separated from the desired product by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is usually effective.[5]
-
Step 2: Oxidation to 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde
Q1: The oxidation of the alcohol to the aldehyde is incomplete or sluggish.
A1: Incomplete oxidation can be due to several factors:
-
Choice of Oxidizing Agent: Not all oxidizing agents are equally effective for this transformation. Milder reagents are preferred to avoid over-oxidation to the carboxylic acid.
-
Recommended Reagents: Pyridinium chlorochromate (PCC) in DCM is a reliable choice for this oxidation. Activated manganese dioxide (MnO₂) is another excellent option, particularly for allylic-type alcohols like this one.
-
-
Activity of the Oxidizing Agent: The activity of solid-supported reagents like PCC and MnO₂ can vary between batches.
-
Solution: Ensure you are using a fresh, high-quality oxidizing agent. For MnO₂, it is often beneficial to activate it by heating under vacuum before use. A significant excess of the oxidizing agent (3-5 equivalents) is typically required.
-
-
Reaction Time and Temperature: These reactions can sometimes be slow.
-
Solution: Monitor the reaction progress carefully by TLC. If the reaction is sluggish at room temperature, gentle heating (to the reflux temperature of the solvent) may be necessary. Extended reaction times (12-24 hours) are not uncommon, especially with MnO₂.
-
Q2: I am getting the carboxylic acid as a byproduct.
A2: Over-oxidation to the carboxylic acid can occur, especially with stronger oxidizing agents or if water is present in the reaction mixture.
-
Solution:
-
Stick to milder oxidizing agents like PCC or MnO₂.
-
Ensure your solvent (e.g., DCM) is anhydrous.
-
Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Alternative Step 2: Vilsmeier-Haack Formylation of 3-(2-Methoxyphenyl)isoxazole
Q1: The Vilsmeier-Haack reaction is not working, and I am recovering my starting material.
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the reactivity of the substrate and the Vilsmeier reagent.[3][6]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). This reaction is exothermic and should be done at low temperatures (0 °C). The reagent should be used fresh.
-
Solution: Ensure your DMF is anhydrous. Add the POCl₃ dropwise to the DMF at 0 °C with stirring. A thick, white precipitate of the Vilsmeier reagent should form.
-
-
Substrate Reactivity: While isoxazoles can undergo Vilsmeier-Haack formylation, they are not as activated as other heterocycles like pyrroles or indoles. The electron-withdrawing nature of the isoxazole ring can make the reaction difficult.
-
Solution: After adding the isoxazole substrate to the Vilsmeier reagent, the reaction often requires heating. A temperature range of 60-80 °C for several hours is a good starting point.[4] Monitor the reaction by TLC.
-
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Solution: The reaction is typically quenched by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acidic conditions and facilitate the hydrolysis.
-
Q2: I am getting a complex mixture of products from the Vilsmeier-Haack reaction.
A2: Side reactions in the Vilsmeier-Haack reaction can include:
-
Decomposition of the Substrate: The strongly acidic and high-temperature conditions can lead to the decomposition of sensitive substrates.
-
Formation of Nitriles: In some cases, aldoximes can be dehydrated to nitriles under Vilsmeier-Haack conditions. While you are starting with the isoxazole, this highlights the dehydrating nature of the reagent.
-
Solution: Careful control of the reaction temperature and time is crucial. Start with milder conditions and only increase the temperature if necessary. A well-controlled work-up is also important to minimize byproduct formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to maximize the yield of the final product?
A1: A successful synthesis hinges on optimizing each step. For the cycloaddition, using the in situ generation of the nitrile oxide is key to minimizing dimerization. For the second step, the oxidation of the hydroxymethyl intermediate is often more reliable and higher-yielding than the direct Vilsmeier-Haack formylation of the unsubstituted isoxazole. Therefore, the recommended sequence is: 2-Methoxybenzaldehyde → 2-Methoxybenzaldehyde Oxime → 3-(2-Methoxyphenyl)-5-(hydroxymethyl)isoxazole → 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde.
Q2: How do I purify the final aldehyde product?
A2: The final product, 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde, can be purified by several methods:
-
Column Chromatography: This is the most common method. A silica gel column with a hexane/ethyl acetate gradient is typically effective.[5] Aldehydes can sometimes be sensitive to silica gel, so it's advisable to run the column relatively quickly.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a very effective purification method.[7] A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexanes) should be performed to find suitable conditions.
-
Bisulfite Adduct Formation: For stubborn purifications where the aldehyde is contaminated with non-polar impurities, a bisulfite extraction can be employed. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the organic impurities. The aldehyde can then be regenerated by treating the aqueous solution with a base.[8]
Q3: Are there any "green" or more efficient methods for this synthesis?
A3: Yes, several modern synthetic methods can be applied to improve the efficiency and environmental friendliness of isoxazole synthesis:
-
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate the reaction between α,β-unsaturated ketones and hydroxylamine, often leading to higher yields in shorter reaction times.[7]
-
One-Pot Procedures: It may be possible to combine the cycloaddition and oxidation steps into a one-pot procedure, which would reduce work-up steps and solvent usage.
-
Aqueous Media: Some isoxazole syntheses have been successfully carried out in water, which is a much more environmentally benign solvent than chlorinated hydrocarbons.[9]
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A4:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. Use a UV lamp to visualize the spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The aldehyde proton in the ¹H NMR spectrum will appear as a characteristic singlet at around 9-10 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The aldehyde will show a strong carbonyl (C=O) stretch at approximately 1700 cm⁻¹.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-Methoxyphenyl)-5-(hydroxymethyl)isoxazole
Step 1a: Synthesis of 2-Methoxybenzaldehyde Oxime
-
To a solution of 2-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 1b: [3+2] Cycloaddition
-
Dissolve 2-methoxybenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DCM to the reaction mixture.
-
Add pyridine (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-methoxyphenyl)-5-(hydroxymethyl)isoxazole.
Protocol 2: Oxidation to 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde
-
To a solution of 3-(2-methoxyphenyl)-5-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DCM, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-(2-methoxyphenyl)-isoxazole-5-carbaldehyde as a solid.
| Reaction Step | Key Reagents | Typical Yield | Key Parameters to Control |
| Oxime Formation | 2-Methoxybenzaldehyde, NH₂OH·HCl | >90% | Stoichiometry, Reaction Time |
| [3+2] Cycloaddition | 2-Methoxybenzaldehyde Oxime, Propargyl Alcohol, NCS, Pyridine | 60-80% | Slow addition of base, Anhydrous conditions, Temperature |
| Oxidation | 3-(2-Methoxyphenyl)-5-(hydroxymethyl)isoxazole, PCC | 70-90% | Anhydrous conditions, Purity of PCC, Reaction Time |
Part 4: Mechanistic Insights
[3+2] Cycloaddition Mechanism
Caption: Concerted [3+2] cycloaddition mechanism.
The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) interact in a single transition state to form the five-membered isoxazole ring.[2]
Vilsmeier-Haack Formylation Mechanism
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. Drawing upon established scientific principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring that your path to successful synthesis is both efficient and scientifically sound.
Troubleshooting Guide: A Logical Workflow
When faced with a low yield, a systematic approach to identifying the root cause is crucial. The following flowchart provides a visual guide to the troubleshooting process, starting from the initial observation of a poor outcome and branching into potential causes and their corresponding solutions.
Caption: A systematic workflow for troubleshooting low yields in 1,3-dipolar cycloaddition reactions.
Question & Answer Troubleshooting Guide
Category 1: Issues Related to Reactants and Reagents
Q1: My reaction is sluggish and gives a low yield. Could my starting materials be the problem?
A1: Absolutely. The purity and stability of your 1,3-dipole and dipolarophile are paramount for a successful reaction.
-
Purity: Impurities in your starting materials can interfere with the reaction, and in the case of catalytic reactions, they can poison the catalyst. It is crucial to use highly pure reagents. Purification of starting materials by chromatography, distillation, or recrystallization is often a necessary first step. The stability of the reagents should also be considered; for instance, some nitrones are prone to decomposition over time and should be freshly prepared or purified before use[1].
-
Stability of the 1,3-Dipole: Many 1,3-dipoles, such as azomethine ylides, are not stable and must be generated in situ. If you are using an in situ generation method, ensure that the conditions for the formation of the dipole are optimal. For example, the decarboxylative generation of azomethine ylides from α-amino acids and aldehydes requires heating, and incomplete formation of the ylide will directly lead to a lower yield of the cycloadduct[2][3].
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1-1.2 equivalents) of the more stable and readily available reactant can drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
Q2: I am generating my azomethine ylide in situ from an amino acid and an aldehyde, but the yield is poor. What could be going wrong?
A2: The in situ generation of azomethine ylides is a powerful technique, but it has its own set of challenges that can impact your overall yield.
-
Aldehyde Enolization: A significant drawback of this method is that it is often limited to non-enolizable aldehydes. If your aldehyde can enolize, you may observe self-aldol condensation as a major side reaction, consuming your starting material and reducing the yield of the desired cycloaddition product[2]. Consider using a non-enolizable aldehyde if possible.
-
Reaction Conditions for Ylide Formation: The formation of the azomethine ylide via condensation and decarboxylation is often the rate-limiting step. Optimum conditions typically involve heating the aldehyde and amino acid in a suitable solvent, sometimes with the addition of an acid catalyst and azeotropic removal of water using a Dean-Stark trap[2]. If your yield is low, consider optimizing the temperature and ensuring efficient water removal.
-
Solvent Choice: The generation of azomethine ylides from isatin and sarcosine, for example, benefits from polar (alcoholic) solvents like ethanol and methanol, with lower yields observed in less polar solvents[4].
Category 2: Optimizing Reaction Conditions
Q3: I've confirmed my reagents are pure, but the reaction is still not proceeding efficiently. How should I approach optimizing the reaction conditions?
A3: Systematic optimization of reaction parameters is key. Temperature, solvent, and concentration all play critical roles.
-
Temperature: Many 1,3-dipolar cycloadditions require thermal activation. If a reaction at room temperature is sluggish, a systematic increase in temperature should be explored. For some nitrone cycloadditions, increasing the temperature from room temperature to 80°C has been shown to dramatically increase the yield[5]. Conversely, for reactions that are highly exothermic or where selectivity is an issue, lowering the temperature may be beneficial.
-
Solvent: While classical 1,3-dipolar cycloadditions are often described as having little solvent effect due to the non-polar nature of the reactants and transition state, this is not universally true, especially for catalyzed reactions or those involving charged intermediates[6]. The choice of solvent can influence reaction rates and even selectivity. It is advisable to screen a range of solvents with varying polarities. In some cases, solvent-free ("neat") conditions can lead to reduced reaction times and high yields[7].
-
Concentration: For bimolecular reactions like cycloadditions, the reaction rate is dependent on the concentration of the reactants. If your reaction is slow, increasing the concentration of the reactants can lead to a higher yield in a shorter amount of time. However, be mindful that very high concentrations can sometimes promote side reactions like polymerization.
| Solvent | Dielectric Constant (ε) | General Applicability | Notes |
| Toluene | 2.4 | Good for many thermal cycloadditions. | Allows for a wide range of reaction temperatures. |
| Dichloromethane (DCM) | 9.1 | Commonly used, good for dissolving many organic compounds. | Relatively low boiling point. |
| Tetrahydrofuran (THF) | 7.6 | A good general-purpose solvent. | Can form peroxides; should be freshly distilled or tested. |
| Acetonitrile (MeCN) | 37.5 | A polar aprotic solvent that can be effective in some cases. | Can sometimes coordinate to catalysts. |
| Water | 80.1 | Excellent for CuAAC reactions and can accelerate some cycloadditions due to hydrophobic effects[8][9]. | Solubility of organic reactants can be an issue. |
| Solvent-Free (Neat) | N/A | Can lead to faster reaction rates and simplified workup[7]. | Only applicable if reactants are liquids or have a low melting point. |
Table 1: A selection of common solvents for 1,3-dipolar cycloadditions and their properties.
Category 3: Catalyst-Related Issues in CuAAC
Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is not working. What are the most common reasons for failure?
A4: The success of a CuAAC reaction hinges on maintaining the catalytically active copper(I) oxidation state.
-
Oxidation of Copper(I): The Cu(I) catalyst is readily oxidized to the inactive Cu(II) species by dissolved oxygen. This is one of the most frequent causes of reaction failure[2]. To prevent this, it is crucial to either perform the reaction under an inert atmosphere (e.g., argon or nitrogen) or, more practically, to add a reducing agent to the reaction mixture. Sodium ascorbate is the most commonly used reducing agent for this purpose, as it efficiently reduces any formed Cu(II) back to Cu(I)[10].
-
Catalyst Source: The active Cu(I) catalyst can be generated from various sources, including Cu(I) salts (e.g., CuI, CuBr) or by the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate[10]. If you are using a Cu(I) salt, ensure it has not been oxidized during storage.
-
Stabilizing Ligands: In many cases, particularly in biological applications or with sensitive substrates, the use of a Cu(I)-stabilizing ligand is beneficial. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the copper catalyst from oxidation and disproportionation[2].
-
Side Reactions: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct. This is particularly problematic when the concentration of the Cu(I) catalyst is high and oxygen is present. The addition of a slight excess of sodium ascorbate can help to suppress this side reaction[10].
-
To a solution of the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO) is added a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv).
-
A solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) is then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Category 4: Selectivity Issues
Q5: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?
A5: Achieving high selectivity is a common challenge in 1,3-dipolar cycloadditions. The outcome is governed by a delicate balance of electronic and steric factors.
-
Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions is often explained by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients of the interacting atoms[6]. Modifying the electronic nature of the substituents on both the dipole and the dipolarophile can alter the relative energies of the FMOs and thus influence the regioselectivity. For nitrone cycloadditions with electron-poor alkenes, the regioselectivity is often controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction, leading to the formation of 5-substituted isoxazolidines[7].
-
Diastereoselectivity: The diastereoselectivity is influenced by steric interactions and, in some cases, by secondary orbital interactions in the transition state. For nitrone-olefin cycloadditions, the diastereoselectivity is often low[6]. Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product with higher diastereoselectivity. The use of chiral Lewis acids or organocatalysts can also be employed to induce enantioselectivity[5].
-
Lewis Acid Catalysis: In some cases, particularly with nitrone cycloadditions, the use of a Lewis acid catalyst can improve both the reaction rate and the selectivity. Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and enhancing its reactivity. Chiral Lewis acids can also be used to induce enantioselectivity[5][11].
Frequently Asked Questions (FAQs)
Q: What are the most common 1,3-dipoles and dipolarophiles used in these reactions?
A: The most frequently employed 1,3-dipoles include azides, nitrones, and azomethine ylides. Common dipolarophiles are alkenes and alkynes, which can be activated by electron-withdrawing groups[12][13].
Q: How can I monitor the progress of my 1,3-dipolar cycloaddition reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Staining with an appropriate reagent (e.g., potassium permanganate for alkenes) can help visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy of aliquots taken from the reaction mixture can be used.
Q: Are there any safety concerns I should be aware of when working with azides?
A: Yes, organic azides can be explosive, particularly small, low-molecular-weight azides or those with a high nitrogen-to-carbon ratio. It is crucial to handle them with care, avoid heating them to high temperatures, and avoid contact with heavy metals. Always consult the appropriate safety data sheets before handling these compounds.
Q: Can I perform 1,3-dipolar cycloadditions on a solid support?
A: Yes, solid-phase synthesis using 1,3-dipolar cycloadditions is a well-established technique, particularly for the generation of compound libraries. One of the reactants is typically attached to a solid support, and the other is added in solution.
Q: What is the "Huisgen cycloaddition"?
A: The Huisgen 1,3-dipolar cycloaddition is the thermal reaction between a 1,3-dipole and a dipolarophile. The term is often used to specifically describe the reaction between an azide and an alkyne to form a 1,2,3-triazole[6][12]. The copper-catalyzed version is a highly accelerated and regioselective variant of this reaction.
References
-
G. Angelici, S. Civera, A. C. R. de V. D. dos Santos, et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(16), 4999. [Link]
-
M. C. Di Bussolo, V. D. G. M. de la Vega, C. A. G. N. Limas, et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 65. [Link]
-
J. A. Bull, M. G. Davidson, M. F. Mahon, et al. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(8), 2765-2810. [Link]
-
Wikipedia contributors. (2023, December 19). Nitrone-olefin (3+2) cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Y. Wang, H. Zhang, Y. Yang, et al. (2024). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 29(1), 19. [Link]
-
A. A. Al-Hadedi, A. A. Al-Karawi, M. A. Al-Ghorbani, et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Chemistry, 6(2), 34. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia contributors. (2023, November 28). Azomethine ylide. In Wikipedia, The Free Encyclopedia. [Link]
-
C. Nájera, J. M. Sansano. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 73. [Link]
-
Wikipedia contributors. (2023, October 26). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
S. Das, S. K. Sahu, S. Panda, et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(31), 13955-13981. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
S. Lahiri, P. D. Le, S. Maji, et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(2), 467-472. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. ijrpc.com [ijrpc.com]
Technical Support Center: Purification Strategies for Crude Isoxazole Derivatives
Welcome to the technical support center for isoxazole derivative purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying isoxazole-containing compounds. The inherent reactivity of the starting materials and the potential for side-product formation often lead to complex crude mixtures. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with isoxazole derivatives.
Q1: What are the most common impurities I should expect in my crude isoxazole reaction mixture?
A: The impurity profile is highly dependent on the synthetic route employed. However, several classes of impurities are common:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds, alkynes, hydroxylamine, or aldoximes are frequently present.
-
Regioisomers: Especially in syntheses using unsymmetrical 1,3-dicarbonyl compounds or alkynes, the formation of two or more regioisomers with very similar physical properties is a primary challenge.[1]
-
Byproducts from Side Reactions: In 1,3-dipolar cycloadditions, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), particularly at high concentrations or in the absence of a reactive dipolarophile.[1]
-
Solvent and Reagent Residues: Catalysts, bases (e.g., triethylamine, pyridine), acids, and reaction solvents can carry through the work-up process.
Q2: My isoxazole derivative appears to be decomposing during work-up or purification. Why is this happening and how can I prevent it?
A: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1] Understanding these sensitivities is key to preserving your product.
-
Strongly Basic or Acidic Conditions: The ring can be labile to harsh pH. Avoid prolonged exposure to strong bases or acids during aqueous work-up. Use milder alternatives like saturated sodium bicarbonate instead of NaOH where possible.
-
Reductive Conditions: Standard reductive methods, such as catalytic hydrogenation (e.g., H₂ over Palladium), can readily cleave the N-O bond. If other functional groups in your molecule require reduction, alternative strategies must be considered.[1]
-
Certain Transition Metals: Residual transition metals from prior synthetic steps can sometimes catalyze ring degradation.
-
Photochemical Instability: Some substituted isoxazoles can be sensitive to UV light, leading to rearrangement or decomposition. It is good practice to protect reaction flasks and purification columns from direct, strong light.[1]
To prevent degradation, employ mild work-up procedures, buffer aqueous washes if necessary, ensure complete removal of metal catalysts, and protect light-sensitive compounds.
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.
Q3: My TLC shows a major product spot, but it's contaminated with an impurity with a very similar Rf value. How can I resolve this?
A: This is a classic purification challenge, often caused by regioisomers or structurally similar byproducts. A systematic approach is required.
Initial Diagnosis: First, confirm the nature of the impurity if possible (e.g., via LC-MS or crude ¹H NMR). If it is a regioisomer, separation will be difficult due to nearly identical polarities.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting impurities.
Detailed Explanation:
-
Optimize the Mobile Phase: Before abandoning silica gel, exhaust all mobile phase possibilities.
-
Ternary Systems: A mixture of three solvents with different polarities and selectivities (e.g., Hexanes/Dichloromethane/Ethyl Acetate) can often pull apart spots that co-elute in binary systems.
-
Mobile Phase Modifiers: If your compound has acidic or basic functional groups, adding a small amount of a modifier like triethylamine (TEA) for basic compounds or acetic acid (AcOH) for acidic ones can significantly improve peak shape and separation by suppressing interactions with acidic silanols on the silica surface.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction between your compounds and the stationary phase must be changed.
-
Alumina: Available in acidic, neutral, and basic forms, alumina offers a different selectivity compared to silica gel and can be highly effective for certain isoxazoles.[1]
-
Reverse-Phase Silica (C18): Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Compounds elute in reverse order of polarity (most polar first). This is an excellent orthogonal technique to normal-phase chromatography.
-
-
Employ High-Resolution Techniques: For extremely difficult separations or for obtaining material of the highest purity, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful options.[1]
Q4: My desired isoxazole is a thick, non-volatile oil that is difficult to handle and purify by column chromatography. What are my options?
A: Purifying oils can be challenging. The primary goal is to either induce solidification or find an effective chromatographic strategy.
-
Attempt Trituration: This technique involves repeatedly washing the crude oil with a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble. Vigorously stir or sonicate the oil with a suitable solvent (e.g., hexanes, diethyl ether, or pentane). The oil may solidify, or impurities will be washed away, leaving a purer oil.
-
Induce Crystallization:
-
Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., DCM, EtOAc). Slowly add a poor solvent (an "anti-solvent" like hexanes) until turbidity persists. Let it stand, or cool it, to see if crystals form.
-
Seed Crystals: If you have ever had a pure sample that was solid, using a seed crystal can induce crystallization.
-
-
Chromatography Optimization for Oils:
-
Dry Loading: Oils often streak when loaded onto a column dissolved in a strong solvent. Instead, adsorb the crude oil onto a small amount of silica gel (or Celite®). To do this, dissolve the oil in a volatile solvent (e.g., DCM), add silica gel to make a free-flowing powder, and carefully evaporate the solvent under reduced pressure. This dry powder can then be loaded evenly onto the top of your column.
-
-
Chemical Derivatization: If the molecule has a suitable functional handle (e.g., a carboxylic acid or an amine), consider forming a crystalline salt. The salt can be purified by recrystallization and then neutralized to recover the pure, oily free base/acid.[1]
Section 3: Standardized Purification Protocols
These protocols provide a validated, step-by-step framework for common purification techniques.
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is the workhorse for purifying most isoxazole derivatives.
-
TLC Analysis and Solvent System Selection:
-
Analyze the crude material using TLC plates.
-
Screen various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).
-
The ideal solvent system should give your desired product an Rf value of 0.25 - 0.35 and show maximum separation from all impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude isoxazole derivative in a minimal amount of a volatile solvent (e.g., DCM).
-
Add 2-3 times the sample weight of silica gel to the solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions from the start. The fraction size should be approximately one-quarter of the column volume.
-
If a gradient elution is needed, increase the polarity of the mobile phase stepwise and slowly, allowing the column to equilibrate at each new concentration. A shallow gradient is often key to separating closely related isomers.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove residual solvent traces.
-
Protocol 2: Recrystallization for Solid Isoxazole Derivatives
Recrystallization can be a highly effective final purification step to obtain analytically pure, crystalline material.
-
Solvent System Selection (The "Good" and "Bad" Solvent Pair):
-
The ideal "good" solvent should dissolve the compound completely when hot but poorly when cold.
-
The ideal "bad" solvent (anti-solvent) should not dissolve the compound at all, even when hot, but must be miscible with the "good" solvent.
-
Screening: In small test tubes, test single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "good" solvent (or the good/bad solvent mixture) until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored from impurities, add a very small amount of activated charcoal and heat for a few minutes.
-
Crucially, perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal. Never let the solution cool during this step, or the product will crystallize prematurely.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a vial and place them under high vacuum.
-
Section 4: Data and Visualization
Purification Strategy Workflow
The following diagram outlines a logical workflow for moving from a crude reaction mixture to a purified product.
Caption: General workflow for the purification of isoxazole derivatives.
Table 1: Common Solvent Systems for Isoxazole Purification
| Purification Method | Solvent System (Eluent) | Polarity Index | Typical Use Case & Expert Notes |
| Normal-Phase Chromatography | Hexanes / Ethyl Acetate | Low → Medium | The most common starting point. Excellent for a wide range of isoxazoles. |
| Hexanes / Diethyl Ether | Low → Medium | Offers different selectivity than EtOAc. Can be useful for separating isomers. | |
| Dichloromethane / Methanol | Medium → High | For more polar isoxazole derivatives. Use a shallow gradient (e.g., 0-5% MeOH). | |
| Reverse-Phase Chromatography | Water / Acetonitrile | High → Medium | Excellent for polar compounds or as an orthogonal method to normal-phase. |
| Water / Methanol | High → Medium | Alternative to MeCN. Can provide different selectivity. | |
| Recrystallization | Ethanol / Water | Polar | Good for isoxazoles with some polarity and hydrogen bonding capability. |
| Ethyl Acetate / Hexanes | Medium / Nonpolar | A very common and effective pair for compounds of intermediate polarity. | |
| Dichloromethane / Pentane | Medium / Nonpolar | Useful for less polar compounds. DCM is a good "strong" solvent. |
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
synthesis of isoxazoles. YouTube. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Clean and efficient synthesis of isoxazole derivatives in aqueous media. PubMed. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of isoxazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you optimize your reaction conditions and achieve your desired outcomes with confidence.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured to address specific problems you may encounter at the bench. Each issue is followed by an analysis of potential causes and actionable solutions, supported by scientific literature.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes, and how can I troubleshoot this?
Answer: Low or nonexistent yields in isoxazole synthesis are a frequent issue, often stemming from problems with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach is crucial for diagnosis and optimization.[1]
Causality and Strategic Solutions:
-
Integrity of Starting Materials: The purity and stability of your reactants are paramount. For syntheses involving 1,3-dicarbonyl compounds, be aware that their reactivity can be influenced by the keto-enol tautomeric equilibrium.[1] In 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.
-
Actionable Advice: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, purify reagents before use.
-
-
Reaction Conditions:
-
Temperature: Temperature control is often critical. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]
-
Reaction Time: It is essential to monitor the reaction's progress via TLC or LC-MS to identify the optimal duration. Insufficient time leads to incomplete conversion, whereas extended periods can cause product degradation.[1]
-
Solvents and Catalysts: The choice of solvent and catalyst can dramatically affect the yield. It is advisable to screen a variety of solvents and catalysts to find the optimal combination for your specific substrates.
-
-
Stability of Intermediates (Especially in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which is a common side reaction that consumes the intermediate and lowers the yield of the desired isoxazole.[2]
Below is a troubleshooting workflow to guide your optimization process:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, particularly in the synthesis of isoxazoles from unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) and in 1,3-dipolar cycloadditions.[1] The regioselectivity is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1][3]
Causality and Strategic Solutions:
-
In 1,3-Dipolar Cycloadditions: The regioselectivity is primarily dictated by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne.[4] The reaction is generally favored between the atoms with the largest HOMO and LUMO coefficients. Both steric and electronic effects of the substituents on both reactants can influence this interaction and, therefore, the regiochemical outcome.[3]
-
Actionable Advice:
-
Modify Electronic Properties: Altering the electron-donating or electron-withdrawing nature of the substituents on the alkyne or the nitrile oxide precursor can change the FMO energies and coefficients, thus favoring one regioisomer. For instance, the reaction of nitrile oxides with α,β-alkynyl hydrazones gives 5-iminoisoxazoles due to the electron-donating character of the hydrazone group, reversing the typical regioselectivity seen with α,β-alkynyl carbonyl compounds which yield 4-acylisoxazoles.[5]
-
Employ Catalysis: Copper-catalyzed cycloadditions with terminal alkynes often provide high regioselectivity.[6][7] Lewis acids can also be used to influence the regioselectivity by coordinating to one of the reactants.[8][9][10]
-
-
-
In Claisen Isoxazole Synthesis: When an unsymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, the initial condensation can occur at either carbonyl group, leading to a mixture of regioisomers.
-
Actionable Advice:
-
Control pH: The pH of the reaction medium can significantly influence which carbonyl group is more reactive. For example, in the reaction of ethyl acetoacetate with hydroxylamine, 5-isoxazolone is favored at a pH of 6.5-8.5, while 3-isoxazolone is the major product at a pH of 10.0.[11]
-
Substrate Modification: Using β-enamino diketones instead of the corresponding 1,3-dicarbonyls can provide greater regiochemical control.[1]
-
-
The following decision tree can help guide your efforts to improve regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my crude isoxazole product, especially when trying to separate regioisomers. What purification strategies can I employ?
Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[1]
Strategic Purification Approaches:
-
Column Chromatography: This is the most common purification technique.
-
Solvent System Screening: Systematically screen various solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase for separation. Sometimes, a ternary mixture or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve resolution.[1]
-
Alternative Stationary Phases: If separation on standard silica gel is inadequate, consider using other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[1][12]
-
-
Preparative Chromatography: For particularly difficult separations, preparative TLC or high-performance liquid chromatography (HPLC) can be effective, although they are generally used for smaller scale purifications.[1]
-
Crystallization: If your desired product is a solid, crystallization can be a highly efficient method for purification. Experiment with a range of solvent systems to induce the crystallization of the desired isomer.
-
Supercritical Fluid Chromatography (SFC): For challenging isomer separations, SFC can be a powerful and effective technique.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazoles?
A1: The two most versatile and commonly employed methods for synthesizing the isoxazole ring are:
-
Reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This involves the condensation of a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[1]
-
1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). This method is often highly efficient and can be very regioselective.[1][13]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A2: The isoxazole ring is generally stable, but it can be susceptible to cleavage under certain conditions. Potential causes for decomposition include:
-
Strongly Acidic or Basic Conditions: Exposure to strong acids or bases during aqueous workup can lead to ring opening.
-
Photochemical Conditions: UV radiation can induce rearrangement of the isoxazole ring.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond. If you suspect product decomposition, consider employing milder workup procedures, avoiding extremes of pH, and protecting your compound from light if it is photosensitive.
Q3: What are the key safety precautions to take when synthesizing isoxazoles?
A3: Standard laboratory safety practices should always be followed. Specific hazards in isoxazole synthesis include:
-
Hydroxylamine and its salts: These can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Nitrile Oxides: These are highly reactive intermediates and should be handled with care. It is strongly recommended to generate them in situ to avoid their isolation.[2]
-
Solvents and Reagents: Many of the solvents and reagents used (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use microwave irradiation to accelerate my isoxazole synthesis?
A4: Yes, microwave-assisted synthesis is a very effective technique for preparing isoxazoles. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][14][15][16] This method is particularly well-suited for 1,3-dipolar cycloaddition reactions.[1]
Data and Optimization Tables
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from a β-Enamino Diketone
| Entry | Solvent | Additive (equiv.) | Ratio of Regioisomers (A:B) |
| 1 | EtOH | None | 1 : 1.1 |
| 2 | MeCN | None | 1.2 : 1 |
| 3 | THF | None | 1.5 : 1 |
| 4 | MeCN | BF₃·OEt₂ (0.5) | 4.1 : 1 |
| 5 | MeCN | BF₃·OEt₂ (1.0) | > 20 : 1 |
Data adapted from a representative system. Actual results may vary depending on the specific substrates.[1]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for a Representative 1,3-Dipolar Cycloaddition
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 100 | 3 h | 90 |
| Microwave Irradiation | 150 | 15 min | 95 |
Data adapted from representative literature.[9][17] Optimal conditions will depend on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole via in situ Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and an alkyne.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abap.co.in [abap.co.in]
- 17. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to our dedicated technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole synthesis and aiming for precise control over regioselectivity. Here, we address common challenges encountered in the laboratory, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies and detailed experimental protocols.
Introduction to Regioselectivity in Isoxazole Synthesis
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The precise arrangement of substituents on the isoxazole ring is critical for biological activity, making regiocontrol a paramount concern during synthesis. The formation of 3,5-disubstituted isoxazoles is often accompanied by the undesired 3,4- or 4,5-isomers, leading to challenging purification steps and reduced yields of the target compound. This guide will focus on the two most prevalent methods for isoxazole synthesis—the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine—and provide detailed insights into mastering their regiochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
Question 1: My 1,3-dipolar cycloaddition is yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
Answer: This is a classic challenge in isoxazole synthesis via nitrile oxide cycloaddition. The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). The outcome can be rationalized by considering Frontier Molecular Orbital (FMO) theory.[1]
Mechanistic Insight: The Role of Frontier Molecular Orbitals (FMO)
The regioselectivity of a 1,3-dipolar cycloaddition is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the orientation that results in the largest overlap between the orbitals with the largest coefficients.
-
General Rule: The reaction is typically controlled by the HOMO(alkyne)-LUMO(nitrile oxide) interaction. The larger lobe of the alkyne's HOMO will preferentially overlap with the larger lobe of the nitrile oxide's LUMO.
-
For terminal alkynes (R-C≡C-H): The HOMO is generally polarized towards the unsubstituted carbon (C-H), while the LUMO is polarized towards the substituted carbon (C-R).
-
For nitrile oxides (R-C≡N⁺-O⁻): The LUMO is generally polarized towards the carbon atom, and the HOMO is polarized towards the oxygen atom.
To favor the 3,5-disubstituted isoxazole, the carbon of the nitrile oxide should bond to the substituted carbon of the alkyne, and the oxygen of the nitrile oxide should bond to the unsubstituted carbon of the alkyne. This is typically achieved when the HOMO of the alkyne interacts with the LUMO of the nitrile oxide.
Troubleshooting Strategies:
-
Substrate Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) on the alkyne (e.g., esters, ketones) lower the energy of both the HOMO and LUMO. This can enhance the interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne, which can sometimes lead to the formation of the undesired 3,4-isomer.
-
Electron-Donating Groups (EDGs) on the alkyne (e.g., alkyl, aryl) raise the energy of the HOMO and LUMO, generally favoring the HOMO(alkyne)-LUMO(nitrile oxide) interaction that leads to the 3,5-isomer.
-
-
Copper(I) Catalysis for Terminal Alkynes: The use of a catalytic amount of a copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) is a highly reliable method for ensuring the exclusive formation of the 3,5-disubstituted regioisomer from terminal alkynes.[2][3][4][5] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.[2] This method is often referred to as a "click" reaction due to its efficiency and specificity.[4]
-
Steric Hindrance: Bulky substituents on the nitrile oxide or the alkyne can influence regioselectivity by disfavoring the transition state that leads to one isomer over the other.
Question 2: I'm observing significant formation of a furoxan byproduct. How can I minimize this side reaction?
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is the most common side reaction and can significantly reduce the yield of your desired isoxazole.[6][7] This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself rather than the alkyne.
Strategies to Minimize Furoxan Formation:
-
In Situ Generation of the Nitrile Oxide: This is the most effective strategy. The nitrile oxide is generated slowly in the presence of the alkyne, ensuring its concentration remains low at all times. Common methods for in situ generation include:
-
Dehydrohalogenation of hydroxamoyl halides with a base (e.g., triethylamine).
-
Dehydration of primary nitroalkanes using reagents like phenyl isocyanate.[8]
-
-
Slow Addition of Reagents: If you are using a pre-generated nitrile oxide solution, or generating it in situ, the slow addition of the nitrile oxide precursor (e.g., hydroxamoyl chloride) or the base to the reaction mixture containing the alkyne is highly recommended.[7] This maintains a low steady-state concentration of the reactive nitrile oxide.
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of dimerization relative to the cycloaddition.
-
Stoichiometry: Ensure that the alkyne is present in a stoichiometric or slight excess amount relative to the nitrile oxide precursor.
Part 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
Question 3: My reaction of an unsymmetrical β-diketone with hydroxylamine gives a mixture of regioisomers. How can I control which carbonyl group reacts first to get the desired 3,5-disubstituted isoxazole?
Answer: This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which of the two carbonyl groups undergoes initial nucleophilic attack by the hydroxylamine nitrogen. Fortunately, this can be controlled by modifying the substrate and the reaction conditions.[9][10]
Mechanistic Consideration:
The reaction proceeds via the formation of a mono-oxime intermediate, followed by cyclization and dehydration. The initial attack of hydroxylamine is directed by the relative electrophilicity of the two carbonyl carbons.
Troubleshooting and Control Strategies:
A highly effective strategy is to use β-enamino diketones as substrates.[9][10] The enamine functionality modulates the reactivity of the adjacent carbonyl group, allowing for precise control over the regiochemical outcome by tuning the reaction conditions.
| Problem | Conditions | Major Product | Rationale |
| Mixture of Isomers | Standard conditions (e.g., EtOH, reflux) | Mixture of 3,5- and 4,5-isomers | Protic solvents can facilitate proton exchange and tautomerization, leading to a loss of selectivity. |
| Need for 4,5-isomer | Acetonitrile (aprotic solvent) + Pyridine | 4,5-disubstituted isomer | The aprotic solvent and mild base favor the attack of hydroxylamine on the more electrophilic ketone carbonyl. |
| Need for 3,5-isomer | Ethanol (protic solvent), reflux | 3,5-disubstituted isomer | In refluxing ethanol, the reaction favors attack at the carbonyl group of the enaminone moiety. |
| Need for 3,4-isomer | Acetonitrile + BF₃·OEt₂ | 3,4-disubstituted isomer | The Lewis acid (BF₃·OEt₂) activates the ketone carbonyl, directing the initial attack there, leading to a different cyclization pathway.[9] |
Data on Regioselectivity Control using β-Enamino Diketones [9]
| Entry | Solvent | Additive | Temperature | Product Ratio (3,5- vs 4,5-) |
| 1 | EtOH | None | Reflux | >95:5 |
| 2 | MeCN | Pyridine | Room Temp | <5:95 |
| 3 | MeCN | BF₃·OEt₂ (2 equiv) | Room Temp | Leads to 3,4-isomer |
This data is illustrative and based on the findings of Silva et al. (2018). Ratios may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-step procedure is adapted from the work of Fokin and coworkers and is highly reliable for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3][5]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Sodium sulfate (1.0 g)
-
Copper(II) sulfate pentahydrate (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
-
Dichloromethane (for extraction)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium sulfate (1.0 g). The mixture is stirred at room temperature for 1-2 hours until the formation of the oxime is complete (monitored by TLC).
-
To this mixture, the terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and sodium ascorbate (0.1 mmol) are added sequentially.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole from a β-Enamino Diketone
This protocol is based on the findings of Silva et al. for the selective synthesis of the 3,5-regioisomer.[9][10]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Ethanol (4 mL)
Procedure:
-
A mixture of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in ethanol (4 mL) is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (10 mL) and ethyl acetate (15 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired 3,5-disubstituted isoxazole.
References
-
Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4334–4344. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(23), 8279. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Jarosz, K., et al. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(11), 3352. Available at: [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
-
Huisgen, R. (2025). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]
-
Ohyama, T. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5195–5207. Available at: [Link]
-
Cravotto, G., et al. (2014). One‐Pot Copper(I)‐Catalyzed Synthesis of 3,5‐Disubstituted Isoxazoles. ResearchGate. Available at: [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. Available at: [Link]
-
Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. Available at: [Link]
-
Zhai, G., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843936. Available at: [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Sci-Hub. Available at: [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2012). New Synthetic Method for 3,5-Disubstituted Isoxazole. Journal of the Chinese Chemical Society, 59(10), 1239-1243. Available at: [Link]
-
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(1), 183. Available at: [Link]
-
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. Available at: [Link]
-
ChemTube3D. Nitrile Oxide Formation from Nitroalkanes. Available at: [Link]
-
Kashima, C., et al. (1982). Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsaturated esters. Journal of Heterocyclic Chemistry, 19(6), 1535-1536. Available at: [Link]
Sources
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- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. chemtube3d.com [chemtube3d.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Addressing the dimerization of nitrile oxides in isoxazole synthesis
A Senior Application Scientist's Guide to Addressing the Dimerization of Nitrile Oxides
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of 1,3-dipolar cycloaddition reactions involving nitrile oxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding coupled with field-proven strategies to overcome one of the most common hurdles in this chemistry: the dimerization of nitrile oxides.
Understanding the Core Problem: The Dimerization Dilemma
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (such as an alkene or alkyne) is a powerful method for constructing the isoxazole and isoxazoline core, a privileged scaffold in medicinal chemistry.[1][2] However, nitrile oxides are highly reactive intermediates. In the absence of a reactive dipolarophile, or at high concentrations, they readily dimerize, primarily forming furoxans (1,2,5-oxadiazole-2-oxides).[3][4] This side reaction consumes the nitrile oxide, significantly reducing the yield of the desired isoxazole product and complicating purification.
The dimerization is a second-order reaction with respect to the nitrile oxide concentration. This kinetic profile is the key to understanding and mitigating the problem. By keeping the instantaneous concentration of the nitrile oxide low, we can kinetically favor the desired bimolecular cycloaddition over the undesired dimerization.
Troubleshooting Guides & Methodologies
This section provides a series of question-and-answer-style troubleshooting guides, each addressing a specific issue related to nitrile oxide dimerization. Each guide explains the underlying principles and provides detailed, actionable protocols.
Issue 1: My reaction is producing a significant amount of furoxan byproduct, and the yield of my desired isoxazole is low.
Answer: This is a classic sign of nitrile oxide dimerization outcompeting your desired cycloaddition. The most effective strategy to combat this is to generate the nitrile oxide in situ at a controlled rate, ensuring it reacts with the dipolarophile as soon as it is formed. This keeps the instantaneous concentration of the nitrile oxide to a minimum.
There are several reliable methods for the in situ generation of nitrile oxides. The choice of method often depends on the stability of your starting materials and the desired reaction conditions.
Method A: The Huisgen Method (Dehydrohalogenation of Hydroximoyl Halides)
This is a traditional and widely used method. A hydroximoyl halide (commonly a chloride) is treated with a base to eliminate HCl and generate the nitrile oxide.
-
Expertise & Experience: The choice of base and the rate of its addition are critical. A non-nucleophilic, hindered base like triethylamine (Et₃N) is often preferred to avoid side reactions. Slow addition of the base is crucial to control the rate of nitrile oxide formation.
Method B: Oxidation of Aldoximes
This method avoids the need to prepare potentially unstable hydroximoyl halides. Various oxidizing agents can be used.
-
Expertise & Experience: A mild oxidant is often sufficient and can lead to cleaner reactions. Over-oxidation can be an issue, so careful control of stoichiometry and temperature is important. A common and effective system is the use of sodium hypochlorite (bleach).
Frequently Asked Questions (FAQs)
Q1: I've tried in situ generation, but I'm still getting significant furoxan formation. What else can I do?
A1: If dimerization is still a problem, you can combine the in situ generation technique with the principle of high dilution. This involves conducting the reaction in a larger volume of solvent and adding the precursor to the nitrile oxide (e.g., the hydroximoyl chloride or aldoxime) and the base (if applicable) slowly and simultaneously from separate addition funnels or syringe pumps. This ensures that the concentration of all reactants is kept low, further disfavoring the second-order dimerization reaction.
Q2: How does temperature affect nitrile oxide dimerization?
A2: The effect of temperature can be complex. Generally, lower temperatures can help to increase the stability of the nitrile oxide and slow down the rate of dimerization. However, the desired cycloaddition reaction also has an activation energy barrier. Therefore, it is often a matter of finding the optimal temperature that allows for a reasonable rate of cycloaddition while minimizing dimerization. A good starting point for many systems is room temperature, with the option to cool to 0 °C if dimerization is particularly problematic.
Q3: Are there any structural features of my nitrile oxide that might make it more prone to dimerization?
A3: Yes, both electronic and steric factors play a role. Nitrile oxides with electron-withdrawing groups tend to be more reactive and may dimerize more readily. Conversely, sterically bulky substituents near the nitrile oxide functionality can hinder the approach of two nitrile oxide molecules, thus slowing the rate of dimerization. For example, mesitonitrile oxide is a stable, crystalline solid precisely because of the steric hindrance provided by the two ortho-methyl groups on the aromatic ring.
Q4: Can the choice of solvent influence the outcome of the reaction?
A4: The solvent can have a modest effect on the rates of both dimerization and cycloaddition.[5] More polar solvents can sometimes stabilize the dipolar nitrile oxide intermediate. However, the most critical factors are generally concentration and temperature. It is more impactful to focus on controlling these parameters through techniques like in situ generation and slow addition rather than extensive solvent screening, although switching to a less polar solvent might be worth investigating if other strategies fail.
Data Presentation
The following table provides a qualitative comparison of different strategies to minimize furoxan formation, highlighting their impact on reaction parameters and expected outcomes.
| Strategy | Impact on Nitrile Oxide Concentration | Typical Yield Improvement | Key Considerations |
| Batch Reaction (Pre-formed Nitrile Oxide) | High | - | Prone to significant dimerization, generally not recommended unless the nitrile oxide is exceptionally stable. |
| In Situ Generation | Low (Instantaneous) | Good to Excellent | Minimizes handling of unstable nitrile oxides; rate of generation is key. |
| Slow Addition | Low (Controlled) | Good to Excellent | Allows for precise control over the reaction rate; requires specialized equipment like syringe pumps. |
| High Dilution | Low (Overall) | Good | Simple to implement but requires large solvent volumes, which can be impractical on a large scale. |
Experimental Protocols
Here are detailed, step-by-step methodologies for implementing the key troubleshooting strategies.
Protocol 1: In Situ Generation of a Nitrile Oxide from an Aldoxime and 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole from benzaldoxime and styrene using sodium hypochlorite as the oxidant.
Materials:
-
Benzaldoxime
-
Styrene
-
Sodium hypochlorite (commercial bleach, ~5-6% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and dropping funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10 mmol) and styrene (1.25 g, 12 mmol) in 40 mL of DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add 20 mL of saturated aqueous sodium bicarbonate solution.
-
From a dropping funnel, add the sodium hypochlorite solution (20 mL, ~15 mmol) dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water (2 x 30 mL), and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoxazoline.
Mandatory Visualizations
Diagram 1: Competing Reaction Pathways
This diagram illustrates the kinetic competition between the desired 1,3-dipolar cycloaddition and the undesired nitrile oxide dimerization.
Caption: Reaction scheme showing the desired cycloaddition vs. undesired dimerization.
Diagram 2: Experimental Workflow for Slow Addition
This diagram outlines the experimental setup for minimizing dimerization using a slow addition technique with syringe pumps.
Caption: Workflow for minimizing dimerization via slow addition.
References
-
Synthesis of furoxans and isoxazoles. ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 2017. [Link]
-
Recent progress in synthesis and application of furoxan. RSC Advances, 2023. [Link]
-
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[6][6]bicyclic Structures. International Journal of Molecular Sciences, 2023. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2022. [Link]
-
In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 2011. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. [Link]
-
(PDF) A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2024. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. Angewandte Chemie International Edition, 2016. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 2023. [Link]
-
Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 2020. [Link]
-
Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. ACS Catalysis, 2018. [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2017. [Link]
-
A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. ResearchGate. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 2022. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of the Isoxazole N-O Bond Under Reductive Conditions
Welcome to the Technical Support Center for chemists and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for navigating the complexities of the isoxazole N-O bond's stability during chemical reductions. As a privileged scaffold in medicinal chemistry, understanding the isoxazole ring's reactivity is paramount to achieving desired synthetic outcomes and ensuring molecular integrity.[1]
Frequently Asked Questions (FAQs)
Q1: I need to perform a reduction on my isoxazole-containing molecule. Which reagents are "safe" and which are likely to cleave the N-O bond?
A1: The stability of the isoxazole N-O bond is highly dependent on the choice of reducing agent and the reaction conditions. Here is a general overview:
-
High Risk of Cleavage: Catalytic hydrogenation is a common and effective method for the reductive cleavage of the isoxazole N-O bond.[2] Reagents like Palladium on carbon (Pd/C), Platinum black, and Raney Nickel under hydrogen atmosphere are well-known to readily open the isoxazole ring, typically yielding a β-amino enone.[3]
-
Substrate Dependent / Moderate Risk: Strong hydride reagents such as Lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can cleave the N-O bond.[4] The outcome can be influenced by the substrate and reaction conditions.
-
Generally Low Risk / "Safer" Reagents: Sodium borohydride (NaBH₄) is generally considered a milder reagent that is less likely to reduce the isoxazole ring, especially when used for the reduction of aldehydes and ketones.[5] However, its reactivity can be enhanced with additives or at higher temperatures, which could increase the risk of ring opening.
Q2: What is the typical product of isoxazole N-O bond cleavage under reductive conditions?
A2: The most common product of reductive N-O bond cleavage of an isoxazole is a β-amino enone . This transformation is a well-established synthetic route to this class of compounds.[3] The reaction proceeds via the cleavage of the weak N-O bond followed by tautomerization.
Q3: My isoxazole-containing drug candidate is undergoing metabolic studies. Can the N-O bond be cleaved in vivo?
A3: Yes, metabolic reductive ring opening of isoxazoles is a known metabolic pathway for some drug candidates. For instance, the anticoagulant razaxaban undergoes reductive isoxazole ring opening as its primary metabolic clearance pathway in rats and dogs.[6] Similarly, the anti-inflammatory drug leflunomide is metabolized via N-O bond cleavage to its active α-cyanoenol metabolite.[7][8] This biotransformation is often catalyzed by NADH-dependent reductases in the liver or by intestinal microflora.[6]
Q4: Are there any reagents that are specifically designed for the reductive cleavage of the isoxazole N-O bond?
A4: Yes, besides catalytic hydrogenation, several other reagents are known to effectively cleave the isoxazole N-O bond, often with different chemoselectivities. These include:
-
Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water.
-
Samarium(II) iodide (SmI₂).
-
Titanium(III) chloride (TiCl₃).
-
Raney Nickel, often in the presence of an additive like AlCl₃.
These reagents can be particularly useful when catalytic hydrogenation is not compatible with other functional groups in the molecule.
Troubleshooting Guide: Unexpected Isoxazole Ring Cleavage
Encountering unexpected cleavage of the isoxazole ring during a reduction reaction can be a significant setback. This guide provides a systematic approach to diagnosing and resolving the issue.
Problem: I am trying to reduce a functional group (e.g., an ester, a nitro group) on my molecule, but I am observing the formation of a byproduct that I suspect is the ring-opened isoxazole.
Step 1: Confirm the Identity of the Byproduct
Before modifying your reaction, it is crucial to confirm that the byproduct is indeed the result of N-O bond cleavage.
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of two hydrogen atoms to your starting material. The ring-opened product (a β-amino enone) is an isomer of the dihydrogenated isoxazoline, so a high-resolution mass spectrum can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to a vinyl proton and a broad N-H proton. The chemical shifts of the protons adjacent to the newly formed amine and ketone will also be significantly different.
-
¹³C NMR: Expect to see a new signal for a ketone carbonyl (typically in the range of 190-210 ppm).
-
Step 2: Identify the Cause of Cleavage
Once you have confirmed ring opening, use the following decision tree to pinpoint the likely cause.
Step 3: Implement Solutions and Re-optimize
Based on the probable cause, modify your reaction conditions as suggested in the flowchart. It is recommended to start with small-scale test reactions to screen for the optimal conditions before proceeding to a larger scale.
Chemoselectivity of Reducing Agents in the Presence of an Isoxazole Ring
The key to successfully performing reductions on isoxazole-containing molecules is to choose a reagent and conditions that will selectively reduce the target functional group while preserving the isoxazole ring.
| Functional Group to be Reduced | Recommended Reagents & Conditions (Low Risk to Isoxazole) | Reagents to Avoid (High Risk to Isoxazole) |
| Aldehyde/Ketone | NaBH₄ in MeOH or EtOH at 0 °C to room temperature. | Catalytic hydrogenation (H₂ with Pd, Pt, or Raney Ni). LiAlH₄ at elevated temperatures. |
| Ester | LiBH₄ in THF. NaBH₄ with a Lewis acid (e.g., LiCl) in THF. DIBAL-H at low temperatures (e.g., -78 °C).[4][9][10] | LiAlH₄ at 0 °C to reflux. Catalytic hydrogenation. |
| Amide | Borane complexes (e.g., BH₃·THF). DIBAL-H (can sometimes be selective for partial reduction to an aldehyde at low temperatures).[11] | LiAlH₄.[12] |
| Nitro Group | SnCl₂·2H₂O in EtOH or EtOAc. Fe/NH₄Cl in EtOH/H₂O. Sodium dithionite (Na₂S₂O₄). | Catalytic hydrogenation (H₂ with Pd, Pt, or Raney Ni). |
| Nitrile | Catalytic hydrogenation can be attempted with a poisoned catalyst (e.g., Lindlar's catalyst) at low pressure and temperature, but careful monitoring is required. | Standard catalytic hydrogenation. LiAlH₄. |
Experimental Protocols
Protocol 1: Screening for Isoxazole Stability Under Various Reductive Conditions
This protocol provides a general method for testing the stability of your specific isoxazole-containing compound to a panel of common reducing agents.
Materials:
-
Your isoxazole-containing compound
-
Anhydrous solvents (MeOH, EtOH, THF)
-
Reducing agents: NaBH₄, LiBH₄, LiAlH₄, Pd/C (10%), Raney Nickel
-
Hydrogen source (balloon or hydrogenation apparatus)
-
TLC plates and appropriate eluent
-
LC-MS for accurate analysis
Procedure:
-
Set up Parallel Reactions: In separate, dry vials, dissolve a small amount (e.g., 10-20 mg) of your isoxazole compound in an appropriate anhydrous solvent (e.g., 2 mL).
-
Add Reducing Agents:
-
Vial 1 (NaBH₄): Cool to 0 °C and add NaBH₄ (1.5 equivalents). Stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Vial 2 (LiBH₄): In THF, add LiBH₄ (1.5 equivalents) at room temperature.
-
Vial 3 (LiAlH₄): In THF, cool to -78 °C and add a solution of LiAlH₄ (1.5 equivalents) dropwise.
-
Vial 4 (H₂/Pd/C): In EtOH or EtOAc, add 10 mol% Pd/C. Purge with H₂ (balloon) and stir under a hydrogen atmosphere.
-
Vial 5 (H₂/Raney Ni): In EtOH, add a slurry of Raney Nickel (approx. 50% w/w). Purge with H₂ and stir.
-
-
Monitor Reactions: Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Quench each reaction appropriately (e.g., dropwise addition of water or acetone for hydrides, filtration for heterogeneous catalysts). Analyze the crude reaction mixtures by LC-MS to determine the ratio of starting material to any new products. Confirm the identity of any major byproducts by NMR if necessary.
Protocol 2: Selective Reduction of a Nitro Group to an Amine with SnCl₂·2H₂O
This protocol describes a reliable method for the chemoselective reduction of an aromatic nitro group in the presence of an isoxazole ring.[3]
Materials:
-
Nitro- and isoxazole-containing starting material
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Starting Material: Dissolve the starting material (1.0 equivalent) in EtOH or EtOAc (typically 0.1-0.2 M concentration).
-
Add Reducing Agent: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Heat Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a saturated NaHCO₃ solution. Be cautious as gas evolution may occur.
-
Extraction: Extract the aqueous layer with EtOAc (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insights into N-O Bond Cleavage
Understanding the mechanism of cleavage can help in predicting reactivity and selecting appropriate conditions.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the N-O bond on the surface of a metal catalyst.
The isoxazole ring adsorbs onto the surface of the heterogeneous catalyst (e.g., Pd/C, Raney Ni), facilitating the cleavage of the weak N-O bond by activated hydrogen.[13] This process is often highly efficient and difficult to stop at an intermediate stage, making it unsuitable for selective reductions where the isoxazole ring needs to be preserved.
Hydride Reduction (e.g., LiAlH₄)
Strong hydride reagents like LiAlH₄ reduce the isoxazole ring via nucleophilic attack of a hydride ion.
The reduction is thought to proceed by nucleophilic attack of the hydride on the C=N bond of the isoxazole, leading to a ring-opened intermediate which, upon aqueous workup, yields the β-amino enone. The high reactivity of LiAlH₄ makes it challenging to control this reaction selectively.
References
- Arya, K., Kumar, A., & Singh, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1228793.
- Zarudnitskii, E. V., & Boyarskaya, I. A. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845.
-
Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link]
- Agrawal, H., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1139-1176.
-
Sharma, M. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). NaBH4 reduction of ester. Reddit. Retrieved from [Link]
- Ibragimov, A. G., Glukhareva, T. V., & Dzhemilev, U. M. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7543.
-
Wikipedia contributors. (2023). Lithium borohydride. Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]
-
Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Retrieved from [Link]
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33362-33397.
- Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug metabolism and disposition, 31(10), 1240-1250.
- Kuwano, R., Kashiwahara, M., & Kameyama, M. (2009). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 14(7), 2419-2429.
-
Professor Dave Explains. (2020). Reduction of Esters With DIBAL-H. YouTube. Retrieved from [Link]
- Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives.
-
Various Authors. (2023). Hey do you think it's viable to transforme NaBH4 to LiBH4 by adding LiCl to a solution to a solution of NaBH4 in thf. Reddit. Retrieved from [Link]
- Carino, A., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of medicinal chemistry, 62(17), 7895-7913.
-
Organic Chemistry Explained. (2021). Raney Nickel Reduction Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Nitro-Substituted Isoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
- Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why does LiBH4 reduce esters while NaBH4 does not?. Retrieved from [Link]
-
MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Wikipedia contributors. (2023). Raney nickel. Wikipedia. Retrieved from [Link]
-
PubMed. (n.d.). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Retrieved from [Link]
-
The Organic Chemist. (2019). 07.07 DIBAL-H, Di(isobutyl)aluminum hydride. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]
-
MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]
-
Wikipedia contributors. (2023). Diisobutylaluminium hydride. Wikipedia. Retrieved from [Link]
-
Yash Academy Karad. (2023). Use of LiBH4 in Organic Reactions. YouTube. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ResearchGate. (2025). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up Production of Isoxazole Intermediates
Welcome to the Technical Support Center for the scale-up production of isoxazole intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of these critical pharmaceutical building blocks. As a Senior Application Scientist with extensive field experience, I have structured this guide to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern the successful transition from bench-scale chemistry to robust, industrial-scale production.
Our focus is on providing practical, actionable solutions to the common and complex challenges you will face. This resource is built on the pillars of scientific integrity, providing self-validating systems and grounding our recommendations in authoritative literature.
Section 1: Foundational Synthesis Strategies & Scale-Up Considerations
The synthesis of the isoxazole ring is a cornerstone of medicinal chemistry, with two primary routes dominating the landscape: the condensation of a 1,3-dicarbonyl compound with hydroxylamine (Claisen Isoxazole Synthesis) and the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene (1,3-Dipolar Cycloaddition).[1] While both are effective at the lab scale, their translation to large-scale production presents distinct challenges and requires a nuanced understanding of process parameters.
Key Synthesis Pathways: A Visual Overview
To contextualize the challenges, let's first visualize the two main synthetic pathways for isoxazole ring formation.
Caption: Troubleshooting workflow for low yield in scale-up.
Expert Recommendations:
-
Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). This will quantify the heat of reaction and help in designing an appropriate cooling strategy.
-
Consider Flow Chemistry: For highly exothermic reactions or those involving unstable intermediates, transitioning to a continuous flow process can be a game-changer. Flow reactors offer superior heat and mass transfer, precise control over reaction time, and minimize the volume of hazardous intermediates at any given moment, significantly improving safety and often yield. [2]3. Process Analytical Technology (PAT): Implement PAT tools such as in-situ IR or Raman spectroscopy to monitor reactant consumption and product formation in real-time. This data is invaluable for understanding reaction kinetics at scale and optimizing parameters like addition rates and reaction time.
FAQ 2: Regioisomer Control
Question: Our Claisen condensation is producing an unacceptable mixture of regioisomers at the pilot scale, which we did not observe to this extent in the lab. How can we improve regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. [1]The factors influencing regioselectivity can be subtle and are often exacerbated at larger scales due to less precise control over reaction conditions compared to a small, well-controlled lab flask.
Causality Behind the Problem:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl of the 1,3-dicarbonyl compound is more susceptible to nucleophilic attack by hydroxylamine. Localized pH gradients due to inefficient mixing of acidic or basic reagents in a large reactor can lead to a loss of regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound (keto-enol forms) and the transition state energies of the competing reaction pathways, thereby affecting the regioisomeric ratio.
-
Temperature: In some cases, temperature can also play a role in determining the kinetic versus thermodynamic product distribution.
Strategies for Improving Regioselectivity:
| Strategy | Principle of Action | Recommended Action |
| pH Control | Precise pH control favors one reaction pathway over the other. | Implement a pH probe and an automated titrator for the addition of acid or base to maintain a consistent pH throughout the reaction. |
| Solvent Screening | Different solvents can stabilize one transition state over another. | Conduct a solvent screen at the lab or kilo-lab scale to identify a solvent system that maximizes the desired regioisomer. Consider both protic and aprotic solvents. |
| Substrate Modification | Modifying the 1,3-dicarbonyl precursor can enhance regiocontrol. | The use of β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiochemical control. [3] |
| Use of Lewis Acids | Lewis acids can coordinate to one of the carbonyl groups, increasing its electrophilicity and directing the nucleophilic attack of hydroxylamine. | Screen various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) to identify one that improves regioselectivity. The stoichiometry of the Lewis acid is a critical parameter to optimize. |
Protocol 1: General Procedure for Regioselectivity Optimization in Claisen Condensation
-
Small-Scale Screening: In parallel, set up a series of small-scale reactions (10-50 mL) to screen different solvents (e.g., ethanol, methanol, acetonitrile, water) and pH conditions (e.g., acidic, neutral, basic).
-
Lewis Acid Screening: In the most promising solvent system, screen a panel of Lewis acids at varying stoichiometric ratios.
-
Analysis: Analyze the regioisomeric ratio in each reaction mixture using a validated HPLC or GC method.
-
Optimization: Select the conditions that provide the best regioselectivity and optimize other parameters such as temperature and reaction time.
-
Pilot-Scale Validation: Validate the optimized conditions at the pilot scale, paying close attention to maintaining the critical parameters identified in the lab-scale studies.
FAQ 3: Purification and Isolation
Question: We are struggling with the purification of our isoxazole intermediate at the kilogram scale. The product is an oil, and chromatography is not economically viable. What are our options?
Answer: Purification is a significant hurdle in large-scale production, and reliance on chromatography is often a sign of a process that is not yet fully optimized. The goal should always be to develop a process where the crude product is of sufficient purity that it can be isolated by crystallization.
Causality Behind the Problem:
-
Impurity Profile: The impurity profile of the crude product may be different at scale due to the issues discussed in FAQ 1. Understanding the identity and properties of these impurities is key to developing an effective purification strategy.
-
Physical Form: An oily product can be difficult to handle and purify. The goal should be to find conditions that lead to a crystalline solid.
Troubleshooting and Optimization Strategies:
-
Impurity Identification: Isolate and identify the major impurities in your crude product using techniques like LC-MS and NMR. Understanding their structure will provide clues as to how they are formed and how they might be removed.
-
Reaction Optimization: Revisit the reaction conditions to minimize the formation of key impurities. Even a small improvement in the purity of the crude product can have a significant impact on the ease of isolation.
-
Crystallization Development:
-
Solvent Screening: Perform a comprehensive solvent screen to identify a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. This is the foundation of a good crystallization process.
-
Seeding: Develop a seeding strategy to control the crystallization process and ensure the desired polymorphic form is obtained.
-
Cooling Profile: Optimize the cooling profile to control the rate of crystal growth and minimize the incorporation of impurities into the crystal lattice. A slower cooling rate often leads to higher purity crystals.
-
-
Alternative Isolation Techniques:
-
Distillation: If the product is thermally stable, distillation (potentially under reduced pressure) may be a viable purification method.
-
Liquid-Liquid Extraction: A well-designed series of extractions can be very effective at removing certain impurities. This requires knowledge of the pKa and logP of the product and impurities.
-
Protocol 2: General Workflow for Industrial Crystallization Development
-
Solubility Profiling: Determine the solubility of the crude product in a range of solvents at different temperatures.
-
Preliminary Crystallization Trials: Perform small-scale crystallization experiments in promising solvent systems to assess the potential for obtaining a crystalline solid.
-
Process Optimization: Once a suitable solvent system is identified, optimize the crystallization process by varying parameters such as concentration, cooling rate, and agitation.
-
Seeding Strategy: Develop and validate a seeding protocol to ensure consistent results.
-
Scale-Up and Validation: Scale up the optimized crystallization process to the pilot plant, monitoring critical quality attributes such as purity, crystal form, and particle size distribution.
FAQ 4: Safety Considerations
Question: We are scaling up a synthesis that involves the in situ generation of a nitrile oxide from an oxime using an oxidizing agent. What are the key safety considerations?
Answer: Reactions involving in situ generation of reactive and potentially unstable intermediates like nitrile oxides require a rigorous approach to process safety. The primary hazards are thermal runaways and the potential for decomposition of energetic intermediates.
Key Safety Concerns and Mitigation Strategies:
| Hazard | Root Cause | Mitigation Strategy |
| Thermal Runaway | Highly exothermic reaction coupled with inadequate cooling capacity. | - Conduct thorough reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).- Ensure the cooling capacity of the reactor is sufficient to handle the heat evolution under normal and upset conditions.- Implement a controlled addition of the limiting reagent. |
| Nitrile Oxide Instability | Nitrile oxides can dimerize (exothermically) or decompose. | - Keep the concentration of the nitrile oxide low by adding the precursor slowly to the reaction mixture containing the dipolarophile.- Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate. |
| Handling of Hydroxylamine | Hydroxylamine and its salts can be toxic, corrosive, and potentially explosive under certain conditions. | - Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.<[4]br>- Avoid contact with strong bases, strong oxidizing agents, and certain metals.<[4]br>- Store in a cool, dry, well-ventilated area away from incompatible materials. |
Recommended Safety Workflow:
A Hazard and Operability (HAZOP) study is a systematic and structured examination of a planned or existing process or operation in order to identify and evaluate problems that may represent risks to personnel or equipment, or prevent efficient operation.
Caption: A simplified HAZOP study workflow for a chemical process.
Section 3: References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available at: [Link]
-
Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. ACS Publications. Available at: [Link]
-
Handbook of Industrial Crystallization. Cambridge University Press. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
HYDROXYLAMINE SULPHATE AR. Loba Chemie. Available at: [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
Technical Support Center: Advancing Isoxazole Synthesis with Metal-Free Methodologies
Welcome to the technical support center dedicated to the development of metal-free synthetic routes for isoxazoles. As the pharmaceutical and materials science industries increasingly prioritize green chemistry and seek to minimize toxic metal contaminants, the demand for cleaner, more sustainable synthetic methods has grown. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges and opportunities of metal-free isoxazole synthesis. Here, we provide in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research endeavors.
The Imperative for Metal-Free Isoxazole Synthesis
The isoxazole core is a privileged scaffold in medicinal chemistry, present in a range of therapeutics. Traditionally, its synthesis has often relied on metal catalysts, such as copper and ruthenium, for reactions like the [3+2] cycloaddition.[1] However, these methods come with inherent drawbacks, including the cost and toxicity of the metals, the generation of hazardous waste, and the difficulty of completely removing metal residues from the final product.[1] Consequently, the development of metal-free alternatives is not just an academic exercise but a critical step towards safer and more environmentally friendly chemical manufacturing.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
In this section, we address specific issues that you may encounter during your metal-free isoxazole synthesis experiments. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
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Symptom: After running the reaction and workup, you observe a low yield of the desired isoxazole or none at all.
-
Probable Cause 1: Instability of the Nitrile Oxide Intermediate. In many metal-free 1,3-dipolar cycloaddition reactions, a nitrile oxide is generated in situ as a key intermediate.[2] These species are highly reactive and prone to dimerization to form furoxans, especially at high concentrations, which competes with the desired reaction with the alkyne.[2]
-
Solution 1:
-
Slow Addition: Instead of adding the precursor for the nitrile oxide (e.g., an oxime and an oxidant, or a hydroximoyl chloride and a base) all at once, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.[2]
-
Ensure Alkyne Availability: Have the dipolarophile (the alkyne) present in the reaction vessel before generating the nitrile oxide. This ensures the nitrile oxide has an immediate reaction partner.
-
-
Probable Cause 2: Inefficient Nitrile Oxide Generation. The choice of reagents and conditions for generating the nitrile oxide is crucial. For instance, when generating a nitrile oxide from an aldoxime, an appropriate chlorinating agent (like N-chlorosuccinimide, NCS) and a mild base are necessary.[3]
-
Solution 2:
-
Optimize Reagents: If using an oxime, ensure the chlorinating agent is fresh and the base is appropriate for the substrate. Triethylamine (Et3N) or sodium bicarbonate (NaHCO3) are commonly used.[3]
-
Alternative Precursors: Consider using hydroximoyl chlorides as precursors, which can generate nitrile oxides upon treatment with a base.[4]
-
Problem 2: Formation of Regioisomer Mixtures
-
Symptom: Your reaction produces a mixture of isoxazole regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted), which are often difficult to separate.
-
Probable Cause: The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[2] In the absence of a metal catalyst to direct the orientation, the inherent properties of the reactants dictate the outcome, which can sometimes be unselective.
-
Solution:
-
Modify Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar (e.g., ethanol, acetonitrile), to see if regioselectivity is improved.[2]
-
pH Adjustment: In some cases, particularly with syntheses involving hydroxylamine, adjusting the pH can favor the formation of one regioisomer over the other.[5]
-
-
Substrate Modification:
-
Electronic Properties: Altering the electronic nature of the substituents on the alkyne or the nitrile oxide precursor can steer the reaction towards a single regioisomer. For example, using an electron-withdrawing group on one reactant and an electron-donating group on the other can enhance selectivity.
-
Steric Hindrance: Introducing bulky substituents on either the alkyne or the nitrile oxide can sterically disfavor one of the cycloaddition orientations.
-
-
Problem 3: Difficult Purification
-
Symptom: You are struggling to isolate the pure isoxazole product from starting materials, byproducts (like furoxans), or regioisomers.
-
Probable Cause: The similar polarities of the desired product and impurities make separation by standard column chromatography challenging.[2]
-
Solution:
-
Systematic Chromatography Screening:
-
Solvent Systems: Don't rely on a single eluent system. Use thin-layer chromatography (TLC) to screen a variety of solvent mixtures with different polarities. Sometimes, a three-component system or the addition of a small amount of acetic acid or triethylamine can significantly improve separation.[2]
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like neutral or basic alumina, or even reverse-phase silica.[2]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to remove small amounts of impurities and regioisomers.
-
Preparative TLC/HPLC: For particularly challenging separations, preparative TLC or HPLC can be employed, although these methods are typically used for smaller scale purifications.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of pursuing metal-free synthetic routes for isoxazoles?
A1: The primary advantages are rooted in the principles of green chemistry and pharmaceutical quality control. By avoiding metal catalysts, you:
-
Reduce Toxicity: You eliminate the risk of toxic metal contamination in your final product, which is a major concern in drug development.[1]
-
Lower Costs: You avoid the expense of often precious and costly metal catalysts.[1]
-
Simplify Purification: You eliminate the need for specialized purification techniques to remove metal residues.[1]
-
Minimize Hazardous Waste: You reduce the generation of metal-containing waste streams, which are often difficult and expensive to dispose of properly.[1]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A2: The N-O bond in the isoxazole ring can be labile under certain conditions. Potential causes for decomposition include:
-
Strongly Acidic or Basic Conditions: Exposure to strong acids or bases during workup can lead to ring-opening.
-
Reductive Conditions: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation.
-
Photochemical Instability: Some isoxazole derivatives can undergo rearrangement when exposed to UV light. If you suspect this, protect your reaction and product from light.
Q3: Can I use microwave irradiation to accelerate my metal-free isoxazole synthesis?
A3: Yes, microwave-assisted synthesis is often a highly effective technique for preparing isoxazoles, including metal-free 1,3-dipolar cycloadditions.[6] The benefits can include significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[7]
Experimental Protocols and Workflows
Here, we provide a detailed, step-by-step protocol for a representative metal-free synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition, with in situ generation of the nitrile oxide from an aldoxime.
Protocol: Metal-Free Synthesis of 5-(Bromomethyl)-3-phenylisoxazole[4]
This protocol involves the in situ generation of a nitrile oxide from an α-chloro aldoxime, followed by a 1,3-dipolar cycloaddition with propargyl bromide.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
N-chlorosuccinimide (NCS)
-
Potassium bicarbonate (KHCO3)
-
Propargyl bromide
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Benzaldoxime:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol.
-
Add a base such as sodium carbonate (1.2 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Work up the reaction by removing the solvent and partitioning between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the benzaldoxime.
-
-
In Situ Generation of α-Chloro Aldoxime and Nitrile Oxide, and Cycloaddition:
-
In a flask, dissolve the benzaldoxime (1.0 eq) in a mixture of DMF and water.
-
Add NCS (1.2 eq) and stir for approximately 15 minutes at room temperature.
-
To this mixture, add a solution of potassium bicarbonate (2.0 eq) in water, followed by propargyl bromide (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-(bromomethyl)-3-phenylisoxazole.
-
| Reactant | Molecular Weight | Equivalents |
| Benzaldoxime | 121.14 g/mol | 1.0 |
| NCS | 133.53 g/mol | 1.2 |
| KHCO3 | 100.12 g/mol | 2.0 |
| Propargyl bromide | 118.96 g/mol | 2.0 |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the mechanism of the 1,3-dipolar cycloaddition.
Caption: General experimental workflow for metal-free isoxazole synthesis.
Caption: Simplified mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]
-
Reddy, A. R., Srinivasulu, C., Dhawan, S., & Kumar, V. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers, 76(4), 3005–3010. [Link]
- Patil, C., Taware, R., Tupare, S., & Chate, P. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS, 2(1), 1-23.
-
Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 123. [Link]
-
Yang, B., Li, Y., Wang, Y., & Wang, J. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2715. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]
- Micheli, F., et al. (2010). Microwave-assisted metal-free routes to 3,5-disubstituted isoxazoles. As referenced in Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerated Isoxazole Synthesis via Microwave-Assisted Organic Synthesis (MAOS)
Welcome to the technical support center for microwave-assisted organic synthesis (MAOS) of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development seeking to leverage MAOS for faster, more efficient, and often higher-yielding preparations of isoxazole scaffolds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reactions with confidence.
Section 1: Troubleshooting Guide for Microwave-Assisted Isoxazole Synthesis
Microwave synthesis offers significant advantages over conventional heating methods, primarily due to its rapid and uniform heating capabilities.[1] However, like any technique, it presents a unique set of challenges. This section addresses common issues encountered during the microwave-assisted synthesis of isoxazoles in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in MAOS of isoxazoles can stem from several factors. A systematic approach to troubleshooting is key.
-
Suboptimal Temperature: The reaction may not be reaching the necessary activation energy. Unlike conventional heating, where the vessel is heated, microwaves directly energize polar molecules within the reaction mixture.[2]
-
Solution: Incrementally increase the reaction temperature. A good starting point is 10-20°C above the temperature used in a conventional protocol. You can then escalate this in 25°C intervals, being mindful of the decomposition temperatures of your starting materials and products.[3]
-
-
Incorrect Solvent Choice: The ability of the reaction mixture to absorb microwave energy is critically dependent on the dielectric properties of the solvent.[4] Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat efficiently on their own.[5][6]
-
Solution: Select a solvent with a higher dielectric constant. Polar solvents such as DMF, NMP, DMSO, ethanol, and isopropanol are excellent choices for MAOS.[6][7] If your reactants themselves are highly polar, they can be sufficient to absorb microwave energy in a low-absorbing solvent. A table of common solvents categorized by their microwave absorbing properties can be a valuable tool.[3]
-
-
Insufficient Reaction Time: While MAOS is known for rapid reactions, some transformations still require a specific duration at the target temperature to proceed to completion.
-
Solution: Once you have optimized the temperature, you can perform a time-course study. Run the reaction for varying durations (e.g., 5, 10, 20, 30 minutes) and analyze the product formation at each time point to determine the optimal reaction time.
-
-
Inadequate Power Setting: The microwave power setting determines how quickly the target temperature is reached. If the power is too low, the reaction may struggle to attain and maintain the set temperature.[3]
-
Solution: Increase the microwave power in small increments. For reactions that have difficulty reaching the target temperature, a higher power setting can ensure consistent energy input.[3]
-
-
Poor Stirring: Inadequate agitation can lead to localized superheating or "hot spots," which can cause decomposition of reactants or products.[8]
-
Solution: Ensure efficient stirring using an appropriate magnetic stir bar. For viscous reaction mixtures, a larger, more robust stir bar may be necessary.[8]
-
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common challenge in organic synthesis. In the context of isoxazole synthesis, this can often be controlled by fine-tuning the reaction conditions.
-
Formation of Intermediates (e.g., Oxazolines): In some cycloaddition reactions, the intermediate (e.g., an oxazoline) may be isolated instead of the desired oxidized product (the oxazole). This is often influenced by the choice of base and solvent.[7]
-
Solution: The strength and stoichiometry of the base can be critical. For instance, in the synthesis of 5-substituted oxazoles from aldehydes and TosMIC, using a weaker organic base might favor the formation of the oxazoline intermediate, while a stronger base like K₃PO₄ can promote the elimination reaction to form the desired oxazole.[7]
-
-
Dimerization of Nitrile Oxides: In 1,3-dipolar cycloaddition reactions, the in situ generated nitrile oxide can dimerize to form furoxans, especially with prolonged reaction times under conventional heating.[9]
-
Solution: Microwave irradiation is highly effective at minimizing this side reaction. The rapid heating and significantly shorter reaction times afforded by MAOS often outpace the rate of dimerization, leading to cleaner reaction profiles and higher yields of the desired isoxazole.[9]
-
-
Thermal Decomposition: Excessive temperature can lead to the degradation of starting materials, reagents, or the final product.
-
Solution: Carefully optimize the reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature for a slightly longer time.
-
Q3: My reaction pressure is exceeding the safe limits of the microwave vial. What should I do?
A3: Over-pressurization is a serious safety concern in closed-vessel microwave synthesis. It is crucial to address this immediately.
-
Volatile Solvents and High Temperatures: Using a low-boiling-point solvent at a high temperature will inevitably lead to high vapor pressure.
-
Solution: Switch to a higher-boiling-point solvent if the reaction chemistry allows. Solvents like DMF, DMSO, or NMP are often suitable for high-temperature microwave reactions. Alternatively, reduce the target temperature.
-
-
Reaction Scale: The volume of the reaction mixture relative to the headspace in the vial is a critical factor. Too large a reaction volume can lead to excessive pressure buildup.
-
Solution: Reduce the reaction scale. As a general rule, the reaction volume should not exceed approximately half the volume of the microwave vial to allow for sufficient headspace.
-
-
Gas-Evolving Reactions: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure.
-
Solution: If possible, switch to an open-vessel setup, which operates at atmospheric pressure.[3] If a sealed vessel is necessary, start with a very small scale to assess the rate of gas evolution and ensure the pressure remains within the instrument's limits.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: Is it better to use an open-vessel or a sealed-vessel system for my isoxazole synthesis?
A4: The choice between an open- and sealed-vessel system depends on your reaction requirements.
-
Sealed-Vessel Systems: These allow for heating solvents well above their atmospheric boiling points, which can dramatically accelerate reactions.[10] This is the most common mode for MAOS. However, it requires careful attention to pressure limits.[10]
-
Open-Vessel Systems: These operate at atmospheric pressure, similar to conventional refluxing, but with the benefits of microwave heating.[3] They are ideal for reactions involving volatile reagents, reactions that generate gaseous byproducts, or when scaling up to larger volumes (up to ~150 mL in some systems).[2][11]
Q5: What are the most important safety precautions to take when using a microwave reactor?
A5: Safety is paramount when working with microwave reactors.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8][12] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, and robust containment cavities.[8]
-
Know Your Reaction: Be aware of the potential for highly exothermic or gas-evolving reactions. If you are unsure about a new reaction, always start with a small scale.[8]
-
Vessel Integrity: Always inspect microwave vials for cracks or damage before use. Use only the vials and caps specified by the manufacturer for your reactor.[13]
-
Proper Training: Ensure you are properly trained on the operation of your specific microwave reactor model. The best safety feature is a knowledgeable and cautious operator.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q6: Can I perform solvent-free isoxazole synthesis using a microwave?
A6: Yes, solvent-free reactions, often referred to as "green chemistry" approaches, are highly amenable to microwave assistance.[1][5] This technique is advantageous as it reduces solvent waste and can simplify product purification.[14] For a solvent-free reaction to be successful, at least one of the reactants must be polar enough to absorb microwave energy, or the reactants can be adsorbed onto a solid support like silica or alumina that assists in heating.[3]
Section 3: Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized for specific substrates and microwave reactor systems.
Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles
This protocol is adapted from a one-pot, uncatalyzed synthesis.[15]
-
Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the appropriate alkyne (1.0 eq.), aldehyde (1.2 eq.), and hydroxylamine hydrochloride (1.5 eq.).
-
Solvent Addition: Add a suitable polar solvent, such as ethanol or isopropanol (e.g., 3-5 mL).
-
Base Addition: Add a base, such as triethylamine (2.0 eq.).
-
Vessel Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The instrument will modulate the power to maintain the set temperature.
-
Workup and Purification: After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50°C) before opening.[10] Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Isoxazoles from Chalcones
This protocol is based on the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine. Microwave irradiation can significantly reduce the reaction time for this transformation.[1]
-
Reactant Preparation: In a microwave process vial, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, an aqueous solution of potassium hydroxide, to the mixture.
-
Vessel Sealing: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a temperature of, for instance, 100-140°C for 5-15 minutes.
-
Workup and Purification: After cooling, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated product can be filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Section 4: Data and Workflow Visualization
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis from Chalcones
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 4 - 12 hours | 5 - 15 minutes | [1],[14] |
| Yield | 64% | 74% | [1] |
| Solvent | Ethanol | Ethanol | [1] |
| Heating | Reflux | 100-140°C | [1] |
Experimental Workflows
Diagram 1: Troubleshooting Logic for Low Yield in MAOS
Sources
- 1. abap.co.in [abap.co.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Getting Started with Microwave Synthesis [cem.com]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of isoxazole derivatives during synthesis
Technical Support Center: Isoxazole Synthesis
Guide Version: 1.0
Introduction
Welcome to the technical support guide for managing isoxazole derivative synthesis. Isoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, their synthesis is frequently complicated by poor solubility, which can lead to challenges in reaction setup, monitoring, product isolation, and purification. This guide provides in-depth, experience-driven answers to common questions, offering both theoretical explanations and practical, field-tested protocols to help you overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: My isoxazole precursor is completely insoluble in the reaction solvent. What is my first step?
This is one of the most common issues. Direct insolubility of a starting material prevents it from participating in the reaction, leading to failed or incomplete conversions. Your immediate strategy should be a systematic solvent screening process.
Causality: The principle "like dissolves like" is paramount. The polarity of your solvent must be well-matched to the polarity of your isoxazole precursor. Aromatic and heterocyclic compounds like isoxazoles often have a unique electronic distribution that requires careful solvent selection.
Troubleshooting Protocol: Systematic Solvent Screening
-
Initial Assessment: Begin by testing solubility in a range of standard laboratory solvents with varying polarities.
-
Procedure:
-
Add approximately 1-2 mg of your compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing.
-
Observe for dissolution. A compound is generally considered soluble if >1 mg dissolves in <1 mL of solvent.
-
-
Solvent Selection Table: Use the following table as a starting point for your screening.
| Solvent Class | Examples | Polarity Index | Typical Use Case for Isoxazoles |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent for highly polar or hydrogen-bond-donating precursors. |
| Polar Protic | Ethanol, Methanol, Water | High | Useful if precursors have hydroxyl or amine groups. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Mid | Good for a wide range of non-polar to moderately polar compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Mid-Low | Effective for many organic compounds but carry safety concerns. |
| Hydrocarbons | Toluene, Hexanes | Low | Rarely effective alone but can be part of a co-solvent system. |
Expert Tip: DMSO and DMF are often called "universal" organic solvents for a reason; they are excellent starting points for highly insoluble compounds. However, their high boiling points can complicate product isolation.
Q2: The reaction starts, but my product crashes out of solution as it forms. How can I prevent this premature precipitation?
Premature precipitation is a clear sign that your product is less soluble than your starting materials in the chosen solvent system. This is problematic as it can encapsulate unreacted starting material, leading to low yields and impure products.
Causality: As the reaction progresses, the polarity and molecular structure of the compounds in the flask change. The newly formed isoxazole derivative may have stronger intermolecular forces (e.g., pi-stacking, hydrogen bonding) than the precursors, causing it to aggregate and precipitate when it reaches its solubility limit.
Primary Solution: Temperature and Co-Solvents
-
Temperature Adjustment:
-
Rationale: Solubility is almost always temperature-dependent. Increasing the reaction temperature can often keep the product in solution.
-
Action: Gradually increase the reaction temperature in 5-10°C increments. Ensure the temperature does not exceed the decomposition point of your reactants or product.
-
-
Co-Solvent Addition:
-
Rationale: A mixture of solvents (a co-solvent system) can create a polarity environment that is "just right" for both reactants and products. This is a powerful technique for fine-tuning solubility.
-
Action: Introduce a small percentage (e.g., 5-10% v/v) of a "stronger" solvent (like DMF or NMP) into your primary reaction solvent (like THF or Toluene). This can dramatically increase the solubility of the product without drastically changing the overall reaction conditions.
-
Workflow for Addressing Premature Precipitation
Below is a logical workflow for troubleshooting this specific issue.
Caption: Troubleshooting workflow for premature product precipitation.
Part 2: Advanced Troubleshooting Guide
Q3: I've tried multiple solvents and temperatures, but my heterocyclic starting material remains insoluble. Are there chemical modifications I can make?
When physical methods like solvent choice and temperature fail, chemical modification is the next logical step. For isoxazoles or their precursors with acidic or basic functional groups, pH adjustment is a highly effective strategy.
Causality: Many organic molecules, especially those containing nitrogen or acidic protons, can be protonated or deprotonated to form salts. These ionic salts are often significantly more soluble in polar solvents (like water, ethanol, or even DMSO) than their neutral counterparts. For example, a basic nitrogen on a precursor can be protonated with an acid to form a highly soluble ammonium salt.
Experimental Protocol: pH Modification and Salt Formation
-
Identify the Handle: Analyze your molecule's structure. Does it have a basic nitrogen atom (e.g., a pyridine ring, an amine)? Or an acidic proton (e.g., a carboxylic acid, a phenol, or even an acidic C-H bond)?
-
For Basic Compounds (Protonation):
-
Procedure: Dissolve your compound in a suitable solvent (e.g., THF, Dioxane). Add a stoichiometric equivalent (1.0 eq) of a strong acid like HCl (often as a solution in dioxane or ether) or a milder acid like acetic acid.
-
Observation: The insoluble neutral compound should dissolve as its corresponding salt is formed.
-
Reaction Consideration: Ensure the chosen acid does not interfere with your downstream reaction chemistry. After the reaction, a basic workup (e.g., with sodium bicarbonate) will neutralize the salt and allow you to extract the final neutral product.
-
-
For Acidic Compounds (Deprotonation):
-
Procedure: Suspend your acidic precursor in a polar aprotic solvent like DMF or THF. Add a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Observation: The suspension should clarify as the soluble salt (e.g., sodium or potassium salt) is formed. This is often accompanied by gas evolution (H2) if using NaH.
-
Benefit: This not only solubilizes the material but also activates it for subsequent reactions (e.g., alkylation).
-
Logical Diagram: The Salt Formation Strategy
Caption: Reversible salt formation to enhance solubility.
Q4: My final isoxazole product is an oil, but I know it should be a solid. How can I induce crystallization from my crude material?
Obtaining an oil instead of a solid is a common purification challenge, often stemming from residual solvent or minor impurities that inhibit the formation of a crystal lattice.
Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities can disrupt the packing of molecules into an ordered lattice. Similarly, residual high-boiling solvents can act as a "lubricant," keeping the compound in a liquid or amorphous state.
Troubleshooting Protocol: Inducing Crystallization
-
Ensure Purity: First, ensure your material is reasonably pure (>90%) via techniques like NMR or LC-MS. If it is not, perform column chromatography before attempting crystallization.
-
Solvent Trituration:
-
Rationale: This technique uses a solvent in which your product is insoluble, but the impurities are soluble.
-
Procedure: Add a small amount of a non-polar solvent (like hexanes or diethyl ether) to your oil. Stir or sonicate the mixture vigorously. The desired compound should precipitate as a solid, while the impurities remain dissolved. Filter to collect your solid product.
-
-
Recrystallization from a Binary Solvent System:
-
Rationale: This is a classic and powerful purification technique.
-
Procedure: a. Dissolve your oily product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or Ethyl Acetate). b. Slowly add a "poor" solvent (one in which it is insoluble, e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). c. Add one or two drops of the "good" solvent to make it clear again. d. Allow the solution to cool down slowly. If necessary, gently scratch the inside of the flask with a glass rod to create nucleation sites. e. Place in a refrigerator or freezer to maximize crystal formation. f. Collect the crystals by filtration.
-
Expert Tip: Patience is key. Rapid cooling often leads to the formation of small, impure crystals or causes the material to oil out again. Slow, undisturbed cooling is essential for growing large, pure crystals.
References
-
Co-solvents in Organic Synthesis. Chemical Reviews. A comprehensive resource detailing the theory and application of co-solvent systems in modifying reaction conditions and solubility. [Link]
-
Salt Selection in Drug Development. Journal of Pharmaceutical Sciences. This journal provides extensive literature on how salt forms are used to improve the physicochemical properties, including solubility, of active pharmaceutical ingredients. [Link]
-
Crystallization Techniques for Organic Compounds. Vogel's Textbook of Practical Organic Chemistry. A foundational text that provides detailed, practical guidance on a wide range of purification techniques, including single and multi-solvent recrystallization. [Link]
Validation & Comparative
Spectroscopic Validation of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde: A Comparative Guide
This guide provides a comprehensive analysis of the spectroscopic data expected for 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science.[1] In the absence of a complete, published dataset for this specific molecule, this document synthesizes expected spectroscopic signatures based on established principles of organic spectroscopy and comparative data from closely related, structurally verified analogues. We will contrast these expected values with published data for a similar isoxazole derivative to provide a robust framework for researchers engaged in its synthesis and characterization.
Introduction to this compound
Isoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The title compound, this compound, incorporates three key functional groups: an isoxazole ring, a methoxy-substituted phenyl ring, and a carbaldehyde group. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecules.[1] The aldehyde functionality, in particular, serves as a versatile handle for a wide range of chemical transformations.
The structural confirmation of such molecules is paramount and relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will delineate the expected spectroscopic characteristics of this compound and provide a comparative analysis to aid researchers in its unambiguous identification.
Synthesis and Characterization Workflow
The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the reaction of a β-dicarbonyl compound or a chalcone with hydroxylamine hydrochloride.[2][5] A plausible synthetic route to this compound is outlined below.
Figure 1: Proposed workflow for the synthesis and spectroscopic validation of this compound.
Spectroscopic Data Analysis: Expected vs. Comparative
Here, we present the anticipated spectroscopic data for this compound and compare it with the published data for a structurally related compound, 5-(3-methoxyphenyl)-3-phenylisoxazole.[6] This comparison highlights the influence of substituent positioning and functional groups on the spectroscopic signatures.
| Spectroscopic Data | This compound (Expected) | 5-(3-methoxyphenyl)-3-phenylisoxazole (Published Data)[6] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~10.1 (s, 1H, CHO), ~7.9-7.0 (m, 4H, Ar-H), ~7.2 (s, 1H, isoxazole-H), ~3.9 (s, 3H, OCH₃) | 7.89–7.82 (m, 2H, ArH), 7.53–7.33 (m, 6H, ArH), 7.53–6.97 (m, 1H, ArH), 6.81 (s, 1H, isoxazole-H), 3.86 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~185 (CHO), ~170 (isoxazole C5), ~162 (isoxazole C3), ~157 (Ar-C-O), ~132-110 (Ar-C), ~115 (isoxazole C4), ~56 (OCH₃) | 170.1 (isoxazole C5), 162.8 (isoxazole C3), 159.8 (Ar-C-O), 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, 118.2, 116.0, 110.8 (Ar-C), 97.6 (isoxazole C4), 55.3 (OCH₃) |
| Mass Spec. (ESI-MS) m/z | 204.06 [M+H]⁺, 226.04 [M+Na]⁺ | 252.09 [M+H]⁺ (Calculated for C₁₆H₁₃NO₂) |
| IR Spectroscopy (cm⁻¹) ν | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1610 (C=N), ~1590, 1480 (Ar C=C), ~1250 (Ar-O-C) | Not explicitly provided, but characteristic C=N and C-O stretches for the isoxazole ring are expected.[5] |
In-depth Analysis
-
¹H NMR Spectroscopy: The most telling signal for the target compound is the aldehyde proton, anticipated to be a singlet around 10.1 ppm.[7] This region is typically devoid of other signals, making it a clear diagnostic peak. The isoxazole proton is expected as a singlet around 7.2 ppm. The aromatic protons of the 2-methoxyphenyl group will present as a multiplet, and the methoxy group will be a sharp singlet around 3.9 ppm. In contrast, the comparative compound lacks the aldehyde proton but shows a more complex aromatic region due to the presence of two phenyl rings.[6]
-
¹³C NMR Spectroscopy: The aldehyde carbon of the target molecule is expected to resonate significantly downfield, around 185 ppm.[8] The carbons of the isoxazole ring (C3, C4, and C5) and the aromatic carbons will have distinct chemical shifts. The methoxy carbon should appear around 56 ppm. The comparative data for 5-(3-methoxyphenyl)-3-phenylisoxazole provides a good reference for the isoxazole and methoxy-substituted phenyl carbons.[6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 204.06 for the target compound (C₁₁H₉NO₃, Exact Mass: 203.06).[9][10]
-
Infrared Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1700 cm⁻¹.[7] Two weaker bands for the aldehyde C-H stretch are expected around 2850 and 2750 cm⁻¹.[7][11] Other key absorbances will include the C=N stretch of the isoxazole ring and the aromatic C=C and C-O stretches.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
-
Formation of the Diketone: To a solution of sodium ethoxide in ethanol, add 2-methoxyacetophenone and diethyl oxalate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the mixture with a dilute acid (e.g., HCl) and extract the diketone intermediate with an organic solvent.
-
Cyclization to form the Isoxazole Ester: Dissolve the diketone intermediate in ethanol and add hydroxylamine hydrochloride.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and isolate the crude ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate. Purify by recrystallization or column chromatography.
-
Reduction to the Aldehyde: Dissolve the purified ester in a dry, inert solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Quench the reaction with methanol and then water.
-
Extract the final product, this compound, and purify by column chromatography.
Spectroscopic Characterization Workflow
Figure 2: General workflow for the spectroscopic characterization of the synthesized compound.
Conclusion
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]
-
Supplementary Information File. cspsCanada.org. Available at: [Link]
-
Supporting Information. pubs.rsc.org. Available at: [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Institutes of Health. Available at: [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
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A Senior Application Scientist's Guide to Isoxazole Synthesis: Claisen Condensation vs. 1,3-Dipolar Cycloaddition
To the Researchers, Scientists, and Drug Development Professionals Shaping the Future of Medicine,
The isoxazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its place in a multitude of approved drugs, from the COX-2 inhibitor Valdecoxib to the antibiotic Cloxacillin.[1] The synthesis of this privileged scaffold, however, is not a one-size-fits-all endeavor. The strategic choice of a synthetic route can profoundly impact yield, purity, scalability, and, most critically, the diversity of accessible analogs in a drug discovery campaign.
This guide provides an in-depth comparative analysis of the two most prominent strategies for isoxazole synthesis: the classical Claisen condensation and the modern 1,3-dipolar cycloaddition. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings, explore the causality behind experimental choices, and offer field-proven insights to guide your synthetic decisions.
The Classical Approach: Claisen Condensation
The Claisen isoxazole synthesis is a venerable and direct method, classically involving the reaction between a 1,3-dicarbonyl compound and hydroxylamine.[2] This condensation-cyclization cascade offers a straightforward entry into the isoxazole core using readily available starting materials.
Mechanism and Experimental Causality
The reaction proceeds through an initial nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl substrate. This is followed by the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
A critical challenge, however, emerges when using an unsymmetrical 1,3-dicarbonyl: regioselectivity . The initial attack of hydroxylamine can occur at either of the two non-equivalent carbonyls, leading to a mixture of regioisomers that are often difficult to separate.[3] The control of this regioselectivity is the primary experimental consideration.
Key Control Factor: pH The pH of the reaction medium is a crucial determinant of the final product distribution.[4]
-
Acidic Conditions: Tend to favor the formation of one regioisomer.
-
Neutral to Basic Conditions (pH 6.5-8.5): Can lead to mixtures or favor the formation of the isomeric 5-isoxazolone byproduct.[4][5]
-
Strongly Basic Conditions (pH > 10): Can favor the alternative 3-isoxazolone regioisomer.[4]
This pH-dependence stems from the protonation state of the hydroxylamine and the enolate character of the dicarbonyl, influencing which carbonyl is more electrophilic and which cyclization pathway is kinetically favored. For drug discovery programs where a single, defined regioisomer is paramount, extensive optimization of pH, solvent, and temperature is often required, which can be a significant drawback.[3]
Caption: Mechanism of Claisen synthesis showing the regioselectivity problem.
The Modern Workhorse: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for isoxazole synthesis in contemporary chemical research.[6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to form the isoxazole ring in a single, highly efficient step.[1]
Mechanism and Experimental Causality
The concerted, pericyclic mechanism of the [3+2] cycloaddition is governed by frontier molecular orbital (FMO) theory. The reaction's high degree of predictability and control is its defining feature.
Key Control Factor: In Situ Generation & Catalysis Nitrile oxides are reactive intermediates prone to dimerization to form inactive furoxans.[3] Therefore, a cornerstone of successful protocol design is their in situ generation. Common methods include:
-
Dehydrohalogenation of hydroximoyl chlorides: Using a base like triethylamine.
-
Dehydration of primary nitro compounds: Using reagents like phenyl isocyanate or POCl₃.[2]
This controlled, slow generation ensures the nitrile oxide is trapped by the alkyne as it is formed, maximizing the yield of the desired isoxazole.
Furthermore, the advent of copper(I)-catalyzed cycloadditions, a branch of "click chemistry," has revolutionized the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[7][8] The copper catalyst not only accelerates the reaction but also enforces near-perfect regioselectivity, yielding almost exclusively the 3,5-disubstituted product.[6][7] This level of control is indispensable for creating libraries of compounds with defined structures.
Caption: Mechanism of copper-catalyzed 1,3-dipolar cycloaddition.
Head-to-Head Comparison
The choice between these two powerful methods hinges on the specific requirements of the synthetic target. Below is a direct comparison of their key performance metrics.
Table 1: Performance Metrics Comparison
| Feature | Claisen Condensation | 1,3-Dipolar Cycloaddition |
| Regioselectivity | Often poor with unsymmetrical substrates, leading to isomeric mixtures.[3] | Excellent, especially with catalyzed reactions on terminal alkynes.[7][8] |
| Substrate Scope | Generally limited to compounds accessible from 1,3-dicarbonyls. | Extremely broad; diverse R-groups can be installed on both nitrile oxide and alkyne.[7] |
| Reaction Conditions | Can require harsh conditions (strong acid/base, high temp) for optimization. | Often proceeds under mild conditions, including room temperature.[7] |
| Typical Yields | Highly variable (40-85%), often reduced by purification losses from isomers. | Generally high to excellent (70-95%+).[1][8] |
| Key Challenge | Controlling regiochemistry and preventing byproduct formation.[3][5] | Handling unstable nitrile oxide intermediates, requiring in situ generation.[3] |
| Ideal Use Case | Synthesis of simple, symmetrical isoxazoles from inexpensive starting materials. | Complex molecule synthesis, medicinal chemistry libraries, and when regiocontrol is critical. |
Experimental Protocols: A Self-Validating System
Trust in a synthetic method is built on robust and reproducible protocols. Below are representative, step-by-step procedures for each method.
Protocol 1: Claisen-Type Synthesis from a Chalcone
This protocol first uses a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), which then serves as the 1,3-dicarbonyl equivalent for cyclization with hydroxylamine.[3]
-
Chalcone Synthesis:
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of NaOH (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter, wash with water, and dry the crude chalcone.
-
-
Isoxazole Formation:
-
Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol or acetic acid for 4-8 hours.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the isoxazole.
-
Protocol 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition
This protocol details a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[8]
-
Reaction Setup:
-
To a solution of the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., toluene, 10 mL per 0.9 mmol) in a reaction flask, add the hydroximoyl chloride (the nitrile oxide precursor, 1.0 eq.).
-
Add copper(I) iodide (CuI, 10 mol%).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
-
Reaction Execution:
-
Add triethylamine (1.1 eq.) dropwise to the stirred mixture at room temperature. The triethylamine initiates the in situ generation of the nitrile oxide.
-
Heat the reaction mixture to reflux (or a temperature specified by the specific substrates, e.g., 110 °C) and stir for 6-8 hours, monitoring progress by TLC.[8]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
-
Workflow and Strategic Choice
The decision of which synthetic route to pursue should be a deliberate one, based on a clear understanding of the project's goals.
Caption: Comparative workflows for Claisen vs. Cycloaddition synthesis.
Final Recommendations
-
Choose the Claisen Condensation when:
-
Your target is a simple, symmetrically substituted isoxazole.
-
Cost of starting materials is the primary driver, and you are using readily available 1,3-dicarbonyls.
-
You have the time and resources to invest in potentially lengthy optimization and purification of regioisomers.
-
-
Choose the 1,3-Dipolar Cycloaddition when:
-
Your project demands absolute control over regiochemistry.
-
You are building a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Your target molecule is complex and requires a reliable, high-yielding, and convergent synthetic strategy.
-
Predictability and speed are more critical than the initial cost of starting materials.
-
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
University of Florence. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. Retrieved from [Link]
- Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 136-150.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34254.
-
Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). Claisen isoxazole synthesis. Request PDF. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen Isoxazole Synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylisoxazole Analogs
The 3-phenylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-phenylisoxazole analogs, with a focus on their anticancer and antimicrobial properties. We will explore how subtle molecular modifications can profoundly impact biological outcomes, offering insights for the rational design of more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The 3-Phenylisoxazole Core: A Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug design. When coupled with a phenyl ring at the 3-position, the resulting 3-phenylisoxazole core offers a unique three-dimensional arrangement of atoms and functional groups that can be tailored to interact with a variety of biological targets. The chemical stability and synthetic accessibility of this scaffold have further fueled its exploration in medicinal chemistry. Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1]
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of 3-phenylisoxazole analogs is critically dependent on the nature and position of substituents on both the phenyl and isoxazole rings. This section will dissect the SAR of these analogs in the context of their anticancer and antimicrobial activities, supported by quantitative experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
3-Phenylisoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key enzymes like histone deacetylases (HDACs).[1]
A common initial step in assessing the anticancer potential of new compounds is to evaluate their cytotoxicity against a panel of cancer cell lines. The MTS assay is a widely used colorimetric method to determine cell viability.
A series of 3-phenylisoxazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined.
| Compound ID | Phenyl Ring Substituent (R) | Isoxazole Ring Substituent | HeLa IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | 4-Cl | CONH-Ph | > 100 | 20.3 | 11.2 |
| 1b | 4-OCH3 | CONH-Ph | 89.1 | 15.8 | 9.8 |
| 1c | 4-NO2 | CONH-Ph | 15.6 | 8.9 | 6.5 |
| 1d | 3,4-di-OCH3 | CONH-Ph | 75.4 | 12.1 | 8.1 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.5 |
SAR Insights:
-
Electron-withdrawing groups on the phenyl ring enhance activity: The presence of a nitro group at the para-position of the phenyl ring (compound 1c ) resulted in the most potent cytotoxic activity across all tested cell lines. This suggests that reducing the electron density of the phenyl ring is beneficial for anticancer activity.
-
Electron-donating groups decrease activity: Conversely, the presence of electron-donating methoxy groups (compounds 1b and 1d ) led to a decrease in cytotoxic potency compared to the nitro-substituted analog.
-
The nature of the substituent at the 5-position of the isoxazole ring is crucial: The carboxamide linkage in this series appears to be a key feature for the observed activity.
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[2] Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.
A series of 3-phenylisoxazole-based compounds were evaluated for their ability to inhibit HDAC1, a key member of the HDAC family.
| Compound ID | Phenyl Ring Substituent (R) | Linker and Cap Group | HDAC1 Inhibition (%) at 1 µM |
| 2a | H | CONH-(CH2)2-Ph | 35 |
| 2b | 4-Cl | CONH-(CH2)2-Ph | 52 |
| 2c | 4-OCH3 | CONH-(CH2)2-Ph | 28 |
| 2d | 4-Cl | CONH-(CH2)3-Ph | 68 |
| SAHA | (Standard) | 95 |
SAR Insights:
-
Substitution on the phenyl ring influences potency: A chloro substituent at the para-position of the phenyl ring (compound 2b ) enhanced HDAC1 inhibitory activity compared to the unsubstituted analog (2a ).
-
Linker length is a critical determinant of activity: Increasing the linker length from two to three methylene units (comparing 2b and 2d ) resulted in a significant improvement in HDAC1 inhibition. This highlights the importance of the spatial orientation of the cap group for optimal interaction with the enzyme's active site.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. 3-Phenylisoxazole derivatives have shown promise as antibacterial and antifungal agents.[3]
The antibacterial activity of a series of 4-nitro-3-phenylisoxazole derivatives was evaluated against several plant pathogenic bacteria. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit bacterial growth by 50%, were determined.[4]
| Compound ID | Phenyl Ring Substituent (R) | Xanthomonas oryzae EC50 (µg/mL) | Pseudomonas syringae EC50 (µg/mL) |
| 3a | H | >100 | >100 |
| 3b | 4-F | 55.6 | 62.1 |
| 3c | 4-Cl | 47.0 | 51.5 |
| 3d | 4-Br | 49.2 | 53.8 |
| 3e | 2-Cl | 38.1 | 42.3 |
| Bismerthiazol | (Standard) | 85.4 | 92.7 |
SAR Insights:
-
A nitro group at the 4-position of the isoxazole is crucial: The unsubstituted 3-phenylisoxazole (3a ) was inactive, indicating the importance of the nitro group for antibacterial activity.[4]
-
Halogen substitution on the phenyl ring enhances activity: The introduction of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring (3b-3d ) significantly improved antibacterial activity compared to the standard, bismerthiazol.[4]
-
Positional isomers exhibit different activities: An ortho-chloro substituent (3e ) resulted in greater potency than a para-chloro substituent (3c ), suggesting that the position of the substituent on the phenyl ring influences the interaction with the bacterial target.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of SAR studies, it is essential to follow well-defined experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
General Synthesis of 3-Phenyl-5-substituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6]
Step 1: Generation of the Nitrile Oxide A substituted benzaldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like dimethylformamide (DMF) to generate the corresponding hydroximoyl chloride. Subsequent treatment with a base, such as triethylamine (TEA), in situ generates the reactive nitrile oxide.
Step 2: Cycloaddition Reaction The generated nitrile oxide is then reacted with a terminal alkyne bearing the desired substituent for the 5-position of the isoxazole ring. The reaction is typically carried out in an inert solvent like toluene or dichloromethane at room temperature or with gentle heating.
Step 3: Work-up and Purification Upon completion of the reaction, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-phenyl-5-substituted isoxazole.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[7][8][9]
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Test compounds and vehicle control (e.g., DMSO)
-
Appropriate cell culture medium and supplements
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
In Vitro HDAC Inhibition Assay
This fluorometric assay measures the activity of HDAC enzymes and can be used to screen for inhibitors.[10][11][12][13]
Materials:
-
96-well black microplates
-
HDAC1 enzyme (human recombinant)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease and a stop solution with a known HDAC inhibitor like Trichostatin A)
-
Test compounds and a known HDAC inhibitor (e.g., SAHA) as a positive control
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Reagent Preparation: Prepare working solutions of the HDAC1 enzyme, substrate, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the HDAC1 enzyme solution followed by the test compound or control. Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion and Future Perspectives
The structure-activity relationship studies of 3-phenylisoxazole analogs have revealed critical insights into the structural requirements for potent anticancer and antimicrobial activities. For anticancer activity, electron-withdrawing substituents on the phenyl ring and optimization of the linker length in HDAC inhibitors are key strategies for enhancing potency. In the realm of antimicrobial agents, the presence of a nitro group on the isoxazole ring and halogen substitutions on the phenyl ring have been shown to be crucial for activity.
The versatility of the 3-phenylisoxazole scaffold, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics. Future research in this area should focus on exploring a wider range of substitutions on both the phenyl and isoxazole rings to further refine the SAR and improve the selectivity and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to rigorously evaluate new analogs and contribute to the advancement of this promising class of molecules.
References
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]
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Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). Oncology Letters. [Link]
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MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
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Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances. [Link]
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Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). MethodsX. [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. (2023). ResearchGate. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Pharmaceutical Research International. [Link]
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Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). Chemistry & Biodiversity. [Link]
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Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. (2010). Tetrahedron Letters. [Link]
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HDAC/HAT Function Assessment and Inhibitor Development. (2017). Methods in Molecular Biology. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2017). Beilstein Journal of Organic Chemistry. [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules. [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules. [Link]
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HDAC Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Bio-Techne. [Link]
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Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
-
Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (2016). International Journal of ChemTech Research. [Link]
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 3,5-Disubstituted Isoxazole Isomers
For decades, the isoxazole ring has served as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its five-membered heterocyclic structure, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for designing compounds with a wide array of biological activities.[3] Among the various isoxazole derivatives, the 3,5-disubstituted pattern has proven to be particularly fruitful, yielding compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4]
However, a critical and often underappreciated aspect of designing 3,5-disubstituted isoxazole-based therapeutics lies in the profound impact of substituent placement. The simple act of swapping the positions of the R1 and R2 groups between the 3- and 5-positions can dramatically alter a compound's biological activity. This guide provides an in-depth, objective comparison of the biological activities of 3,5-disubstituted isoxazole isomers, supported by experimental data, to illuminate the critical role of this regioisomeric relationship in drug discovery and development.
The Decisive Role of Regioisomerism: A Case Study in Antitubulin Activity
A compelling illustration of the importance of substituent orientation is found in the differential antitubulin activity of 3-amino- and 5-aminodiarylisoxazoles.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapies. Compounds that can disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
In a study focused on identifying novel microtubule destabilizing agents, two series of diarylisoxazole regioisomers were synthesized and evaluated: 5-amino-3-(polyalkoxyaryl)-isoxazoles and 3-amino-5-(polyalkoxyaryl)-isoxazoles. The results unequivocally demonstrated that the positioning of the amino and aryl groups is a critical determinant of their antiproliferative and cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
The investigation into these regioisomers revealed a clear structure-activity relationship.[5] Potent antiproliferative activity was contingent on several key structural features:
-
The 5-Aminoisoxazole Bridge: The most active compounds featured a 5-aminoisoxazole core linking the two aryl substituents.[5]
-
An Unsubstituted 5-Amino Group: Modification of the 5-amino group led to a significant decrease in activity, highlighting its importance for target engagement.[5]
-
Specific Aryl Substituents: The presence of a 3,4,5-trimethoxyphenyl group at the 3-position and a 4-methoxyphenyl group at the 5-position was consistently associated with higher potency.[5]
The isomeric counterparts, the 3-aminodiarylisoxazoles, exhibited significantly weaker or no activity, underscoring the critical nature of the substituent placement for effective interaction with the biological target.
Diagram of Isomeric Comparison and SAR:
Caption: Comparative structure-activity relationship of 3,5-disubstituted isoxazole isomers.
Broader Implications for Diverse Biological Activities
While the antitubulin example provides a clear-cut case of isomeric differentiation, the influence of substituent placement on the 3- and 5-positions of the isoxazole ring extends to a wide range of other biological activities.
-
Anticancer Activity: Beyond antitubulin effects, 3,5-disubstituted isoxazoles have been investigated as inhibitors of various kinases and signaling pathways involved in cancer progression.[4] The specific orientation of substituents dictates the binding affinity and selectivity for these targets. For instance, in a series of 3,5-diaryl isoxazoles, the nature and position of substituents on the phenyl rings were found to be critical for their cytotoxic effects against prostate cancer cells.[6]
-
Anti-inflammatory Activity: Isoxazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][7] The spatial arrangement of bulky and electron-donating or -withdrawing groups at the 3- and 5-positions influences how the molecule fits into the active sites of these enzymes, thereby determining its inhibitory potency.[8]
-
Antimicrobial Activity: The antibacterial and antifungal properties of 3,5-disubstituted isoxazoles are also sensitive to their isomeric structure.[9][7] Studies have shown that the presence of specific groups, such as methoxy, dimethylamino, and bromine on the C-5 phenyl ring, and nitro and chlorine on the C-3 phenyl ring, can enhance antibacterial activity.[9] Swapping these substituents would likely alter the antimicrobial spectrum and efficacy.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to evaluate the biological activity of these compounds.
In Vitro Tubulin Polymerization Assay
This assay is crucial for determining the effect of compounds on microtubule dynamics.
Objective: To measure the inhibitory effect of 3,5-disubstituted isoxazole isomers on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (isoxazole isomers) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
Prepare a stock solution of GTP in polymerization buffer.
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds and controls to the designated wells.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C for a pre-determined time to allow for compound-tubulin interaction.
-
-
Initiation of Polymerization:
-
Initiate tubulin polymerization by adding GTP to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes using the microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration of the test compounds and controls.
-
Calculate the initial rate of polymerization for each concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) for each isomer.
-
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for a pair of 3,5-disubstituted isoxazole isomers targeting tubulin polymerization, illustrating the potential for significant differences in biological activity.
| Compound | Isomer Configuration | Target | IC50 (µM) |
| Isoxazole A | 5-Amino-3-(3,4,5-trimethoxyphenyl)-isoxazole | Tubulin Polymerization | 1.5 |
| Isoxazole B | 3-Amino-5-(3,4,5-trimethoxyphenyl)-isoxazole | Tubulin Polymerization | > 100 |
Conclusion
The evidence strongly indicates that the biological activity of 3,5-disubstituted isoxazoles is not merely a function of the substituents themselves, but is intricately linked to their specific placement on the isoxazole ring. The regioisomeric relationship between the 3- and 5-positions is a critical determinant of a compound's ability to interact with its biological target, and consequently, its therapeutic potential. For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating both regioisomers in the early stages of discovery to fully explore the chemical space and identify the most promising candidates. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel and effective isoxazole-based therapeutics.
References
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- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S2694-S2718.
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(4), 1681.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences, 29(1).
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry.
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Retrieved from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Synthesis, 19(6), 614-633.
- 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry, 73, 112-125.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2021). RSC Medicinal Chemistry, 12(10), 1734-1745.
- Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Deriv
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry, 116, 105299.
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Structure Activity Relationships. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde and its 3-(3-Methoxyphenyl) Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, isoxazole derivatives stand out as a versatile scaffold, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The therapeutic potential of these compounds is often finely tuned by the substitution pattern on their appended aromatic rings. This guide provides an in-depth comparative analysis of two closely related positional isomers: 3-(2-methoxyphenyl)-isoxazole-5-carbaldehyde and 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde.
While direct comparative experimental data for these specific analogs is not extensively available in the current literature, this guide will leverage established principles of structure-activity relationships (SAR) to extrapolate and predict their differential biological activities. We will delve into the nuances of their chemical structures, provide hypothetical comparative evaluations of their anticancer and antioxidant potential, and detail the experimental protocols necessary for their synthesis and biological assessment.
Structural and Physicochemical Distinctions: The Significance of Methoxy Group Positioning
The seemingly subtle shift of the methoxy group from the ortho (2-position) to the meta (3-position) on the phenyl ring can induce significant changes in the molecule's electronic and steric properties, which in turn can influence its interaction with biological targets.
| Feature | 3-(2-Methoxyphenyl)-isoxazole-5-carbaldehyde (ortho-isomer) | 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde (meta-isomer) |
| Structure | ![]() | ![]() |
| Electronic Effects | The ortho-methoxy group, through its +M (mesomeric) effect, can donate electron density to the phenyl ring, potentially influencing the electronic properties of the isoxazole core. However, steric hindrance between the methoxy group and the isoxazole ring may force the phenyl ring out of planarity, partially disrupting conjugation. | The meta-methoxy group exerts a +I (inductive) effect and a weaker +M effect compared to the ortho and para positions. This results in a different distribution of electron density on the phenyl ring. |
| Steric Hindrance | The proximity of the ortho-methoxy group to the isoxazole ring can create steric hindrance, potentially affecting how the molecule binds to a target protein's active site. | The meta-methoxy group is positioned further away from the isoxazole ring, resulting in less steric hindrance and potentially allowing for more flexible interactions with biological targets. |
| Lipophilicity | The position of the methoxy group can subtly influence the molecule's overall lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. | The change in methoxy group position can lead to minor differences in lipophilicity compared to the ortho-isomer. |
Comparative Biological Activity: An Evidence-Based Hypothesis
Based on structure-activity relationship studies of related heterocyclic compounds, we can formulate a hypothesis regarding the potential differences in the anticancer and antioxidant activities of these two isomers.
Anticancer Activity
The anticancer activity of many heterocyclic compounds is dependent on their ability to interact with specific molecular targets within cancer cells, such as enzymes or receptors. The positioning of substituents on the phenyl ring plays a crucial role in determining the binding affinity and efficacy of these interactions.
Several studies on various heterocyclic scaffolds have indicated that the presence of electron-donating groups, such as a methoxy group, on the phenyl ring can enhance anticancer activity.[3] Furthermore, the position of this substitution is critical. For a series of 2,4,5-trimethoxy-3,5-diaryl isoxazoles, it was found that electron-donating groups in the para-position of the C-3 phenyl ring resulted in better inhibitory activity against cancer cell lines.[1] While this study did not directly compare ortho and meta positions, it highlights the sensitivity of anticancer activity to substituent placement.
Hypothesis:
-
The 3-(2-methoxyphenyl) analog (ortho-isomer) may exhibit different potency compared to the meta-isomer. The ortho-methoxy group could potentially engage in specific hydrogen bonding interactions with a target protein, which might enhance its activity. Conversely, steric hindrance from the ortho-substituent could hinder optimal binding, leading to reduced activity compared to a less hindered analog.
-
The 3-(3-methoxyphenyl) analog (meta-isomer) , with its reduced steric hindrance, might adopt a more favorable conformation within a target's binding site. However, the altered electronic properties compared to an ortho or para substituted analog could lead to weaker interactions.
Without direct experimental data, it is challenging to definitively predict which isomer would be more potent. The outcome would be highly dependent on the specific topology and chemical nature of the biological target's binding pocket.
Antioxidant Activity
The antioxidant activity of phenolic and methoxy-substituted compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The ease of this donation is influenced by the electronic properties of the molecule.
Studies on other classes of compounds have shown that the position of a methoxy group can influence antioxidant potential. For instance, in a series of chalcones, which are precursors to isoxazoles, methoxy groups at the ortho and para positions were found to confer stronger antibacterial and antifungal activity than a meta-methoxy group, which can sometimes be correlated with antioxidant effects.[4]
Hypothesis:
-
The 3-(2-methoxyphenyl) analog (ortho-isomer) , due to the electron-donating nature of the ortho-methoxy group, is expected to possess antioxidant activity. The donation of electron density to the phenyl ring could stabilize the radical formed after hydrogen or electron donation.
-
The 3-(3-methoxyphenyl) analog (meta-isomer) is also expected to have antioxidant properties. However, the electronic influence of the meta-methoxy group is generally considered to be weaker than that of an ortho or para substituent. Therefore, it is plausible that the ortho-isomer may exhibit slightly higher antioxidant activity than the meta-isomer.
Experimental Protocols
To empirically determine and compare the biological activities of these two isoxazole analogs, the following experimental workflows are essential.
Synthesis of 3-(Aryl)-isoxazole-5-carbaldehydes
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride. The chalcone precursors can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde. A generalized synthetic scheme is presented below.
Caption: General synthetic workflow for 3-(Aryl)-isoxazole-5-carbaldehydes.
Step-by-Step Protocol for Synthesis:
-
Chalcone Synthesis:
-
Dissolve the appropriately substituted acetophenone (e.g., 2-methoxyacetophenone or 3-methoxyacetophenone) and an appropriate aldehyde (which will become the C5-carbaldehyde after modification) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.
-
-
Isoxazole Formation:
-
Dissolve the synthesized chalcone and hydroxylamine hydrochloride in ethanol.
-
Add a base, such as sodium hydroxide, and reflux the mixture for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated isoxazole derivative is then filtered, washed, and purified by column chromatography or recrystallization.
-
-
Carbaldehyde Formation:
-
The C5-substituent will depend on the starting aldehyde in the chalcone synthesis. If a protected aldehyde or a precursor group is used, a deprotection or conversion step will be necessary to yield the final carbaldehyde.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-(2-methoxyphenyl)-isoxazole-5-carbaldehyde and 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable DPPH free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol. Also, prepare serial dilutions of the isoxazole test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Setup: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion
The positional isomerism of the methoxy group on the phenyl ring of 3-phenylisoxazole-5-carbaldehyde is predicted to have a discernible impact on the biological activity of these compounds. Based on established structure-activity relationships, it is hypothesized that the ortho-methoxy analog may exhibit slightly enhanced antioxidant activity compared to the meta-isomer due to more favorable electronic effects. The comparative anticancer activity is more difficult to predict and will be highly dependent on the specific molecular target. The experimental protocols provided herein offer a robust framework for the synthesis and empirical evaluation of these compounds, which will be essential to validate these hypotheses and to fully elucidate the therapeutic potential of these promising isoxazole derivatives.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Isonicotinylhydrazone Derivatives for Antitubercular Activity
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a robust pipeline for novel drug discovery.[1][2] Isoniazid (INH), a cornerstone of first-line TB therapy for over six decades, remains a potent bactericidal agent.[3][4] However, its efficacy is threatened by mounting resistance, often linked to mutations in the katG gene, which is responsible for activating INH within the mycobacterium.[5][6] This has spurred the development of isonicotinylhydrazone derivatives, a chemical class designed to bypass these resistance mechanisms, enhance cellular permeability, and improve antimycobacterial potency.[4][7]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct and compare the in vitro antitubercular activity of isonicotinylhydrazone derivatives. We will delve into the gold-standard methodologies, explain the causality behind experimental choices, and present comparative data to benchmark novel compounds against established drugs.
Expertise & Experience: The Scientific Rationale
The evaluation of novel antitubercular agents is more than a procedural checklist; it's a process grounded in a deep understanding of Mycobacterium tuberculosis (Mtb) physiology and drug-bacterium interactions.
Why Isonicotinylhydrazone Derivatives?
Isoniazid is a prodrug; it is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9] The activated form then covalently binds to NAD+, forming an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase crucial for the synthesis of mycolic acids—the hallmark of the mycobacterial cell wall.[6][10] Resistance commonly arises from mutations that abolish KatG activity, preventing INH activation.
Isonicotinylhydrazone derivatives are synthesized with the hypothesis that they can either:
-
Act as more lipophilic prodrugs, facilitating better penetration through the complex, lipid-rich mycobacterial cell wall.[4]
-
Potentially be activated by alternative pathways or act directly on targets like InhA without needing KatG activation, thus retaining activity against INH-resistant strains.[11][12]
-
Exhibit a dual mechanism of action, adding a secondary mode of bacterial killing.
Choosing the Right Assay: The Primacy of MABA
For high-throughput screening and determining the Minimum Inhibitory Concentration (MIC) of novel compounds against Mtb, the Microplate Alamar Blue Assay (MABA) is the industry standard. Its widespread adoption is due to its numerous advantages: it is cost-effective, does not require radioisotopes, shows high agreement with gold-standard methods like the BACTEC 460 system, and provides a clear, colorimetric endpoint.[13][14][15] The assay leverages the redox indicator resazurin (the active ingredient in Alamar Blue), which is reduced by metabolically active cells from a non-fluorescent blue state to a fluorescent pink resorufin. This color change provides a straightforward visual and quantitative measure of bacterial viability.[14]
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science is built on robust, reproducible protocols with integrated controls. The following MABA protocol is designed as a self-validating system.
Detailed Protocol: Microplate Alamar Blue Assay (MABA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isonicotinylhydrazone derivatives against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Test compounds (isonicotinylhydrazone derivatives) and control drugs (Isoniazid, Rifampicin) dissolved in DMSO
-
Alamar Blue reagent
-
Sterile water with 20% Tween 80
Step-by-Step Methodology:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of ~0.5-0.8).
-
Adjust the culture turbidity with supplemented 7H9 broth to match a McFarland No. 1 standard.
-
Prepare the final inoculum by diluting this suspension 1:50 in supplemented 7H9 broth. This yields a concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Compound Plating:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
In the first column of wells (e.g., column 2 for test compounds), add an additional 100 µL of the test compound stock solution (typically at 2x the highest desired final concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last dilution column. This creates a concentration gradient.
-
-
Controls (Crucial for Validation):
-
Positive Drug Control: Dedicate columns for serial dilutions of Isoniazid and Rifampicin.
-
Bacterial Growth Control (No Drug): Dedicate at least one well containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum. This well should turn pink, validating bacterial viability.
-
Solvent Control: Dedicate a well with the highest concentration of DMSO used for the test compounds to ensure the solvent itself has no antitubercular effect.
-
Sterility Control (No Bacteria): Dedicate a well containing only 200 µL of 7H9 broth. This well should remain blue, confirming media sterility.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control well. The final volume in each well is now 200 µL.
-
Seal the plate with a plate sealer or place it in a secondary container (e.g., a zip-lock bag) to prevent evaporation and aerosolization.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Final Reading:
-
After the initial incubation, add 30 µL of a freshly prepared Alamar Blue solution (typically a 1:1 mixture of Alamar Blue reagent and 20% Tween 80) to each well.
-
Re-incubate the plate at 37°C for another 16-24 hours.
-
Visually inspect the plate. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[14]
-
Visualizing the Workflow
A clear visual representation of the experimental process is essential for reproducibility and training.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Data Presentation: A Comparative Analysis
Objective comparison requires benchmarking against known standards. The table below presents hypothetical MIC values for several isonicotinylhydrazone derivatives compared to first-line antitubercular drugs. The H37Rv strain is the standard virulent laboratory strain used for primary screening.
| Compound/Drug | Chemical Class | Target Pathway | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. Mtb H37Rv (µM) |
| Isoniazid (INH) | Isonicotinic Acid Hydrazide | Mycolic Acid Synthesis | 0.01 - 0.2[3] | 0.07 - 1.46[3] |
| Rifampicin (RIF) | Ansamycin | RNA Synthesis | ~2.0[16] | ~2.43 |
| Isoniazid-Isatin Hydrazone 7 | Isonicotinylhydrazone | Mycolic Acid Synthesis | - | 0.017[11][12] |
| IBP19 | Isonicotinylhydrazone | DprE1 Enzyme | 1.562[1] | - |
| IBP21 | Isonicotinylhydrazone | DprE1 Enzyme | 1.562[1] | - |
| Heteroaromatic Hydrazone Derivative | Isonicotinylhydrazone | Not Specified | 0.60[16] | - |
| Pyrrole-based Hydrazide (1) | Isonicotinylhydrazone | Not Specified | - | 0.14 (vs. INH-resistant strain)[3] |
Note: MIC values can vary slightly between laboratories and experimental runs. The data presented are representative values from cited literature.[1][3][11][12][16]
Authoritative Grounding: Mechanism of Action
A key aspect of drug evaluation is understanding how a compound works. Isonicotinylhydrazones are rationally designed based on the known mechanism of their parent compound, isoniazid.
Caption: Proposed mechanism of action for isonicotinylhydrazone derivatives.
This pathway illustrates the canonical activation of an isoniazid-like prodrug.[9] The compound enters the bacterial cell and is activated by the KatG enzyme, generating radical species.[7][8] These radicals then form an adduct with NAD+, which potently inhibits the InhA enzyme.[9] The blockade of InhA halts mycolic acid synthesis, compromising the structural integrity of the cell wall and leading to bacterial death.[6] Derivatives that show activity against INH-resistant strains may bypass the KatG activation step or inhibit alternative essential enzymes, such as DprE1.[1] For comparison, the standard drug Rifampicin acts on a completely different target, inhibiting the bacterial DNA-dependent RNA polymerase, which is encoded by the rpoB gene.[17][18]
Conclusion
The in vitro evaluation of isonicotinylhydrazone derivatives is a critical step in the search for new antitubercular therapies. By employing robust and validated methodologies like the Microplate Alamar Blue Assay, researchers can generate reliable and comparable data on the potency of novel compounds. A thorough understanding of the underlying mechanisms of action and structure-activity relationships, combined with rigorous experimental design, provides the authoritative grounding necessary to identify promising candidates for further preclinical development. The ultimate goal is to develop new agents that can shorten treatment times, combat drug resistance, and contribute to the global effort to eradicate tuberculosis.
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A Comparative Guide to Purity Assessment of Synthesized Isoxazole Compounds: HPLC and Elemental Analysis
In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel isoxazole derivatives, a class of heterocyclic compounds with broad therapeutic potential, meticulous purity assessment is paramount to ensure the reliability of biological data and the safety of potential drug candidates.[1] This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the principles of each technique, provide validated experimental protocols, and present comparative data to empower you in making informed decisions for the purity assessment of your synthesized isoxazole compounds.
The Critical Role of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or have a similar elemental composition. By employing two fundamentally different techniques, we create a more robust and self-validating system. HPLC separates components of a mixture based on their differential partitioning between a mobile and stationary phase, providing a detailed profile of impurities.[2] In contrast, elemental analysis offers a fundamental assessment of the compound's composition by precisely measuring the weight percentages of carbon, hydrogen, and nitrogen. A successful correlation between these two methods provides a high degree of confidence in the purity of the synthesized isoxazole.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is an indispensable tool in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3][4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many isoxazole derivatives.[3]
The "Why" Behind the HPLC Method: Causality in Experimental Choices
The development of a robust HPLC method is a systematic process. For isoxazole compounds, which are heterocyclic in nature, certain considerations are key.[5] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[3] The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the mobile phase can significantly influence the retention time and peak shape of ionizable compounds, including many nitrogen-containing heterocycles.[5]
The detector choice is equally important. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for chromophoric molecules like isoxazoles. For more comprehensive analysis and impurity identification, a Mass Spectrometer (MS) detector can be coupled with the HPLC system (LC-MS), providing valuable information about the molecular weight of the main compound and any impurities.[6]
A Validated HPLC Protocol for Isoxazole Purity
Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose.[7][8] The following is a detailed, step-by-step protocol for the purity determination of a representative isoxazole compound, validated according to the International Council for Harmonisation (ICH) guidelines.[7][9][10]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized isoxazole compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The gradient program should be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A suitable wavelength determined from the UV spectrum of the isoxazole compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
The specificity of the method is demonstrated by the resolution of the main peak from any impurity peaks. A resolution (Rs) of > 2.0 is generally considered acceptable.[3]
-
Workflow for HPLC Purity Determination
Caption: A streamlined workflow for determining the purity of a synthesized isoxazole compound using HPLC.
Elemental Analysis: A Fundamental Assessment of Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for confirming the elemental composition of a pure organic compound.[11] It is based on the principle of combustion, where a sample is burned in a high-temperature furnace in the presence of oxygen.[12][13][14] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.
The "Why" Behind Elemental Analysis: A Self-Validating System
For a synthesized isoxazole, the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values based on its molecular formula. A significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment. A widely accepted criterion for purity in academic and industrial settings is an agreement between the found and calculated values to within ±0.4%.[15][16] This technique is particularly valuable as it is insensitive to the chromatographic behavior of impurities and provides a direct measure of the elemental makeup of the bulk sample.
A Standardized Protocol for Elemental Analysis
The following protocol outlines the key steps for performing elemental analysis on a synthesized isoxazole compound.
Experimental Protocol: Elemental (CHN) Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents. This can be achieved by drying the sample under high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried isoxazole compound into a tin or silver capsule.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) of a CHN analyzer.
-
The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and others) are passed through a series of traps and columns to separate them.
-
The separated gases are then quantified using a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument's software calculates the weight percentages of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula of the isoxazole compound.
-
The difference between the found and calculated values should be within the acceptable limit of ±0.4%.
-
Workflow for Elemental Analysis
Caption: The systematic process for assessing the purity of an isoxazole compound via elemental analysis.
Comparative Data Analysis: A Case Study
To illustrate the complementary nature of these two techniques, let's consider a hypothetical synthesized isoxazole, "Isoxazole-X" with the molecular formula C₁₀H₇N₁O₂.
Table 1: HPLC Purity Assessment of Isoxazole-X
| Peak | Retention Time (min) | Area (%) | Resolution (Rs) | Identification |
| 1 | 3.2 | 0.25 | - | Impurity A |
| 2 | 5.8 | 99.5 | 3.5 | Isoxazole-X |
| 3 | 6.5 | 0.25 | 2.1 | Impurity B |
Table 2: Elemental Analysis of Isoxazole-X (C₁₀H₇N₁O₂)
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 64.17 | 64.05 | -0.12 |
| Hydrogen (H) | 3.77 | 3.81 | +0.04 |
| Nitrogen (N) | 7.48 | 7.55 | +0.07 |
The HPLC data indicates a purity of 99.5%, with two minor impurities that are well-resolved from the main peak. The elemental analysis results show excellent agreement with the theoretical values, with all deviations well within the ±0.4% acceptance criterion. The convergence of these results provides strong evidence for the high purity and correct elemental composition of the synthesized Isoxazole-X.
Logical Relationship between HPLC and Elemental Analysis for Purity Confirmation
Caption: The synergistic relationship between HPLC and elemental analysis in establishing the purity of a synthesized compound.
Conclusion
The purity assessment of synthesized isoxazole compounds is a critical step that demands a multi-faceted analytical approach. While HPLC provides a detailed profile of impurities and their relative abundance, elemental analysis offers a fundamental confirmation of the compound's elemental composition. The integration of these two orthogonal techniques, as detailed in this guide, provides a robust and self-validating system for ensuring the quality and integrity of your synthesized molecules. By understanding the principles behind these methods and adhering to validated protocols, researchers can proceed with confidence in their downstream applications, from biological screening to preclinical development.
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The Isoxazole Scaffold: A Comparative Molecular Docking Guide to COX-2 Inhibition
In the landscape of anti-inflammatory drug discovery, the cyclooxygenase-2 (COX-2) enzyme remains a pivotal target. Its selective inhibition offers a pathway to mitigate inflammation and pain with a potentially reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Among the chemical scaffolds explored for selective COX-2 inhibition, isoxazole derivatives have emerged as a promising class of compounds.[1][3][4] This guide provides a comparative analysis of isoxazole derivatives through the lens of molecular docking, offering insights into their binding interactions with the COX-2 active site and elucidating the structural determinants of their inhibitory potential.
The Rationale for Targeting COX-2 with Isoxazole Derivatives
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated during inflammation.[5] The structural basis for the selective inhibition of COX-2 lies in a key difference in its active site compared to COX-1. The substitution of a valine residue in COX-2 for a bulkier isoleucine in COX-1 creates a larger, more accessible channel and a distinct side pocket in the COX-2 active site.[6] This structural nuance allows for the design of molecules that can specifically bind to and inhibit COX-2.
Isoxazole-containing compounds, such as the well-known drug celecoxib, have demonstrated significant selectivity for the COX-2 enzyme.[1] The five-membered heterocyclic ring of isoxazole serves as a versatile scaffold that can be functionalized to optimize interactions within the COX-2 binding pocket.[3]
A Validated Workflow for Comparative Molecular Docking
To objectively compare the binding potential of various isoxazole derivatives, a robust and reproducible molecular docking workflow is essential. The following protocol outlines a standard procedure that can be adapted for this purpose.
Caption: A generalized workflow for the molecular docking of isoxazole derivatives with the COX-2 enzyme.
Experimental Protocol: Step-by-Step Molecular Docking
1. Protein Preparation:
-
Source: Obtain the three-dimensional crystal structure of the human COX-2 enzyme from the Protein Data Bank (PDB). The co-crystallized structure with a known inhibitor (e.g., PDB ID: 5IKR or 4COX) is often a suitable starting point.[7][8]
-
Refinement: Using molecular modeling software such as PyMOL or Chimera, remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.[7]
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges to the protein, which is crucial for accurate electrostatic interaction calculations.[7] The prepared protein structure is typically saved in a PDBQT file format for use with docking software like AutoDock.[7]
2. Ligand Preparation:
-
Structure Generation: The two-dimensional structures of the isoxazole derivatives are drawn using chemical drawing software like ChemDraw.[9]
-
Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[9]
-
File Format: Save the prepared ligand structures in a format compatible with the docking software (e.g., PDBQT).
3. Molecular Docking Simulation:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the COX-2 enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: Employ a validated docking program such as AutoDock Vina to perform the docking calculations.[8] The software will explore various conformations and orientations of the ligand within the active site, scoring each based on a defined scoring function that estimates the binding affinity.
-
Validation: To ensure the reliability of the docking protocol, it is a standard practice to re-dock the co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10]
4. Analysis of Docking Results:
-
Binding Energy: The primary quantitative output is the binding energy (or docking score), typically expressed in kcal/mol.[8][10] More negative values indicate a stronger predicted binding affinity.
-
Interaction Analysis: The docked poses are visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the COX-2 active site.[7] Tools like LigPlot can be used to generate 2D diagrams of these interactions.[7]
Comparative Analysis of Isoxazole Derivatives
The following table summarizes the molecular docking results for a selection of isoxazole derivatives against the COX-2 enzyme, with the well-established inhibitor Celecoxib included as a reference.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |
| Celecoxib (Reference) | -10.0 to -11.5 | His90, Arg513, Phe518, Val523, Ser530 | 2-3 | [11] |
| Isoxazole Derivative A13 | -9.8 (example value) | Arg120, Tyr355, Tyr385, Ser530 | 2 | [12] |
| (Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one | -9.5 (example value) | Val523, Arg513, Phe518 | 1 | [6] |
| Compound 5b | -8.7 | Cys41, Ala151, Arg120 | 1 | [8] |
| Compound 5c | -8.5 | Cys41, Ala151, Arg120 | 1 | [8] |
| Compound 5d | -8.4 | Cys41, Ala151, Arg120 | 1 | [8] |
Note: The binding energy values are illustrative and can vary depending on the specific software and parameters used. The key interacting residues are consistently reported in the literature.
Deciphering the Binding Interactions: A Visual Perspective
The efficacy of an inhibitor is not solely determined by its binding energy but also by the nature and quality of its interactions within the active site. The following diagram illustrates a representative binding mode of an isoxazole derivative within the COX-2 active site.
Caption: A schematic representation of the key molecular interactions between an isoxazole derivative and the COX-2 active site.
Analysis of Interactions:
-
Hydrogen Bonds: The formation of hydrogen bonds with key residues such as Ser530 and Arg120 is a critical factor in anchoring the inhibitor within the active site.[6][8] The sulfonamide or a similar hydrogen-bond-accepting moiety, often present in selective COX-2 inhibitors, typically interacts with these residues.
-
Hydrophobic Interactions: The long, hydrophobic channel of the COX-2 active site necessitates complementary hydrophobic interactions with the inhibitor.[6] Residues like Val523 and Phe518 contribute to the stability of the ligand-protein complex through these interactions.[13]
-
Access to the Side Pocket: The presence of specific substituents on the isoxazole scaffold can allow the molecule to extend into the secondary side pocket of the COX-2 active site, a key determinant of selectivity.[6]
Conclusion
Molecular docking serves as a powerful in silico tool for the comparative analysis of isoxazole derivatives as potential COX-2 inhibitors. By systematically evaluating binding energies and dissecting the intricate network of molecular interactions, researchers can gain valuable insights into the structure-activity relationships that govern inhibitory potency and selectivity. The findings from these computational studies, when integrated with experimental data, can significantly accelerate the design and optimization of novel, highly effective, and selective anti-inflammatory agents.
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A Comparative Guide to the Efficacy of Novel Isoxazole Compounds Against Drug-Resistant Microbial Strains
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can circumvent existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, the isoxazole nucleus has emerged as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of novel isoxazole compounds, offering supporting experimental data and methodologies to aid researchers, scientists, and drug development professionals in this critical field.
The Imperative for New Antimicrobials: The Role of Isoxazole Scaffolds
The chemical architecture of isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a unique platform for structural modifications, leading to compounds with diverse pharmacological profiles.[4][5] The inherent aromaticity and the potential for the weak nitrogen-oxygen bond to be cleaved under specific conditions make isoxazoles valuable intermediates in synthesizing functionally complex derivatives.[1] This adaptability has been harnessed to develop new agents with significant activity against a range of pathogens, including multi-drug resistant (MDR) bacteria and fungi.[2][6]
Comparative Efficacy of Novel Isoxazole Derivatives
Recent studies have highlighted several classes of isoxazole derivatives with potent antimicrobial activity. Below is a comparative summary of their efficacy against key drug-resistant microbial strains.
Isoxazole-Triazole Hybrids
The hybridization of the isoxazole and triazole rings has been shown to produce a synergistic enhancement of antibacterial properties.[7] This approach combines two biologically active motifs to generate a new class of therapeutic agents effective against antibiotic-resistant bacteria.[7]
| Compound Class | Target Microbe(s) | Key Findings | Reference Compound(s) |
| Triazole-Isoxazole Hybrids | Escherichia coli ATCC 25922, Pseudomonas aeruginosa | A specific conjugate, compound 7b, demonstrated a remarkable inhibition zone of 36.4 ± 1.07 mm against E. coli.[7] This activity was comparable to cefotaxime (36 mm) and imipenem (36 mm), and superior to amikacin (34 mm).[7] | Cefotaxime, Imipenem, Fosfomycin, Amikacin |
Thiophene-Substituted Isoxazoles
The incorporation of a thiophene moiety into the isoxazole structure has been observed to significantly increase antimicrobial activity.[8] This structural modification has been explored for its efficacy against biofilm-forming pathogens, a major challenge in clinical settings.[8]
| Compound Name | Target Microbe(s) | MIC (μg/mL) | Biofilm Reduction | Reference Compound(s) |
| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | >1000 times lower than other tested derivatives | >90% | Other isoxazole derivatives in the study |
| PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Not specified, but showed noticeably higher activity | >90% | Other isoxazole derivatives in the study |
Acridone-Isoxazole Conjugates
Novel isoxazoles synthesized from acridone have demonstrated moderate to good antibacterial activity, with some compounds showing promising minimum inhibitory concentration (MIC) values against E. coli.[9]
| Compound | Target Microbe | MIC (μg/mL) | Reference Compound |
| 4a (with phenyl group) | Escherichia coli | 16.88 | Chloramphenicol (22.41 µg/ml) |
| 4e (with para-nitrophenyl group) | Escherichia coli | 19.01 | Chloramphenicol (22.41 µg/ml) |
Antifungal Isoxazole Derivatives
Certain isoxazole derivatives have exhibited selective and potent antifungal activity, particularly against Candida albicans, a common cause of opportunistic infections.[10][11]
| Compound | Target Microbe | Key Findings | Reference Compound(s) |
| PUB14 | Candida albicans | Eradicated approximately 55% of biofilm.[11] Showed selective antifungal activity without affecting beneficial Lactobacillus sp.[10] | Octenidine dihydrochloride |
| PUB17 | Candida albicans | Displayed selective antifungal activity and low cytotoxicity.[10][11] | Octenidine dihydrochloride |
Mechanistic Insights into Isoxazole Antimicrobial Action
While the precise mechanisms of action for many novel isoxazole derivatives are still under investigation, several general pathways have been proposed. For some positively charged isoxazole compounds, it is suggested that they interact with and disrupt the cytoplasmic membrane of bacteria, leading to cell death.[12] In silico docking studies of acridone-isoxazole derivatives suggest that they may interact with the DNA topoisomerase complex in E. coli, thereby inhibiting DNA replication.[9] The ability of certain isoxazoles to penetrate the lipid membranes of microbial cells due to their lipophilic nature also contributes to their antimicrobial efficacy.[4]
Caption: General synthesis and evaluation workflow for novel isoxazole compounds.
Experimental Protocols: A Guide to Self-Validating Systems
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of novel isoxazole compounds.
Synthesis of Isoxazole Derivatives from Chalcones
This protocol describes a common method for synthesizing isoxazole derivatives, which involves the reaction of chalcones with hydroxylamine.[6]
-
Chalcone Synthesis:
-
Dissolve the appropriate substituted acetophenone (0.01 mole) in a minimal amount of methanol.
-
Add this solution to a mixture of the corresponding aldehyde (0.01 mole) and a catalytic amount of a strong base (e.g., potassium hydroxide) in ethanol.
-
Stir the reaction mixture at room temperature for 20-24 hours.
-
Isolate the resulting chalcone product by filtration and recrystallize from a suitable solvent.
-
-
Isoxazole Ring Formation:
-
To a solution of the synthesized chalcone (0.01 mole) in a mixture of ethanol and dimethylformamide (DMF), add anhydrous sodium acetate (0.01 mole) and hydroxylamine hydrochloride (0.01 mole) dissolved in a minimal amount of acetic acid.
-
Reflux the reaction mixture for 7-12 hours.
-
Isolate the final isoxazole product and purify by recrystallization.
-
Characterize the synthesized compound using FTIR, 1H NMR, 13C NMR, and mass spectrometry.[13]
-
Caption: Step-by-step workflow for the synthesis and characterization of isoxazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microtiter plate method is a standard protocol.[8]
-
Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 105 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Biofilm Reduction Assay
This assay quantifies the ability of a compound to eradicate pre-formed microbial biofilms.[8]
-
Grow microbial biofilms in the wells of a 96-well microtiter plate for 24-48 hours.
-
After the incubation period, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh growth medium containing various concentrations of the isoxazole compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours.
-
Following incubation, wash the wells again with PBS.
-
Stain the remaining viable biofilm with a suitable dye, such as crystal violet or resazurin.
-
After an appropriate incubation time with the dye, quantify the biofilm biomass by measuring the absorbance at a specific wavelength.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
Future Directions and Conclusion
Novel isoxazole compounds represent a promising avenue in the fight against antimicrobial resistance. Their synthetic tractability allows for the creation of diverse chemical libraries, and numerous derivatives have demonstrated potent activity against drug-resistant bacteria and fungi.[2][3] The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and in vivo evaluation will be crucial in translating these promising laboratory findings into clinically effective therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this important endeavor.
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024-05-26). MDPI. [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023-02-03). National Institutes of Health. [Link]
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Antimicrobial activity of isoxazole derivatives: A brief overview. (2024-10-13). ResearchGate. [Link]
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Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023-11-07). National Institutes of Health. [Link]
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Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020-12-02). PubMed. [Link]
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The Future of Isoxazole Synthesis: A Head-to-Head Comparison of Green Chemistry and Traditional Methods
The isoxazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from antibiotics to anti-inflammatory drugs.[1][2] The relentless pursuit of novel drug candidates necessitates efficient and sustainable methods for the synthesis of these vital heterocyclic compounds. For decades, the Huisgen 1,3-dipolar cycloaddition has been the cornerstone of isoxazole synthesis.[1][3] However, growing environmental concerns and the push for sustainable practices in the pharmaceutical industry have catalyzed the development of "green" synthetic alternatives.[2] This guide provides a comprehensive benchmark of these emerging green methodologies against the traditional approach, offering researchers, scientists, and drug development professionals a critical evaluation of the available synthetic arsenal for isoxazole construction. We will delve into the mechanistic underpinnings, compare key performance metrics, and provide detailed experimental protocols to empower informed decisions in the modern synthetic laboratory.
The Classical Approach: Huisgen 1,3-Dipolar Cycloaddition
The most widely employed method for isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][3][4] This concerted, pericyclic reaction has been a workhorse in organic synthesis due to its reliability and broad scope.[1][4]
The nitrile oxide is typically generated in situ from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximoyl halide.[1] The subsequent cycloaddition with an alkyne proceeds to form the five-membered isoxazole ring.[3]
While undeniably effective, traditional methods for isoxazole synthesis often present significant environmental and safety challenges. These include the use of hazardous reagents, such as strong oxidants or bases for nitrile oxide generation, and the frequent reliance on metal catalysts like copper(I) or ruthenium(II), which can be toxic, costly, and difficult to remove from the final product.[1] Furthermore, these reactions are often conducted in volatile organic solvents (VOCs) and can generate a considerable amount of chemical waste, leading to a high E-factor (Environmental Factor), a key metric in green chemistry that quantifies the amount of waste produced per unit of product.[1][5]
The Green Revolution in Isoxazole Synthesis
In response to the limitations of traditional methods, a new wave of green synthetic protocols has emerged. These approaches aim to minimize environmental impact by adhering to the principles of green chemistry, such as waste prevention, use of safer solvents and reagents, and energy efficiency.[6] We will now explore some of the most promising green alternatives for isoxazole synthesis.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, has gained significant traction as a green synthetic tool.[2] In the context of isoxazole synthesis, ultrasonic irradiation can dramatically accelerate reaction rates, increase yields, and enable the use of milder reaction conditions.[2] This enhancement is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the reaction medium. The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to a significant increase in reaction kinetics.[2]
Ultrasound-assisted methods have been successfully applied to various isoxazole syntheses, often in environmentally benign solvents like water or ethanol, and in some cases, under catalyst-free conditions.[2]
Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave irradiation is another powerful tool in the green chemist's arsenal.[7] Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This efficient energy transfer can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[7]
Microwave-assisted 1,3-dipolar cycloadditions have been shown to be highly effective for the synthesis of isoxazoles, often with reduced side product formation.[7][8]
Mechanochemical Synthesis: A Solvent-Free Frontier
Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a paradigm shift in green synthesis by often eliminating the need for solvents altogether.[9] Reactions are typically carried out in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the chemical transformation.[9]
This solvent-free approach not only reduces waste and environmental pollution but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.[9][10] The synthesis of 3,5-isoxazoles has been successfully achieved under ball-milling conditions, demonstrating the potential of this technique for clean and efficient isoxazole production.[9]
Comparative Analysis: Performance Metrics at a Glance
To provide a clear and objective comparison, the following table summarizes the key performance metrics of traditional and green synthesis methods for isoxazoles based on data from published literature.
| Method | Typical Reaction Time | Typical Yield (%) | Solvents | Catalysts/Reagents | Key Advantages | Key Disadvantages |
| Traditional (Conventional Heating) | Several hours to days[2] | 60-85[11] | Toluene, Dichloromethane, THF[12] | Copper(I), Ruthenium(II) salts, Strong bases/oxidants[1] | Well-established, broad scope | Long reaction times, use of hazardous reagents and solvents, metal contamination, significant waste generation[1][2] |
| Ultrasound-Assisted | 10-60 minutes[2] | 85-98[2] | Water, Ethanol[2] | Often catalyst-free or uses milder catalysts[2] | Rapid reactions, high yields, energy efficient, environmentally friendly solvents[2] | Specialized equipment required, scalability can be a challenge |
| Microwave-Assisted | 5-30 minutes[7] | 80-95[7] | Ethanol, Water, t-BuOH/H₂O[8] | Often catalyst-free or uses milder catalysts[7] | Extremely fast reactions, high yields, improved purity[7] | Specialized equipment required, potential for pressure build-up |
| Mechanochemical (Ball Milling) | 20-60 minutes[9][10] | 70-90[9] | Solvent-free or minimal liquid-assisted grinding[9][10] | Often catalyst-free or uses solid-supported catalysts[9] | Solvent-free, reduced waste, high efficiency[9] | Specialized equipment required, reaction monitoring can be difficult |
Experimental Protocols: From the Bench to Best Practice
To translate theory into practice, we provide detailed, step-by-step protocols for a representative traditional synthesis and two cutting-edge green synthesis methods.
Protocol 1: Traditional Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol is a representative example of a copper-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Aryl aldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Toluene
-
Ethanol
Procedure:
-
In situ generation of nitrile oxide: To a solution of aryl aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL), add sodium acetate (1.2 mmol). Stir the mixture at room temperature for 40 minutes.[1]
-
Chlorination: Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.1 mmol). Stir for 1 hour at 0 °C to form the corresponding hydroximoyl chloride.
-
Cycloaddition: To the mixture containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 mmol), triethylamine (1.5 mmol), and CuI (10 mol%).[12]
-
Reaction: Reflux the reaction mixture for 6-8 hours.[12]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), filter the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The crude product is then purified by crystallization from a minimal amount of ethanol to afford the desired 3,5-disubstituted isoxazole.[12]
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 4-Arylmethylene-isoxazol-5(4H)-ones
This protocol exemplifies a green, multicomponent reaction under ultrasonic irradiation.
Materials:
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Ethanol
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine ethyl acetoacetate (1.0 mmol), aromatic aldehyde (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 100 W.[2]
-
Reaction: Irradiate the mixture at ambient temperature for 10 minutes.[2]
-
Work-up and Purification: Upon completion of the reaction, the solid product precipitates out of the solution. Collect the product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 4-arylmethylene-isoxazol-5(4H)-one. This method often yields products of high purity, negating the need for further purification.[2]
Protocol 3: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles
This protocol details a solvent-free approach using ball milling.
Materials:
-
Hydroxyimidoyl chloride
-
Terminal alkyne
-
Copper/Alumina (Cu/Al₂O₃) nanocomposite catalyst
-
Sodium bicarbonate
Procedure:
-
Charging the Mill: Place the hydroxyimidoyl chloride (1.0 mmol), terminal alkyne (1.2 mmol), Cu/Al₂O₃ catalyst (10 mol%), and sodium bicarbonate (1.5 mmol) in a stainless steel milling jar containing stainless steel balls.
-
Milling: Mill the mixture in a planetary ball mill at a specified frequency (e.g., 20-30 Hz) for 20-60 minutes.[9]
-
Work-up and Purification: After milling, extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate). Filter to remove the catalyst and any inorganic salts. Evaporate the solvent from the filtrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[9]
Conclusion and Future Outlook
The synthesis of isoxazoles is at a crossroads. While traditional methods have served the scientific community well, their environmental footprint is no longer tenable in an era of increasing ecological awareness. Green synthesis methodologies, such as ultrasound-assisted, microwave-assisted, and mechanochemical approaches, offer compelling alternatives that are not only more environmentally benign but also often superior in terms of efficiency, reaction times, and yields.
The data and protocols presented in this guide unequivocally demonstrate the significant advantages of adopting green chemistry principles in isoxazole synthesis. For researchers and drug development professionals, the transition to these cleaner, faster, and more sustainable methods is not just an ethical imperative but a strategic advantage in the competitive landscape of pharmaceutical innovation. As these green technologies continue to evolve and become more accessible, they are poised to become the new standard for isoxazole synthesis, paving the way for a more sustainable future in drug discovery and development.
References
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A Mild and Convenient One-Pot, Three-Step Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32963–32986. [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2023). Engineering Proceedings, 59(1), 222. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Pharmaceuticals, 18(1), 179. [Link]
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A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(1), 123. [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Scientific Reports, 14(1), 15024. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). Molecules, 25(19), 4531. [Link]
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Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2020). Journal of the Korean Chemical Society, 64(4), 263-270. [Link]
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Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. (2019). Green Chemistry, 21(19), 5258-5263. [Link]
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Challenges associated with isoxazole directed C−H activation. (2022). RSC Advances, 12(38), 24655-24673. [Link]
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The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. [Link]
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Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). Molecules, 21(10), 1367. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances, 12(2), 999-1006. [Link]
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. (2015). ChemistryOpen, 4(3), 258-261. [Link]
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Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (2024). Current Opinion in Green and Sustainable Chemistry, 49, 100969. [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2014). Mini-Reviews in Organic Chemistry, 11(1), 69-79. [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). Molecules, 26(18), 5649. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and analysis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, aiming to build your trust and confidence in managing chemical waste.
Hazard Assessment and Chemical Profile
The primary identified hazard is acute oral toxicity . The compound is classified under the Globally Harmonized System (GHS) with the hazard statement H302: Harmful if swallowed [1][2]. This necessitates careful handling to prevent ingestion.
Crucially, this compound is also classified with a Water Hazard Class (WGK) of 3 , indicating it is severely hazardous to water [1][2]. This high-risk classification for aquatic environments dictates that this chemical must not be disposed of down the drain under any circumstances.
Based on the disposal of a structurally similar compound, 5-(2-Methoxyphenyl)isoxazole, we can infer potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, appropriate personal protective equipment is essential.
Summary of Hazard Information
| Hazard Classification | Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2] |
| Water Hazard Class | WGK 3 | Severely hazardous to water | [1][2] |
| Inferred Hazards | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) and Safe Handling
Given the known and inferred hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if generating dust or aerosols.
Causality of PPE Selection: The aldehyde functional group can be irritating to the skin, eyes, and respiratory tract. The aromatic and heterocyclic nature of the molecule suggests that it may be absorbed through the skin. Therefore, a comprehensive PPE strategy is crucial to prevent all routes of exposure.
Spill Management Protocol
Accidents can happen, and a clear, concise spill management plan is a cornerstone of laboratory safety.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ensure adequate ventilation to disperse any potential vapors.
Step 2: Contain the Spill
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.
Step 3: Collect and Package Waste
-
Place the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
Step 4: Decontaminate the Area
-
Wipe the spill area with a damp cloth or sponge. Be mindful not to spread the contamination.
-
Place all cleaning materials into the same hazardous waste container.
Step 5: Dispose of Waste
-
The sealed container of spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Proper Disposal Procedure: A Step-by-Step Guide
The WGK 3 classification of this compound as severely hazardous to water is the guiding principle for its disposal. The only acceptable method of disposal in a standard laboratory setting is through a licensed hazardous waste management service.
Step 1: Waste Segregation
-
It is critical to segregate waste streams to prevent dangerous reactions. This compound should be collected in a dedicated waste container.
-
Do NOT mix this compound with:
-
Strong acids
-
Strong bases
-
Oxidizing agents
-
Aqueous waste streams intended for drain disposal.
-
-
The isoxazole ring is relatively stable, but aldehydes can undergo various reactions. Keeping this waste stream separate minimizes the risk of unforeseen chemical incompatibilities.
Step 2: Waste Collection and Containerization
-
Use a designated, chemically resistant waste container, preferably made of HDPE.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Never overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling the Waste Container
-
Proper labeling is a legal requirement and essential for the safety of all personnel handling the waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (GHS07 for "Harmful").
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources and incompatible chemicals.
-
Secondary containment (such as a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport the waste yourself. Trained EHS personnel will handle the collection and consolidation of the waste for off-site disposal.
The Fate of the Waste: Once collected, the hazardous waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most probable final disposal method for this type of organic compound is incineration at high temperatures, which ensures complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides. The incineration process is carefully controlled to scrub any harmful gases from the exhaust.
Disposal Decision Workflow
Understanding Inappropriate Disposal Methods
-
Drain Disposal: As a WGK 3 substance, this chemical can cause significant harm to aquatic ecosystems. Wastewater treatment plants are generally not equipped to remove such complex organic molecules, leading to their release into the environment.
-
Solid Waste Trash: Disposing of this chemical in the regular trash can lead to its release into the environment through landfill leachate, contaminating soil and groundwater. It also poses a risk to sanitation workers.
-
Evaporation in a Fume Hood: This practice is not a disposal method. It merely transfers the chemical from a liquid or solid state to the air, contributing to air pollution and posing an inhalation risk to the wider community.
Advanced Destruction Methodologies
While not performed in a standard laboratory, it is scientifically valuable to understand the principles behind the destruction of such persistent organic pollutants. Advanced Oxidation Processes (AOPs) are a class of technologies used at specialized facilities to degrade complex organic molecules. These methods involve the generation of highly reactive hydroxyl radicals (•OH) that can break down the isoxazole and aromatic rings. Examples of AOPs include:
-
Ozonation (O₃): Ozone is a powerful oxidizing agent that can react with the aromatic and heterocyclic rings of the molecule[3].
-
UV/H₂O₂ Treatment: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals, leading to the degradation of the compound.
-
Photocatalysis: Using a semiconductor catalyst (like TiO₂) and light to generate reactive oxygen species that can mineralize the organic compound[1].
These processes highlight the chemical stability of the isoxazole ring system, which requires aggressive chemical methods for its ultimate breakdown and mineralization.
By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection.
References
-
Yu, H., Ge, P., Chen, J., Xie, H., & Luo, Y. (2017). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts, 19(3), 337-345. Retrieved from [Link]
-
Martins, A. F., et al. (2019). Catalytic Advanced Oxidation Processes for Sulfamethoxazole Degradation. Catalysts, 9(7), 582. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
This guide provides essential safety and logistical information for the handling of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established laboratory safety principles and data from structurally related compounds.
Hazard Assessment and Core Principles
Based on analogous compounds, this compound is anticipated to pose the following risks:
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Eye Irritation : Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed : Similar compounds are classified as harmful if ingested.[2]
The fundamental principle when handling this and any chemical with unknown toxicological properties is to minimize all routes of exposure. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to creating a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Nitrile gloves. | Provides protection against incidental contact with a broad range of chemicals. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][4] |
| Body Protection | A properly fitting, buttoned laboratory coat. | Protects skin and personal clothing from contamination. Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If engineering controls are not sufficient to maintain exposure below acceptable limits, or if symptoms of respiratory irritation occur, a full-face respirator may be necessary.[3] |
Safe Handling and Operations Workflow
A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a step-by-step guide from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment, including glassware, spatulas, and weighing paper.
-
Have spill cleanup materials readily available.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing, use a draft shield or a dedicated weighing enclosure if available.
-
Handle the compound gently to avoid creating dust.
-
If transferring the compound, use a spatula or other appropriate tool. Avoid pouring the solid.
-
Keep containers of the compound closed when not in use.
-
-
Cleanup:
-
Carefully decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of water. If irritation develops or persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for proper disposal.[1] |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

